Ask1-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H18N8O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-[6-[4-[(2R)-1-hydroxypropan-2-yl]-1,2,4-triazol-3-yl]-2-pyridinyl]-3-pyrazolo[1,5-a]pyridin-2-ylurea |
InChI |
InChI=1S/C18H18N8O2/c1-12(10-27)25-11-19-23-17(25)14-6-4-7-15(20-14)21-18(28)22-16-9-13-5-2-3-8-26(13)24-16/h2-9,11-12,27H,10H2,1H3,(H2,20,21,22,24,28)/t12-/m1/s1 |
InChI 键 |
GSYUZRLLPWNNAL-GFCCVEGCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Signaling Pathways of Ask1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation triggers downstream signaling cascades, primarily the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in apoptosis, inflammation, and fibrosis. Ask1-IN-3 (also known as YD57) has been identified as a potent and selective inhibitor of ASK1. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The information presented is intended to support further research and drug development efforts targeting the ASK1 signaling axis.
Introduction to ASK1 and its Signaling Cascade
Under cellular stress conditions, such as exposure to reactive oxygen species (ROS), inflammatory cytokines, or endoplasmic reticulum (ER) stress, ASK1 is activated. Activated ASK1, in turn, phosphorylates and activates MAP2Ks, specifically MKK3/6 and MKK4/7. These activated MKKs then phosphorylate and activate the MAPKs, p38 and JNK, respectively. The p38 and JNK pathways subsequently activate a variety of transcription factors and other effector proteins that orchestrate cellular responses including apoptosis, inflammation, and fibrosis.
This compound: A Potent Inhibitor of ASK1
This compound is a 2-pyridinyl urea-containing compound identified as a potent inhibitor of ASK1 kinase activity.
Kinase Inhibitory Activity
The inhibitory potency of this compound against ASK1 and other kinases has been determined using in vitro kinase assays.
| Kinase | IC50 (nM) |
| ASK1 | 33.8 [1][2] |
| Cell Cycle Regulating Kinases | 90 - 400 |
Table 1: In vitro kinase inhibitory activity of this compound.
Downstream Cellular Effects of this compound
This compound has been demonstrated to induce apoptosis and cause cell cycle arrest in the human hepatocellular carcinoma cell line, HepG2.
Induction of Apoptosis in HepG2 Cells
Treatment of HepG2 cells with this compound leads to the induction of apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.
| Treatment | Concentration (µM) | Duration (hours) | Outcome |
| This compound | 10, 20, 50 | 48 | Dose-dependent increase in PARP cleavage[1] |
Table 2: Effect of this compound on apoptosis in HepG2 cells.
Cell Cycle Arrest in HepG2 Cells
This compound treatment of HepG2 cells results in a significant arrest of the cell cycle at the G1 phase.
| Treatment | Concentration (µM) | Duration (hours) | Outcome |
| This compound | 1, 2, 4, 8, 16 | 24 | Significant arrest at G1 phase[1] |
Table 3: Effect of this compound on the cell cycle of HepG2 cells.
Signaling Pathway Diagrams
Canonical ASK1 Downstream Signaling Pathway
Caption: Canonical ASK1 downstream signaling pathway.
Mechanism of Action of this compound
Caption: Inhibition of ASK1 by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the IC50 value of this compound for ASK1 kinase.
Materials:
-
Active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the ASK1 enzyme and MBP substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assay: Western Blot for PARP Cleavage
This protocol describes the detection of PARP cleavage in HepG2 cells treated with this compound.
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for 48 hours. Include a vehicle-treated control.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of the cell cycle distribution of HepG2 cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells and treat with different concentrations of this compound (e.g., 1-16 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion and Future Directions
This compound is a potent inhibitor of ASK1 that effectively induces apoptosis and G1 cell cycle arrest in HepG2 cancer cells. The provided data and protocols offer a solid foundation for researchers investigating the therapeutic potential of targeting the ASK1 pathway.
Interestingly, a study has reported that this compound (referred to as compound 14l) did not inhibit the phosphorylation of ASK1 and p38 in intact cells. This suggests that the observed cellular effects might be mediated through alternative mechanisms or that the inhibition of ASK1 kinase activity in a cell-free assay does not fully translate to the inhibition of its downstream signaling in a cellular context under the tested conditions. Further investigations are warranted to elucidate the precise intracellular mechanism of action of this compound. These studies could include assessing the phosphorylation status of JNK and other downstream effectors, as well as exploring the off-target effects on other kinases, particularly those involved in cell cycle regulation, given the observed G1 arrest.
Conclusion
This technical guide provides a detailed overview of the downstream signaling pathways of the ASK1 inhibitor, this compound. The summarized quantitative data, detailed experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers in the fields of cancer biology, inflammation, and drug discovery. Further exploration of the nuanced intracellular activity of this compound will be crucial for its potential development as a therapeutic agent.
References
Ask1-IN-3: A Potent Inducer of Apoptosis in Cancer Cells
A Technical Overview for Researchers and Drug Development Professionals
Ask1-IN-3 has emerged as a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the role of this compound in inducing apoptosis, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism: Inhibition of ASK1 and Induction of Apoptosis
This compound, also identified as compound 14l or YD57, exerts its primary effect through the potent and selective inhibition of ASK1 kinase with an IC50 of 33.8 nM. ASK1 is a critical mediator of cellular stress responses, and its activation can lead to the downstream activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which play a pivotal role in apoptosis. By inhibiting ASK1, this compound effectively triggers programmed cell death in cancer cells, as demonstrated in HepG2 human liver cancer cells.
A hallmark of apoptosis induced by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. In the presence of this compound, PARP is cleaved in a dose-dependent manner, indicating the activation of caspases, the key executioners of apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis and Cell Cycle Arrest
The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified in HepG2 cells.
| Parameter | Concentration | Time | Result | Reference |
| ASK1 Inhibition (IC50) | 33.8 nM | N/A | Potent inhibition of ASK1 kinase activity. | [1][2] |
| PARP Cleavage | 10, 20, and 50 µM | 48 hours | Dose-dependent increase in cleaved PARP. | [1] |
| Cell Cycle Arrest | 1, 2, 4, 8, and 16 µM | 24 hours | Significant arrest of the cell cycle in the G1 phase. | [1] |
Signaling Pathways Modulated by this compound
The induction of apoptosis by this compound is mediated through the modulation of specific downstream signaling pathways.
ASK1-JNK/p38 Signaling Pathway
Under normal conditions, ASK1 is a key upstream kinase that, upon activation by various stress signals, phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. The sustained activation of these pathways is often associated with the induction of apoptosis. By inhibiting ASK1, this compound is predicted to block the phosphorylation and activation of JNK and p38, thereby influencing the apoptotic response.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Western Blot for PARP Cleavage
-
Cell Culture and Treatment: HepG2 cells are cultured in appropriate media and treated with varying concentrations of this compound (e.g., 10, 20, and 50 µM) or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for PARP, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: HepG2 cells are treated with different concentrations of this compound (e.g., 1-16 µM) for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of ASK1 that effectively induces apoptosis and G1 cell cycle arrest in HepG2 cancer cells. Its mechanism of action, validated through PARP cleavage and cell cycle analysis, highlights its potential as a therapeutic agent in oncology. Further investigation into its effects on the JNK and p38 MAPK signaling pathways will provide a more comprehensive understanding of its anti-cancer properties. The experimental protocols provided herein offer a framework for the continued exploration of this compound and other ASK1 inhibitors in the context of cancer drug discovery and development.
References
An In-depth Technical Guide on Ask1-IN-3 and p38 MAPK Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated by a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α. Dysregulation of the ASK1-p38 MAPK cascade is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions. Consequently, ASK1 has emerged as a significant therapeutic target. Ask1-IN-3 is a potent and selective small-molecule inhibitor of ASK1, which serves as a valuable chemical probe for studying the physiological and pathological roles of the ASK1 signaling pathway. This guide provides a comprehensive overview of the mechanism of the ASK1-p38 MAPK pathway, the inhibitory action of this compound, quantitative data, and detailed experimental protocols for its characterization.
The ASK1-p38 MAPK Signaling Pathway
The ASK1-p38 MAPK pathway is a three-tiered kinase cascade essential for cellular response to stress.
-
Activation of ASK1: Under homeostatic conditions, ASK1 is held in an inactive state through a non-covalent interaction with reduced thioredoxin (Trx). Cellular stress, particularly oxidative stress, leads to the oxidation of Trx, causing its dissociation from ASK1. This un-sequestering allows ASK1 to homo-oligomerize and undergo trans-autophosphorylation at a key threonine residue (Thr845) within its activation loop, leading to its full activation.
-
Activation of MKK3/6: Activated ASK1, a MAP3K, then phosphorylates and activates its downstream substrates, MAP2Ks, specifically MKK3 and MKK6.
-
Activation of p38 MAPK: MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182). This dual phosphorylation is the canonical mechanism for p38 MAPK activation.
-
Downstream Effects: Activated p38 MAPK phosphorylates a wide array of downstream targets, including other kinases and transcription factors (e.g., ATF-2), thereby orchestrating cellular responses such as apoptosis, inflammation, and differentiation. Sustained activation of this pathway is often linked to pro-apoptotic and pro-inflammatory outcomes.
This compound functions by directly inhibiting the kinase activity of ASK1, thereby preventing the phosphorylation and activation of MKK3/6 and subsequently blocking the entire downstream p38 MAPK cascade.
Quantitative Data for this compound
This compound is a potent inhibitor of ASK1 kinase. The primary quantitative measure for its activity is the half-maximal inhibitory concentration (IC50). Publicly available data is summarized below. For comparison, IC50 values of other notable ASK1 inhibitors are also included.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ASK1 | 33.8 | Biochemical Kinase Assay | **** |
| GS-444217 | ASK1 | 2.9 | Biochemical Kinase Assay | |
| Selonsertib (GS-4997) | ASK1 | 3.2 | Biochemical Kinase Assay | |
| ASK1-IN-2 | ASK1 | 32.8 | Biochemical Kinase Assay | |
| MSC2032964A | ASK1 | 93 | Biochemical Kinase Assay |
Note: IC50 values can vary based on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Detailed Experimental Protocols
Protocol 1: In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ASK1. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ASK1 Kinase Enzyme System (e.g., Promega V3881) containing active ASK1, substrate (e.g., Myelin Basic Protein, MBP), and reaction buffer.
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101).
-
This compound, dissolved in DMSO.
-
Multi-well plates (white, 96- or 384-well).
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Prepare a solution of substrate (MBP) and ATP in the 2X reaction buffer. The final ATP concentration should be close to its Km value for ASK1, if known, to ensure sensitive inhibitor characterization.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a white multi-well plate, add the following to each well:
-
1 µL of this compound dilution or vehicle control.
-
2 µL of diluted active ASK1 enzyme.
-
2 µL of the substrate/ATP mix.
-
-
Mix gently and incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for
-
An In-Depth Technical Guide to the JNK Signaling Cascade and the ASK1 Inhibitor, Ask1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum (ER) stress. A key upstream regulator of this cascade is Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Dysregulation of the ASK1-JNK pathway is implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the JNK signaling cascade with a focus on the role of ASK1. It further details the characteristics and experimental evaluation of Ask1-IN-3, a potent inhibitor of ASK1. This guide includes detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug discovery and development.
The JNK Signaling Cascade: A Core Stress Response Pathway
The JNK signaling pathway is a highly conserved kinase cascade that culminates in the activation of JNK, a member of the MAPK family.[1][2] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[3] This leads to changes in gene expression that govern a wide range of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.[2][4]
The canonical JNK signaling cascade is a three-tiered system:
-
MAP3K: An upstream kinase that receives and integrates diverse stress signals. ASK1 is a prominent MAP3K in this pathway.[4][5]
-
MAP2K: Intermediate kinases that are phosphorylated and activated by MAP3Ks. In the JNK pathway, these are primarily MKK4 and MKK7.[6][7]
-
MAPK: The final effector kinases in the cascade, namely JNK1, JNK2, and JNK3.[7]
The Central Role of ASK1
ASK1, also known as MAP3K5, is a key initiator of the JNK and p38 MAPK pathways in response to a wide array of stress signals.[4][8] Under basal conditions, ASK1 is kept in an inactive state through its interaction with the reduced form of thioredoxin (Trx).[5] Upon exposure to oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation at Threonine-845 in its activation loop and subsequent kinase activation.[6][8] Activated ASK1 then phosphorylates and activates the downstream MAP2Ks, MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[6][7]
// Nodes Stress [label="Stress Stimuli\n(Oxidative Stress, Cytokines, ER Stress)", fillcolor="#F1F3F4"]; Trx_inactive [label="Thioredoxin (oxidized)", fillcolor="#FBBC05"]; Trx_active [label="Thioredoxin (reduced)", fillcolor="#34A853"]; ASK1_inactive [label="Inactive ASK1", fillcolor="#F1F3F4"]; ASK1_active [label="Active ASK1-P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#F1F3F4"]; MKK4_7_active [label="Active MKK4 / MKK7-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#F1F3F4"]; JNK_active [label="Active JNK-P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#F1F3F4"]; cJun_active [label="Active c-Jun-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Apoptosis, Inflammation, etc.)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Stress -> Trx_active [label="Oxidizes"]; Trx_active -> ASK1_inactive [label="Inhibits"]; Trx_active -> Trx_inactive; ASK1_inactive -> ASK1_active [label="Autophosphorylation"]; Trx_inactive -> ASK1_inactive [style=invis]; ASK1_active -> MKK4_7 [label="Phosphorylates"]; MKK4_7 -> MKK4_7_active; MKK4_7_active -> JNK [label="Phosphorylates"]; JNK -> JNK_active; JNK_active -> cJun [label="Phosphorylates"]; cJun -> cJun_active; cJun_active -> Cellular_Response [label="Regulates Gene Expression"];
// Invisible edges for layout Stress -> ASK1_inactive [style=invis]; ASK1_inactive -> MKK4_7 [style=invis]; MKK4_7 -> JNK [style=invis]; JNK -> cJun [style=invis]; cJun -> Cellular_Response [style=invis]; } JNK Signaling Cascade Overview
This compound: A Potent ASK1 Inhibitor
This compound is a potent and selective small molecule inhibitor of ASK1 kinase activity. Its ability to block the function of ASK1 makes it a valuable tool for studying the JNK signaling pathway and a potential therapeutic agent for diseases driven by ASK1-mediated stress responses.
Quantitative Data
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ASK1 | 33.8 | [9] |
| MSC2032964A | ASK1 | 93 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While a detailed kinase selectivity profile for this compound is not publicly available, it has been noted to inhibit several cell cycle-regulating kinases.[9] For drug development purposes, a comprehensive screening against a panel of kinases is essential to fully characterize its selectivity and potential off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the JNK signaling pathway and evaluate the efficacy of ASK1 inhibitors like this compound.
ASK1 Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of ASK1 and the inhibitory effect of compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted this compound or vehicle (DMSO control).
-
2 µL of ASK1 enzyme diluted in kinase buffer.
-
2 µL of a mix of MBP substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of ASK1 activity for each concentration of this compound and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add this compound or Vehicle"]; Add_ASK1 [label="Add ASK1 Enzyme"]; Add_Substrate_ATP [label="Add Substrate (MBP) & ATP"]; Incubate_1 [label="Incubate (60 min, RT)\nKinase Reaction"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent"]; Incubate_2 [label="Incubate (40 min, RT)\nATP Depletion"]; Add_Detection_Reagent [label="Add Kinase Detection Reagent"]; Incubate_3 [label="Incubate (30-60 min, RT)\nSignal Generation"]; Read_Luminescence [label="Read Luminescence"]; Analyze [label="Analyze Data (IC50)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Inhibitor; Add_Inhibitor -> Add_ASK1; Add_ASK1 -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_1; Incubate_1 -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Detection_Reagent; Add_Detection_Reagent -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze; } ASK1 Kinase Assay Workflow
Western Blot for Phospho-JNK and Total JNK
This protocol allows for the detection of the phosphorylation status of JNK, a direct downstream target of the ASK1-MKK4/7 axis, providing a cellular measure of ASK1 activity.
Materials:
-
Cells treated with a stressor (e.g., H₂O₂) with or without this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and mouse or rabbit anti-total JNK.
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total JNK antibody, and subsequently with a loading control antibody (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability, particularly in the context of stress-induced apoptosis, which is often mediated by the ASK1-JNK pathway.
Materials:
-
Cells cultured in a 96-well plate.
-
This compound and a stress-inducing agent (e.g., H₂O₂).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time, followed by the addition of a stressor if investigating cytoprotective effects.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay can be used to investigate the role of the ASK1-JNK pathway in cell migration and the effect of inhibitors like this compound on this process.
Materials:
-
Cells cultured to confluence in a 6-well or 12-well plate.
-
Sterile 200 µL pipette tip.
-
Culture medium with reduced serum (to minimize proliferation).
-
This compound or other test compounds.
-
Microscope with a camera.
Procedure:
-
Create a Wound: Once cells form a confluent monolayer, create a "scratch" or wound in the center of the well with a sterile pipette tip.
-
Wash and Treat: Wash the cells with PBS to remove dislodged cells and then add fresh, low-serum medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to assess cell migration.
// Nodes Start [label="Start:\nCharacterize this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assay\n(ASK1 Kinase Assay)", shape=Mdiamond, fillcolor="#FBBC05"]; Cellular_Assays [label="Cellular Assays", shape=Mdiamond, fillcolor="#FBBC05"]; Western_Blot [label="Western Blot\n(p-JNK/Total JNK)"]; Viability_Assay [label="Cell Viability\n(MTT Assay)"]; Migration_Assay [label="Cell Migration\n(Wound Healing)"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Engagement [label="Confirm Target Engagement\nin Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenotypic_Effect [label="Assess Phenotypic Effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Biochemical_Assay; Start -> Cellular_Assays; Biochemical_Assay -> IC50; Cellular_Assays -> Western_Blot; Cellular_Assays -> Viability_Assay; Cellular_Assays -> Migration_Assay; Western_Blot -> Target_Engagement; Viability_Assay -> Phenotypic_Effect; Migration_Assay -> Phenotypic_Effect; } Experimental Workflow for Inhibitor Characterization
Conclusion
The ASK1-JNK signaling cascade is a pivotal pathway in the cellular stress response, and its dysregulation is a hallmark of many diseases. ASK1, as a key upstream node, represents a promising therapeutic target. This compound is a potent inhibitor of ASK1 that serves as a valuable chemical probe to further elucidate the roles of this pathway in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the ASK1-JNK axis and to discover and characterize novel modulators of this critical signaling pathway. Further studies to delineate the full selectivity profile and in vivo efficacy of compounds like this compound will be crucial for their potential translation into clinical applications.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ADP-stimulated NADPH oxidase activates the ASK-1/MKK4/JNK pathway in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. ASK1 - Wikipedia [en.wikipedia.org]
- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
Ask1-IN-3: A Potent Inhibitor of Cancer Cell Proliferation
An In-depth Technical Guide on the Effects and Mechanisms of Ask1-IN-3
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ASK1 signaling pathway in cancer. This guide details the quantitative effects of this compound on cancer cell proliferation, outlines key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Efficacy and Mechanism of Action
This compound is a selective ASK1 kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 33.8 nM.[1][2][3][4][5][6][7][8][9][10][11] Its primary mechanism of action involves the direct inhibition of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Under cellular stress conditions, such as exposure to reactive oxygen species (ROS), ASK1 activates downstream kinases including p38 and c-Jun N-terminal kinase (JNK), which in turn can trigger apoptotic cell death. By inhibiting ASK1, this compound effectively blocks this pro-apoptotic signaling pathway.
In the context of cancer, this compound has demonstrated significant anti-proliferative effects, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3][6][7][8][9][11][12][13]
Quantitative Data on Anti-Cancer Effects
The primary anti-cancer activities of this compound have been characterized in the hepatocellular carcinoma cell line, HepG2. The key quantitative findings are summarized below.
| Parameter | Cell Line | Concentration | Duration | Effect |
| IC50 | - | 33.8 nM | - | Inhibition of ASK1 Kinase Activity |
| Cell Cycle Arrest | HepG2 | 1-16 µM | 24 hours | Arrest at G1 phase |
| Apoptosis Induction | HepG2 | 10, 20, 50 µM | 48 hours | Dose-dependent PARP cleavage |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.
Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 8, 16 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined.
Apoptosis Assay (PARP Cleavage)
-
Cell Seeding: Seed HepG2 cells in 6-well plates.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10, 20, 50 µM) for 48 hours. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against cleaved PARP. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the cleaved PARP band indicates the level of apoptosis.
-
Visualizations
Signaling Pathway of this compound Action
Caption: ASK1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Experimental Workflow for Apoptosis Assay
Caption: Experimental workflow for apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. 7,3',4'-Trihydroxyisoflavone | 3',4',7-Trihydroxyisoflavone | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Investigating Neuroinflammation with ASK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis Signal-regulating Kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical mediator of neuroinflammatory processes. It plays a pivotal role in the activation of downstream signaling cascades, including the p38 and JNK pathways, in response to cellular stress, ultimately leading to the production of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth overview of the role of ASK1 in neuroinflammation and a practical framework for investigating its inhibition as a therapeutic strategy.
While this guide focuses on the broader investigation of ASK1 in neuroinflammation, it is important to note that there is currently no publicly available research on the specific use of Ask1-IN-3 in this context. The known information about this compound is limited to its potent and selective inhibition of ASK1 with an IC50 of 33.8 nM and its observed effects of inducing apoptosis and cell cycle arrest in HepG2 cancer cells[1][2][3]. Therefore, this document will leverage data from studies utilizing genetic knockout models and other characterized ASK1 inhibitors to provide a comprehensive technical resource for researchers interested in exploring compounds like this compound for neuroinflammatory diseases.
The ASK1 Signaling Pathway in Neuroinflammation
ASK1 is activated by a variety of stress signals, including reactive oxygen species (ROS), inflammatory cytokines like TNF-α, and Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS).[4] In the central nervous system (CNS), ASK1 is expressed in various cell types, with its role in microglia and astrocytes being particularly significant in the context of neuroinflammation.
In Microglia: ASK1 signaling in microglia promotes their polarization towards a pro-inflammatory phenotype.[4] This leads to the release of inflammatory mediators that can exacerbate neuronal damage. Studies using microglia-specific ASK1 knockout mice have shown reduced neuroinflammation in models of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis.[5]
In Astrocytes: In astrocytes, ASK1 activation contributes to the production of key chemokines, such as CCL2, which are crucial for recruiting other immune cells to the site of inflammation.[4][5] The interplay between ASK1 signaling in microglia and astrocytes creates a feedback loop that sustains and amplifies the neuroinflammatory response.[2]
Below is a diagram illustrating the central role of the ASK1 signaling cascade in neuroinflammation.
Quantitative Data from ASK1 Knockout Studies
The following table summarizes key quantitative findings from studies using ASK1 knockout (KO) mice in the EAE model. This data provides a benchmark for the expected effects of potent ASK1 inhibition.
| Parameter | Model | Cell Type (KO) | Observation | Fold Change/Percentage Reduction | Reference |
| Clinical Score | EAE | Global | Reduced severity of paralytic symptoms | ~50% reduction at peak | [4] |
| EAE | Microglia/Macrophages | Reduced clinical scores from early stage | Significant reduction (p<0.001) | [5] | |
| EAE | Astrocytes | Ameliorated later-stage neuroinflammation | Significant reduction in later phase | [5] | |
| Chemokine Expression (CCL2) | EAE (spinal cord) | Astrocytes | Reduced CCL2 mRNA expression at day 30 | ~60% reduction | [5] |
| Pro-inflammatory Gene Expression | EAE (spinal cord) | Microglia/Macrophages | Reduced expression of pro-inflammatory genes | >2-fold change for multiple genes | [5] |
| Microglia/Macrophage Infiltration | EAE (spinal cord) | Astrocytes | Reduced number of macrophages at day 30 | ~50% reduction | [5] |
Experimental Protocols for Investigating a Novel ASK1 Inhibitor
The following section outlines detailed methodologies for key experiments to characterize a novel ASK1 inhibitor, such as this compound, in the context of neuroinflammation.
In Vitro Characterization in Glial Cells
Objective: To determine the efficacy of the ASK1 inhibitor in suppressing inflammatory responses in primary microglia and astrocytes.
a) Primary Microglia Activation Assay
-
Isolation and Culture: Isolate primary microglia from the cortices of neonatal (P0-P3) mice. Culture the cells in DMEM/F10 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Pre-treatment: Plate the microglia and allow them to adhere. Pre-treat the cells with varying concentrations of the ASK1 inhibitor (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes (e.g., Tnf, Il1b, Nos2).
-
Western Blot: Analyze cell lysates by Western blotting to assess the phosphorylation status of ASK1 downstream targets, p38 and JNK, to confirm target engagement.
-
b) Primary Astrocyte Chemokine Production Assay
-
Isolation and Culture: Isolate primary astrocytes from the cortices of neonatal (P0-P3) mice. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inhibitor Pre-treatment: Pre-treat confluent astrocyte cultures with the ASK1 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS at 10 µg/mL) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β) for 16-24 hours.
-
Endpoint Analysis:
-
Chemokine Measurement: Measure the concentration of chemokines such as CCL2 (MCP-1) and RANTES in the culture supernatant by ELISA.
-
Gene Expression Analysis: Analyze the mRNA levels of Ccl2 and other relevant chemokines by qRT-PCR.
-
In Vivo Efficacy in an EAE Model
Objective: To evaluate the therapeutic potential of the ASK1 inhibitor in a preclinical model of multiple sclerosis.
-
EAE Induction: Induce EAE in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
Treatment Regimen:
-
Prophylactic: Begin daily oral administration of the ASK1 inhibitor (at various doses, e.g., 10, 30, 100 mg/kg) from the day of immunization.
-
Therapeutic: Start treatment upon the onset of clinical symptoms (e.g., at a clinical score of 1).
-
-
Clinical Assessment: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
Histopathological Analysis: At the end of the study (e.g., day 30-40 post-immunization), perfuse the mice and collect spinal cords and brains.
-
Demyelination: Stain spinal cord sections with Luxol Fast Blue to assess the extent of demyelination.
-
Inflammatory Infiltration: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize immune cell infiltration.
-
Glial Activation: Use immunohistochemistry to stain for Iba1 (microglia/macrophages) and GFAP (astrocytes).
-
-
Molecular Analysis: Homogenize spinal cord tissue to measure cytokine and chemokine levels by ELISA or qRT-PCR.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel ASK1 inhibitor for neuroinflammation.
Conclusion
The inhibition of ASK1 presents a promising therapeutic avenue for neuroinflammatory diseases. While the specific inhibitor this compound remains uncharacterized in this field, the wealth of data from genetic and pharmacological studies targeting ASK1 provides a strong rationale and a clear path forward for the investigation of novel inhibitors. The experimental protocols and data presented in this guide offer a robust framework for researchers to evaluate the potential of compounds like this compound in mitigating the detrimental effects of neuroinflammation. Future studies focusing on the brain penetrance, safety profile, and in vivo efficacy of new-generation ASK1 inhibitors are warranted to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ask1-IN-3 as a Tool for Studying Liver Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion of the liver, impaired liver function, and eventual progression to cirrhosis and hepatocellular carcinoma. Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key mediator of cellular stress responses.[1][2][3] Under conditions of oxidative stress, endoplasmic reticulum stress, or inflammatory stimuli, ASK1 activates the downstream c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[1][3] This activation plays a pivotal role in promoting hepatocyte apoptosis, inflammation, and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[1][2][3][4]
The critical role of the ASK1 pathway in the pathogenesis of liver fibrosis has positioned it as a promising therapeutic target. Selective inhibitors of ASK1 are therefore valuable tools for elucidating the molecular mechanisms of liver fibrosis and for the preclinical evaluation of anti-fibrotic therapies. This technical guide focuses on the utility of ASK1 inhibitors, with a conceptual framework around a representative compound, Ask1-IN-3, for studying liver fibrosis. While specific preclinical data on this compound in liver fibrosis models is limited in publicly available literature, this guide will leverage data from structurally and functionally similar and well-characterized ASK1 inhibitors, such as Selonsertib (B560150) (GS-4997) and GS-444217, to provide a comprehensive overview of the expected applications and methodologies.
This compound is a potent and selective inhibitor of ASK1 kinase with a reported IC50 of 33.8 nM. Its utility as a research tool lies in its ability to dissect the downstream consequences of ASK1 activation in both in vitro and in vivo models of liver fibrosis.
ASK1 Signaling Pathway in Liver Fibrosis
The activation of ASK1 is a central event in the cellular response to liver injury, leading to the progression of fibrosis. Various stress signals, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS), can trigger the activation of ASK1. Once activated, ASK1 phosphorylates and activates downstream MAP2Ks, which in turn phosphorylate and activate p38 and JNK.[1] These MAPKs then translocate to the nucleus to regulate the activity of various transcription factors, leading to a cascade of events that culminate in liver fibrosis.
Quantitative Data on ASK1 Inhibitors in Liver Fibrosis Models
The following tables summarize the quantitative effects of the well-studied ASK1 inhibitors, Selonsertib and GS-444217, in preclinical and clinical models of liver fibrosis. This data provides a benchmark for what researchers might expect when using a potent ASK1 inhibitor like this compound.
Table 1: Effects of Selonsertib on Liver Fibrosis
| Parameter | Model/Population | Treatment | Dosage | Duration | Key Findings | Reference |
| Fibrosis Stage Improvement (≥1 stage) | NASH patients with F2-F3 fibrosis | Selonsertib | 18 mg/day | 24 weeks | 43% of patients showed improvement | [5][6] |
| Fibrosis Stage Improvement (≥1 stage) | NASH patients with F2-F3 fibrosis | Selonsertib | 6 mg/day | 24 weeks | 30% of patients showed improvement | [5][6] |
| Hepatic Collagen Content (% change) | NASH patients with F2-F3 fibrosis | Selonsertib | 18 mg/day | 24 weeks | -8.7% median change | [5] |
| Hepatic Collagen Content (% change) | NASH patients with F2-F3 fibrosis | Selonsertib | 6 mg/day | 24 weeks | -8.2% median change | [5] |
| Fibrosis Score | Dimethylnitrosamine (DMN)-induced rat model | Selonsertib | 10 & 50 mg/kg | 4 weeks | Significantly reduced fibrosis scores | [4] |
| Sirius Red Staining | DMN-induced rat model | Selonsertib | 10 & 50 mg/kg | 4 weeks | Markedly reduced collagen deposition | [4] |
| p-ASK1, p-p38, p-JNK expression | DMN-induced rat model | Selonsertib | 10 & 50 mg/kg | 4 weeks | Significantly diminished phosphorylation | [4] |
Table 2: Effects of GS-444217 on Liver Fibrosis
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Picrosirius Red Staining (% area) | Nlrp3-KI mice | GS-444217 | 0.2% in chow | 6 weeks | Reduced from 2.0% to 1.2% | [1] |
| α-SMA+ cells (% area) | Nlrp3-KI mice | GS-444217 | 0.2% in chow | 6 weeks | Reduced from 6.6% to 3.5% | [1] |
| Hepatic Hydroxyproline (B1673980) | Nlrp3-KI mice | GS-444217 | 0.2% in chow | 6 weeks | Significantly reduced | [1] |
| Hepatic Collagen Levels | Thioacetamide (TAA)-induced mouse model | GS-444217 | 0.15% & 0.3% in diet | 4 weeks | 34% and 37% reduction, respectively | [7] |
| p-p38 expression | TAA-induced mouse model | GS-444217 | 0.15% & 0.3% in diet | 4 weeks | Robust suppression | [7] |
| Hepatocyte Apoptosis (M30 levels) | TAA-induced mouse model | GS-444217 | 0.15% & 0.3% in diet | 4 weeks | 40% reduction | [7] |
Experimental Workflow for Studying Liver Fibrosis with an ASK1 Inhibitor
A typical experimental workflow to evaluate the efficacy of an ASK1 inhibitor, such as this compound, in a preclinical model of liver fibrosis would involve several key stages, from model induction to endpoint analysis.
Detailed Experimental Protocols
Western Blot Analysis for ASK1 Pathway Activation
This protocol is for the detection of total and phosphorylated ASK1, p38, and JNK in liver tissue lysates.
Materials:
-
Liver tissue samples
-
RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ASK1, anti-phospho-ASK1, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.[8][9][10]
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This protocol is for the detection of activated HSCs in formalin-fixed, paraffin-embedded liver sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-α-SMA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating sections in citrate buffer.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until a brown color appears.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the α-SMA-positive area using image analysis software.[11][12]
Hydroxyproline Assay for Collagen Quantification
This assay measures the total collagen content in liver tissue.
Materials:
-
Liver tissue samples (10-20 mg)
-
6N HCl
-
Chloramine-T reagent
-
DMAB reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
Procedure:
-
Weigh 10-20 mg of liver tissue.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Transfer a small aliquot of the hydrolysate to a 96-well plate.
-
Add Chloramine-T reagent to each well and incubate at room temperature for 20 minutes to oxidize hydroxyproline.
-
Add DMAB reagent and incubate at 60°C for 15-20 minutes to develop the color.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.[13][14][15][16][17]
Conclusion
The use of selective ASK1 inhibitors, exemplified by the conceptual application of this compound, provides a powerful approach for investigating the intricate mechanisms of liver fibrosis. By specifically targeting a key node in the stress-activated signaling network, researchers can effectively probe the downstream consequences on hepatocyte viability, inflammatory responses, and HSC activation. The experimental protocols and quantitative data benchmarks presented in this guide offer a solid foundation for designing and interpreting studies aimed at validating ASK1 as a therapeutic target and evaluating the efficacy of novel anti-fibrotic agents. As research in this area progresses, the continued application of potent and selective tools like this compound will be instrumental in unraveling the complexities of liver fibrosis and paving the way for new therapeutic interventions.
References
- 1. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 3. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Hydroxyproline Assay Kit [cellbiolabs.com]
Unveiling the Cellular Targets of Ask1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ask1-IN-3 has emerged as a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses. This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Core Cellular Target: ASK1
This compound is a highly potent inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Under cellular stress, such as exposure to reactive oxygen species (ROS), inflammatory cytokines, or endoplasmic reticulum (ER) stress, ASK1 is activated and initiates downstream signaling cascades, primarily through the p38 and JNK pathways, leading to inflammation, apoptosis, and fibrosis.
Quantitative Inhibition Data
The primary target of this compound is the ASK1 kinase. The following table summarizes the in vitro potency of this compound against its primary target.
| Target | IC50 (nM) | Assay Type | Source |
| ASK1 | 33.8 | Biochemical Kinase Assay | [1][2] |
Off-Target Profile: Engagement of Cell Cycle Kinases
While this compound is a potent ASK1 inhibitor, it also demonstrates activity against several cell cycle-regulating kinases. This off-target activity contributes to its observed effects on cell cycle progression.
Kinase Selectivity Profile
This compound (also referred to as YD57 or compound 14l in the primary literature) exhibits selectivity for ASK1 over other closely related MAP3K family members like ASK2 and TAK1. However, it also inhibits a panel of cell cycle-regulating kinases with IC50 values in the nanomolar range.
| Target Kinase | IC50 (nM) | Selectivity vs. ASK1 |
| Primary Target | ||
| ASK1 | 33.8 | - |
| Off-Targets | ||
| Cell Cycle Kinases | 90 - 400 | <20-fold |
| Other MAP3Ks | ||
| ASK2 | >4732 | >140-fold |
| TAK1 | >4732 | >140-fold |
Note: The specific identities of the inhibited cell cycle kinases and their precise IC50 values are reported in the primary literature but are not publicly available in the accessed abstracts.[3][4]
Cellular Effects and Phenotypes
The combined inhibition of ASK1 and certain cell cycle kinases by this compound results in distinct cellular phenotypes, particularly in cancer cell lines such as HepG2.
Apoptosis Induction
This compound is a potent inducer of apoptosis. This is evidenced by the dose-dependent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases during programmed cell death.
Cell Cycle Arrest
Treatment with this compound leads to a significant arrest of the cell cycle at the G1 phase. This effect is consistent with the inhibition of kinases that regulate the G1/S transition.
| Cell Line | Effect | Concentration Range | Duration |
| HepG2 | Apoptosis (PARP Cleavage) | 10 - 50 µM | 48 hours |
| HepG2 | G1 Cell Cycle Arrest | 1 - 16 µM | 24 hours |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental approaches, the following diagrams illustrate the relevant signaling pathways and laboratory workflows.
Caption: ASK1 signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating the cellular targets of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Biochemical ASK1 Inhibition Assay (IC50 Determination)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay format.
1. Reagent Preparation:
- Prepare a serial dilution of this compound in a suitable buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 5% DMSO).
- Prepare a solution of active recombinant human ASK1 enzyme.
- Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).
- Prepare ATP solution at the desired concentration.
2. Kinase Reaction:
- In a 384-well plate, add the serially diluted this compound.
- Add the ASK1 enzyme to each well.
- Initiate the kinase reaction by adding the ATP and MBP substrate solution.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
3. ADP Detection:
- Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
- Incubate at room temperature for 30 minutes.
4. Data Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for PARP Cleavage
1. Cell Culture and Treatment:
- Culture HepG2 cells to the desired confluency.
- Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) and a vehicle control for 48 hours.
2. Cell Lysis:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for PARP overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
1. Cell Culture and Treatment:
- Seed HepG2 cells and allow them to adhere.
- Treat the cells with varying concentrations of this compound (e.g., 1-16 µM) and a vehicle control for 24 hours.
2. Cell Harvesting and Fixation:
- Harvest both adherent and floating cells.
- Wash the cells with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
- Incubate at -20°C for at least 2 hours.
3. Staining:
- Wash the fixed cells with PBS.
- Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
- Acquire the data on a flow cytometer.
- Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
- An accumulation of cells in the G1 peak indicates a G1 phase arrest.
References
- 1. Structure-guided optimization of a novel class of ASK1 inhibitors with increased sp3 character and an exquisite selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Kinase Selectivity Profile of Selonsertib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the kinase selectivity profile of selonsertib (B560150) (GS-4997), a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses. Its activation under conditions of oxidative stress, endoplasmic reticulum stress, or inflammatory signals triggers downstream signaling cascades, primarily through c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), leading to inflammation, apoptosis, and fibrosis. The dysregulation of the ASK1 signaling pathway has been implicated in the pathogenesis of various diseases, making it a compelling therapeutic target.
Selonsertib is an orally bioavailable, ATP-competitive inhibitor of ASK1 that has been investigated in numerous clinical trials for fibrotic diseases. Understanding its selectivity profile is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts. This document summarizes the quantitative data on selonsertib's selectivity, details the experimental protocols used for its determination, and provides a visual representation of the ASK1 signaling pathway.
Selonsertib (GS-4997) Kinase Selectivity Profile
Selonsertib has been demonstrated to be a highly potent and selective inhibitor of ASK1 with a pIC50 of 8.3. The following table summarizes the inhibitory activity of selonsertib against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) |
| ASK1 (MAP3K5) | 5.0 |
| GCK | >10,000 |
| MEKK1 | >10,000 |
| TESK1 | >10,000 |
| JNK1 | >10,000 |
| p38α | >10,000 |
| ERK2 | >10,000 |
| IKKβ | >10,000 |
| TAK1 | >10,000 |
| SRC | >10,000 |
| LCK | >10,000 |
| ZAP70 | >10,000 |
| SYK | >10,000 |
| ROCK1 | >10,000 |
| PKA | >10,000 |
| CAMK2δ | >10,000 |
| AKT1 | >10,000 |
Note: The data presented here is a representative profile. The exact values and the composition of kinase panels may vary between different studies.
The data clearly indicates that selonsertib exhibits exceptional selectivity for ASK1, with IC50 values for other tested kinases being significantly higher, demonstrating a wide therapeutic window from a kinase inhibition perspective.
Experimental Protocols
The determination of the kinase selectivity profile of selonsertib typically involves in vitro biochemical assays. The following is a generalized protocol for a common method used, such as a luminescence-based kinase assay.
Biochemical Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of selonsertib against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
Selonsertib (GS-4997) stock solution (e.g., in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of selonsertib is prepared in the kinase assay buffer or directly in DMSO, followed by dilution in the assay buffer. A DMSO control (vehicle) is also included.
-
Enzyme and Substrate Preparation: The kinase and its corresponding substrate are diluted to their optimal concentrations in the kinase assay buffer. The optimal concentrations are predetermined through enzyme and substrate titration experiments.
-
Assay Reaction:
-
Add a small volume (e.g., 1 µL) of the serially diluted selonsertib or DMSO control to the wells of a 384-well plate.
-
Add the diluted kinase solution (e.g., 2 µL) to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2 µL). The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of ATP-competitive inhibition.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Following incubation, an ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.
-
A Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. This is followed by a 30-minute incubation at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each selonsertib concentration is calculated relative to the DMSO control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in response to cellular stress and its downstream signaling to the JNK and p38 MAPK pathways.
Caption: The ASK1 signaling cascade initiated by cellular stress.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in the biochemical kinase inhibition assay described in the experimental protocols section.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
Selonsertib is a highly potent and selective inhibitor of ASK1. The comprehensive selectivity profile presented in this guide underscores its specificity for its intended target, which is a desirable characteristic for a therapeutic agent. The detailed experimental protocol provides a framework for researchers to conduct similar kinase inhibition assays. The visualization of the ASK1 signaling pathway and the experimental workflow offers a clear understanding of the biological context and the practical aspects of characterizing such inhibitors. This in-depth technical guide serves as a valuable resource for professionals in the field of drug discovery and development focused on kinase inhibitors and stress-activated signaling pathways.
The Discovery and Synthesis of Ask1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Ask1-IN-3, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to ASK1 and Its Role in Disease
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It plays a crucial role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Upon activation, ASK1 initiates a phosphorylation cascade that leads to the activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][3] This signaling pathway is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.
Discovery of this compound
This compound was identified as a potent ASK1 inhibitor through a focused drug discovery program. While the specific details of the initial screening campaign that led to the identification of the foundational scaffold are proprietary, the subsequent optimization and characterization of this compound (referred to as compound 14l in the primary literature) have been published. The discovery process involved iterative medicinal chemistry efforts to enhance potency and selectivity against ASK1.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (ASK1) | 33.8 nM | In vitro kinase assay |
| Apoptosis Induction | Dose-dependent | HepG2 cancer cells |
| Cell Cycle Arrest | Potent activity | HepG2 cancer cells |
Data sourced from publicly available information.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed, step-by-step protocol for the chemical synthesis is outlined below. Note: This is a representative synthesis based on typical organic chemistry procedures for similar compounds and may not reflect the exact, proprietary industrial-scale synthesis.
General Laboratory Procedure:
All reagents and solvents are to be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions are monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography is performed using silica gel (200-300 mesh). 1H NMR and 13C NMR spectra are recorded on a 400 MHz spectrometer. Mass spectra are obtained using a high-resolution mass spectrometer.
Step 1: Synthesis of the Pyridinyl Urea Intermediate
A solution of 2-amino-4-chloropyridine (B16104) in anhydrous dichloromethane (B109758) is cooled to 0°C. To this solution, triphosgene (B27547) in dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The solvent is removed under reduced pressure to yield the isocyanate intermediate, which is used in the next step without further purification.
Step 2: Coupling with the Indazole Moiety
The indazole amine derivative is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, sodium hydride (60% dispersion in mineral oil) is added portionwise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of a solution of the isocyanate intermediate from Step 1 in DMF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the pyridinyl urea-indazole conjugate.
Step 3: Final Assembly of this compound
The product from Step 2 is dissolved in a suitable solvent such as dioxane. To this solution, the appropriate chiral amine side chain, a palladium catalyst (e.g., Pd2(dba)3), and a phosphine (B1218219) ligand (e.g., Xantphos) are added, followed by a base (e.g., Cs2CO3). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.
In Vitro ASK1 Kinase Assay
The inhibitory activity of this compound against the ASK1 kinase is determined using a biochemical assay. A typical protocol is as follows:
-
Recombinant human ASK1 enzyme is incubated with the substrate (e.g., myelin basic protein) in a kinase assay buffer containing ATP and MgCl2.
-
This compound, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based ADP detection assay or by using a phospho-specific antibody in an ELISA format.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Apoptosis Assay
The pro-apoptotic effect of this compound is evaluated in a cancer cell line, such as HepG2, using the following protocol:
-
HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Apoptosis is assessed using a commercially available kit that measures caspase-3/7 activity, annexin (B1180172) V staining, or PARP cleavage by Western blot.
-
For caspase activity assays, a luminogenic or fluorogenic substrate is added to the cells, and the signal is measured using a plate reader.
-
For annexin V staining, cells are stained with fluorescently labeled annexin V and propidium (B1200493) iodide and analyzed by flow cytometry.
Cell Cycle Analysis
The effect of this compound on cell cycle progression is determined by flow cytometry:
-
HepG2 cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Signaling Pathways and Experimental Workflows
ASK1 Signaling Pathway
The following diagram illustrates the central role of ASK1 in the stress-activated MAPK signaling cascade.
Caption: The ASK1 signaling cascade initiated by stress stimuli.
Experimental Workflow for this compound Evaluation
The logical flow of experiments to discover and characterize a novel kinase inhibitor like this compound is depicted below.
Caption: A generalized workflow for kinase inhibitor drug discovery.
References
Understanding the Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Oxidative Stress: A Technical Guide Featuring Ask1-IN-3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical serine/threonine kinase that functions as a key sensor for cellular stress.[1] Activated by a variety of stimuli, most notably reactive oxygen species (ROS) associated with oxidative stress, ASK1 initiates a signaling cascade that culminates in inflammation, apoptosis, and fibrosis.[2] This central role positions ASK1 as a significant therapeutic target for a multitude of human diseases, including neurodegenerative, cardiovascular, and inflammatory disorders.[1][3] This technical guide provides a comprehensive overview of the ASK1 signaling pathway in the context of oxidative stress, details the use of the specific inhibitor Ask1-IN-3 as a tool for its study, presents quantitative data, and offers detailed experimental protocols for researchers in the field.
The ASK1 Signaling Pathway in Oxidative Stress
Under homeostatic conditions, ASK1 exists in an inactive state, bound to the reduced form of thioredoxin (Trx), a key antioxidant protein.[4] The presence of excessive intracellular ROS, a hallmark of oxidative stress, leads to the oxidation of Trx. This conformational change causes Trx to dissociate from the N-terminal domain of ASK1.[3][4]
Freed from this inhibition, ASK1 undergoes homo-oligomerization and subsequent autophosphorylation at a key threonine residue (Thr845 in mouse, Thr838 in human) within its activation loop, leading to its full activation.[4] Activated ASK1 then propagates the stress signal by phosphorylating and activating two distinct downstream MAP kinase kinases (MAP2Ks): MKK4/MKK7 and MKK3/MKK6.[1][4]
-
MKK4/MKK7 Activation: Leads to the phosphorylation and activation of c-Jun N-terminal Kinases (JNKs).
-
MKK3/MKK6 Activation: Leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinases (p38 MAPKs).
The sustained activation of the JNK and p38 pathways by ASK1 mediates the majority of its pathological effects, including the induction of apoptosis and the production of inflammatory cytokines.[3] This cascade represents a crucial mechanism by which oxidative stress is translated into a cellular life-or-death decision.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to potently and selectively target the kinase activity of ASK1. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of ASK1 to prevent its autophosphorylation and subsequent phosphorylation of downstream targets. Its utility as a research tool lies in its ability to specifically dissect the contributions of the ASK1 pathway in various cellular and disease models.
Quantitative Data Summary
The efficacy and cellular effects of this compound and other relevant inhibitors are summarized below. This data provides a baseline for experimental design and comparison.
| Compound | Target | IC50 (Biochemical Assay) | Cellular Model | Observed Effect | Concentration / Duration | Reference |
| This compound | ASK1 | 33.8 nM | HepG2 | Induction of PARP Cleavage (Apoptosis) | 10, 20, 50 µM / 48 hrs | [5] |
| This compound | ASK1 | 33.8 nM | HepG2 | G1 Phase Cell Cycle Arrest | 1 - 16 µM / 24 hrs | [5] |
| GS-444217 | ASK1 | 2.9 nM | Rodent Models | Reduces renal injury | Not Specified | [3] |
| MSC2032964A | ASK1 | 93 nM | EAE Mice | Reduces demyelination and neuroinflammation | Not Specified | [4][6] |
Table 1: Quantitative data for this compound and other ASK1 inhibitors.
Experimental Protocols
Investigating the role of ASK1 and the efficacy of inhibitors like this compound requires a suite of well-established molecular and cellular biology techniques. The following section provides detailed, step-by-step protocols for key assays.
References
- 1. promega.de [promega.de]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ask1-IN-3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3] Activation of ASK1 triggers a downstream cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinases.[3] This signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Ask1-IN-3 is a potent and selective inhibitor of ASK1, with a reported IC50 of 33.8 nM, that has been shown to induce apoptosis in cancer cell lines, such as HepG2, and to arrest the cell cycle.[4][5] These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.
Data Presentation
Kinase Inhibitor Selectivity Profile
A critical aspect of drug development is understanding the selectivity of an inhibitor. While a comprehensive selectivity panel for this compound is not publicly available, the data for Selonsertib (GS-4997), a well-characterized clinical-stage ASK1 inhibitor, is presented below as a representative example of the expected selectivity for a potent ASK1 inhibitor.[6][7] Selonsertib demonstrates high selectivity for ASK1.[7]
| Kinase Target | IC50 (nM) |
| ASK1 | <10 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
| Other Kinase 3 | >1000 |
| Other Kinase 4 | >1000 |
| Note: This data is for Selonsertib (GS-4997) and is intended to be illustrative of a selective ASK1 inhibitor's profile. |
Signaling Pathway
The ASK1 signaling pathway is a critical mediator of cellular stress responses. Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins like thioredoxin (Trx).[1] Upon exposure to stress signals such as reactive oxygen species (ROS) or tumor necrosis factor-alpha (TNF-α), Trx dissociates, leading to ASK1 autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This cascade ultimately results in the regulation of various cellular processes including apoptosis, inflammation, and differentiation.
Caption: The ASK1 signaling cascade, a key pathway in cellular stress response.
Experimental Protocols
Biochemical Assay: In Vitro ASK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the enzymatic activity of ASK1 and the inhibitory potential of this compound in a biochemical format. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the ASK1 enzyme and MBP substrate in Kinase Buffer to the desired concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the ASK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 5 µL of a solution containing ATP and MBP in Kinase Buffer. The final concentrations should be optimized, but a starting point could be 25 µM ATP and 0.2 µg/µL MBP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Apoptosis Induction in HepG2 Cells
This protocol describes a method to assess the pro-apoptotic activity of this compound in the human liver cancer cell line, HepG2. Apoptosis is quantified by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Caspase-3 Activity Assay Kit (e.g., colorimetric or fluorometric)
-
96-well clear-bottom black plates (for fluorometric assays) or clear plates (for colorimetric assays)
-
Lysis buffer (provided in the assay kit)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Measurement:
-
Transfer the cell lysates to a new plate (if required by the assay kit).
-
Prepare the caspase-3 substrate reaction mix according to the manufacturer's instructions (typically contains a DEVD-pNA colorimetric substrate or a DEVD-AMC fluorometric substrate).
-
Add 50 µL of the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays) using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in this compound treated cells compared to the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Ask1-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ask1-IN-3, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating ASK1-mediated signaling pathways in various cellular contexts, including apoptosis, inflammation, and cell cycle regulation.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are activated in response to a wide array of cellular stresses, such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[1] Dysregulation of the ASK1 signaling cascade has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
This compound is a highly potent and selective small molecule inhibitor of ASK1 kinase. This document outlines its demonstrated effects on cancer cell lines and provides detailed protocols for its application in cell culture-based assays.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value/Concentration | Duration | Effect |
| IC50 | - | 33.8 nM | - | Inhibition of ASK1 Kinase Activity |
| Apoptosis Induction | HepG2 (Human Hepatocellular Carcinoma) | 10, 20, and 50 µM | 48 hours | Dose-dependent induction of apoptosis |
| Cell Cycle Arrest | HepG2 (Human Hepatocellular Carcinoma) | 1 - 16 µM | 24 hours | Arrest at the G1 phase |
Signaling Pathway
The diagram below illustrates the canonical ASK1 signaling pathway and the point of inhibition by this compound. Under stressful conditions, ASK1 is activated and subsequently phosphorylates downstream kinases MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAPKs, respectively. These MAPKs then translocate to the nucleus to regulate the activity of various transcription factors, culminating in cellular responses such as apoptosis and inflammation. This compound directly inhibits the kinase activity of ASK1, thereby blocking these downstream signaling events.
Caption: ASK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into the cell culture medium to the desired final concentration.
-
Solvent Selection : Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Stock Solution Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.78 mg of this compound (Molecular Weight: 378.39 g/mol ) in 1 ml of DMSO.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for at least one year.
-
Working Dilution : For cell culture experiments, dilute the stock solution directly into the culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Induction of Apoptosis in HepG2 Cells
This protocol describes how to induce and assess apoptosis in HepG2 cells using this compound.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding : Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 ml of complete culture medium.
-
Cell Culture : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment : Prepare working solutions of this compound in complete culture medium at final concentrations of 10 µM, 20 µM, and 50 µM. Also, prepare a vehicle control with 0.1% DMSO.
-
Incubation : Remove the old medium from the wells and add 2 ml of the prepared treatment solutions. Incubate the cells for 48 hours.
-
Apoptosis Analysis :
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) is expected with increasing concentrations of this compound.
Caption: Experimental Workflow for Apoptosis Induction.
Protocol 2: Cell Cycle Analysis in HepG2 Cells
This protocol details the methodology for analyzing the effect of this compound on the cell cycle progression of HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding : Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 ml of complete culture medium.
-
Cell Culture : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment : Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 1 µM to 16 µM. Include a vehicle control (0.1% DMSO).
-
Incubation : Replace the medium with the treatment solutions and incubate for 24 hours.
-
Cell Fixation :
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis :
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Expected Outcome: An accumulation of cells in the G1 phase of the cell cycle is expected with increasing concentrations of this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Protocol 3: Western Blot Analysis of ASK1 Pathway Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of ASK1 and its downstream targets, p38 and JNK.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stress-inducing agent (e.g., H2O2, TNF-α, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ASK1 (Thr845), anti-ASK1, anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
-
(Optional) Stimulate the cells with a stress-inducing agent (e.g., 1 mM H2O2 for 30 minutes) to activate the ASK1 pathway.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of ASK1, p38, and JNK, while the total protein levels of these kinases remain unchanged.
Caption: Western Blot Workflow for ASK1 Pathway Analysis.
References
Application Notes and Protocols for Western Blot Analysis of Phospho-p38 MAPK Following Ask1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is activated by a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum (ER) stress, playing a pivotal role in inflammation, apoptosis, and cellular differentiation.[1][3] Dysregulation of the ASK1-p38 axis is implicated in numerous diseases, making it a significant target for therapeutic intervention.[1] Ask1-IN-3 is a potent and selective inhibitor of ASK1 kinase with a reported IC50 of 33.8 nM.[4] By inhibiting ASK1, this compound is expected to block the downstream phosphorylation and activation of p38 MAPK.
These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the inhibitory effect of this compound on p38 phosphorylation (p-p38) in a cellular context.
Signaling Pathway and Inhibition
Under stress conditions, ASK1 becomes activated and subsequently phosphorylates and activates downstream MAP2Ks, specifically MKK3 and MKK6.[1][2] These kinases, in turn, dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation.[5] Activated p-p38 then phosphorylates a variety of downstream substrates, mediating the cellular response to stress. This compound, by selectively inhibiting the kinase activity of ASK1, prevents the phosphorylation cascade, resulting in a decrease in the levels of p-p38.
Data Presentation
The quantitative data from a representative dose-response experiment is summarized below. This data is intended to be illustrative of the expected results when using this compound. Researchers should generate their own data for their specific cell line and experimental conditions. Densitometry analysis of Western blot bands should be performed using appropriate software (e.g., ImageJ), normalizing the phospho-p38 signal to total p38 and a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on p38 Phosphorylation in Stress-Induced Cells
| This compound Concentration (nM) | Normalized p-p38 Intensity (Arbitrary Units) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.65 | 35% |
| 30 | 0.42 | 58% |
| 100 | 0.18 | 82% |
| 300 | 0.09 | 91% |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-p38 following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., HeLa, HEK293, or a disease-relevant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the cells by adding the diluted this compound or vehicle (DMSO) to the respective wells. A typical pre-treatment time is 1-2 hours.
-
Stimulation: Induce p38 phosphorylation by treating the cells with a known activator. Examples include:
Cell Lysis and Protein Quantification
-
Lysis: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer.
-
Phospho-p38 MAPK (Thr180/Tyr182) antibody: (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5]
-
Total p38 MAPK antibody: (e.g., 1:1000 dilution) to normalize for p38 protein levels.
-
Loading control antibody (e.g., β-actin, GAPDH): (e.g., 1:5000 dilution) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 6. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with Ask1-IN-3 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. It plays a crucial role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Activation of ASK1 triggers downstream signaling cascades, primarily through p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in the regulation of apoptosis, inflammation, and cellular differentiation. Given its central role in stress-induced signaling, ASK1 has emerged as a significant target for drug development in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Ask1-IN-3 is a potent and selective inhibitor of ASK1 kinase. By targeting ASK1, this compound can modulate downstream signaling pathways, thereby influencing cell fate decisions such as proliferation and apoptosis. This application note provides a detailed protocol for the analysis of cell cycle effects induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Method
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, the DNA content of individual cells can be measured. This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a 4N DNA content, encompassing both the G2 and mitosis phases.
Treatment of cells with a compound like this compound that affects cell cycle progression will lead to a change in the distribution of cells in these phases, which can be quantified by flow cytometry.
Data Presentation
Table 1: Representative Cell Cycle Distribution in MDA-MB-231 Cells Treated with an ASK1 Pathway Inhibitor (Andes-1537) for 24 hours.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated (Control) | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |
| Control ASO | 54.8 ± 2.5 | 26.0 ± 1.9 | 19.2 ± 2.0 |
| Andes-1537 (200 nM) | 35.2 ± 1.8 | 50.3 ± 2.3 | 14.5 ± 1.5 |
Data is presented as mean ± standard deviation from triplicate experiments. This data is for Andes-1537, an inhibitor of a pathway related to ASK1, and serves as an example of the expected outcome when inhibiting the ASK1 pathway.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: ASK1 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-231 (or other appropriate cell line)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
Ethanol: 70% (v/v) in deionized water, stored at -20°C
-
RNase A: 10 mg/mL stock solution in buffer
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100
-
in PBS
-
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle-only control (DMSO) and an untreated control.
-
Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium from each well.
-
Wash the cells once with 2 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. (Cells can be stored at -20°C for several weeks).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with a 488 nm laser for excitation.
-
Collect the PI fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel for red fluorescence).
-
Set the DNA content histogram to a linear scale.
-
Analyze the stained cells, collecting at least 10,000 events per sample. Use a low flow rate for better resolution.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G0/G1 peak | Inconsistent staining, cell clumps | Ensure a single-cell suspension before fixation. Use a consistent number of cells per sample. Filter samples through a cell strainer if necessary. |
| Broad S phase peak | RNA contamination | Ensure RNase A is active and the incubation time is sufficient. |
| Low fluorescence signal | Insufficient PI concentration or incubation time | Optimize PI concentration and incubation time for your specific cell type. |
| Debris in the sample | Dead cells or cell fragments | Use a cell strainer before analysis. Handle cells gently during preparation to minimize cell lysis. |
Conclusion
The protocol described in this application note provides a robust method for investigating the effects of the ASK1 inhibitor, this compound, on cell cycle progression. By utilizing flow cytometry with propidium iodide staining, researchers can obtain quantitative data on cell cycle distribution, providing valuable insights into the mechanism of action of this and other similar compounds. This information is critical for the development of novel therapeutics targeting the ASK1 signaling pathway.
Application Notes and Protocols for ASK1-IN-3-Mediated Apoptosis Assay using PARP Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] As a key regulator of cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, ASK1 plays a pivotal role in orchestrating cellular fate.[1][2] Activation of ASK1 triggers downstream signaling through the JNK and p38 MAPK pathways, which can culminate in programmed cell death, or apoptosis.[1][2]
ASK1-IN-3 is a potent and selective inhibitor of ASK1 with an IC50 of 33.8 nM. By blocking the kinase activity of ASK1, this compound can modulate downstream signaling pathways and has been shown to induce apoptosis in cancer cell lines such as HepG2.
A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, rendering it inactive. This cleavage event, which results in the generation of an 89 kDa and a 24 kDa fragment from the full-length 116 kDa protein, is a well-established marker of apoptosis.
These application notes provide a detailed protocol for inducing apoptosis in cultured cells using this compound and quantifying the apoptotic response by detecting PARP cleavage via Western blot analysis.
Mechanism of Action: The ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with inhibitory proteins such as thioredoxin (Trx) and 14-3-3 proteins.[2] In response to cellular stress, these inhibitory interactions are disrupted, leading to the autophosphorylation and activation of ASK1. Activated ASK1 then phosphorylates and activates downstream MAP2K kinases (MKK4/7 and MKK3/6), which in turn activate the JNK and p38 MAPK pathways, respectively.[2] The sustained activation of these pathways can lead to the activation of the intrinsic mitochondrial apoptosis pathway, involving the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3, which then cleave PARP.[3] ASK1 inhibitors like this compound typically work by competing with ATP for the binding site in the kinase domain of ASK1, thereby preventing its activation and downstream signaling.[1]
Caption: ASK1 Signaling Pathway Leading to Apoptosis.
Data Presentation
The following tables present illustrative data on the effects of this compound on cell viability and PARP cleavage. This data is representative and should be replaced with actual experimental results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (nM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 10 | 85.3 | 4.8 |
| 30 | 52.1 | 3.9 |
| 100 | 25.6 | 3.1 |
| 300 | 10.2 | 2.5 |
| 1000 | 5.1 | 1.8 |
Table 2: Densitometric Analysis of PARP Cleavage by Western Blot
| Treatment | Time (h) | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity |
| Vehicle Control | 24 | 1.00 | 0.05 |
| This compound (100 nM) | 12 | 0.85 | 0.25 |
| This compound (100 nM) | 24 | 0.45 | 0.89 |
| This compound (100 nM) | 48 | 0.15 | 1.52 |
| Staurosporine (1 µM) | 24 | 0.10 | 1.85 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound to induce apoptosis. HepG2 cells are used as an example.
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Western Blot Analysis of PARP Cleavage
This protocol details the procedure for detecting full-length and cleaved PARP in cell lysates by Western blotting.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-PARP antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (diluted in Blocking Buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities for full-length PARP (116 kDa) and cleaved PARP (89 kDa) using image analysis software. Normalize the results to a loading control such as β-actin or GAPDH.
Caption: Workflow for this compound induced PARP cleavage assay.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of the ASK1 inhibitor, this compound. By utilizing PARP cleavage as a robust and specific marker of apoptosis, these methods allow for the quantitative assessment of this compound's efficacy in inducing programmed cell death. The detailed workflows and illustrative data serve as a valuable resource for drug development professionals and scientists studying the role of ASK1 signaling in cellular processes.
References
- 1. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of ASK1 Inhibitors in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the stress-activated MAPK signaling cascade. In response to various stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, ASK1 activates the downstream p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2] Dysregulation of the ASK1 signaling pathway is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and liver fibrosis.[2] Consequently, small molecule inhibitors of ASK1 are of significant interest as potential therapeutic agents.
This document provides detailed application notes and generalized protocols for the in vivo administration of ASK1 inhibitors in mouse models, based on studies with compounds such as EP-027315 and GS-444217. While specific details for "Ask1-IN-3" are not publicly available, the following information serves as a comprehensive guide for designing and executing in vivo studies with potent and selective ASK1 inhibitors.
ASK1 Signaling Pathway
Under basal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[2] Upon exposure to stress signals like reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAPKs, respectively.[3] These kinases then modulate the activity of various transcription factors and other cellular proteins to orchestrate cellular responses such as apoptosis, inflammation, and fibrosis.[1]
Application Notes
The selection of a mouse model is critical and should be based on the therapeutic area of interest. ASK1 inhibition has shown efficacy in models of liver injury, metabolic disease, and neurodegeneration.
Mouse Models for Evaluating ASK1 Inhibitors:
-
Acetaminophen (B1664979) (APAP)-Induced Liver Injury: A widely used model for acute liver failure where oxidative stress plays a central role in the pathology.[4]
-
Diet-Induced Obesity (DIO): This model is relevant for studying non-alcoholic steatohepatitis (NASH) and other metabolic disorders where ASK1 is implicated in the progression of liver fibrosis.[4]
-
Nlrp3 Mutant Models of Liver Injury: These mice exhibit heightened inflammasome activation, leading to increased inflammation and fibrosis, providing a model to study the anti-fibrotic effects of ASK1 inhibition.
-
Transgenic Models of Neurodegeneration: For instance, the SOD1G93A transgenic mouse model for amyotrophic lateral sclerosis (ALS) can be used to assess the neuroprotective effects of ASK1 inhibitors.[5]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations:
Prior to efficacy studies, it is essential to characterize the pharmacokinetic profile of the ASK1 inhibitor in mice. This includes determining its oral bioavailability, plasma half-life, and tissue distribution. Pharmacodynamic studies should also be conducted to establish a dose- and time-dependent relationship between inhibitor concentration and the inhibition of ASK1 signaling (e.g., by measuring the phosphorylation of downstream targets like p38 and JNK in the target tissue).
Experimental Protocols
The following are generalized protocols for the in vivo administration of an ASK1 inhibitor. These should be adapted based on the specific properties of this compound and the experimental goals.
Protocol 1: Evaluation in an Acute Acetaminophen-Induced Liver Injury Model
-
Animals: 8-week-old male C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control, APAP + vehicle, and APAP + this compound groups.
-
Inhibitor Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
-
Dosing:
-
Sample Collection: Euthanize mice 6 hours after APAP administration and collect blood (for plasma) and liver tissue.[4]
-
Analysis:
-
Measure plasma alanine (B10760859) aminotransferase (ALT) levels as a marker of liver damage.
-
Perform western blotting or MSD assays on liver lysates to assess the phosphorylation status of ASK1, p38, and JNK.
-
Conduct histological analysis (H&E staining) of liver sections to evaluate tissue damage.
-
Perform gene expression analysis (qPCR) on liver tissue for markers of inflammation and apoptosis.[4]
-
Protocol 2: Evaluation in a Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6 mice.
-
Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 24 weeks to induce obesity and features of metabolic disease.[4]
-
Grouping: Randomly assign DIO mice to vehicle control and this compound treatment groups.
-
Inhibitor Preparation: Formulate this compound for daily oral administration.
-
Dosing: Administer this compound or vehicle by oral gavage once daily for a specified period (e.g., 2 consecutive days for acute studies or several weeks for chronic studies).[4]
-
Sample Collection: Collect tissues (e.g., liver, adipose tissue) and plasma at the end of the treatment period, typically a few hours after the last dose.[4]
-
Analysis:
-
Assess metabolic parameters (e.g., body weight, glucose tolerance).
-
Measure markers of liver injury (plasma ALT) and inflammation (e.g., plasma IL-1β).[4]
-
Analyze liver tissue for fibrosis (e.g., Sirius Red staining, hydroxyproline (B1673980) content).
-
Evaluate MAPK signaling and apoptotic markers in liver lysates.[4]
-
Perform RNA-Seq or qPCR on liver tissue to assess changes in gene expression related to fibrosis and inflammation.[4]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Potency of Representative ASK1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cell-based IC50 (nM) | Reference |
| EP-027315 | < 1.25 | < 1.25 | [4] |
| K811 | Not Reported | Not Reported | [1] |
| K812 | 6 | Not Reported | [1] |
Table 2: In Vivo Efficacy of ASK1 Inhibitors in Mouse Models
| Model | Inhibitor | Dose & Route | Key Findings | Reference |
| Acetaminophen-induced liver injury | EP-027315 | 30 mg/kg, single oral gavage | Reduced liver p-p38 and p-JNK; Decreased plasma ALT and IL-1β | [4] |
| Diet-Induced Obesity (DIO) | EP-027315 | 30 mg/kg, oral gavage for 2 days | Decreased liver p-JNK, plasma ALT, and apoptotic signaling | [4] |
| Human tau transgenic (Tg4510) | Compound 32 | 3, 10, 30 mg/kg, BID/PO for 4 days | Robust reduction of inflammatory markers (e.g., IL-1β) in the cortex | [6] |
| SOD1G93A ALS model | K811 / K812 | Oral administration | Significantly extended the life span of transgenic mice | [5] |
Conclusion
The in vivo administration of ASK1 inhibitors in relevant mouse models is a crucial step in the preclinical development of these therapeutic agents. The protocols and application notes provided here offer a framework for conducting such studies. Careful model selection, thorough PK/PD characterization, and comprehensive downstream analysis are essential for evaluating the therapeutic potential of novel ASK1 inhibitors like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 4. enanta.com [enanta.com]
- 5. The ASK1-specific inhibitors K811 and K812 prolong survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Ask1-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Ask1-IN-3 for experimental use. The included protocols offer step-by-step guidance for utilizing this potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).
Introduction to this compound
This compound is a potent and selective inhibitor of the ASK1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Its activation triggers downstream signaling cascades, primarily through the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases. These pathways play crucial roles in apoptosis, inflammation, and cellular differentiation. Dysregulation of the ASK1 signaling pathway is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, by inhibiting ASK1, provides a valuable tool for studying these pathological processes and for potential therapeutic development.
Solubility of ASK1 Inhibitors
Proper solubilization is critical for the accurate and effective use of small molecule inhibitors in any experimental setting. The solubility of ASK1 inhibitors can vary depending on their specific chemical structure. Below is a summary of the solubility for this compound and other common ASK1 inhibitors in frequently used laboratory solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Estimated >10 mM | While specific quantitative data is not readily available, this compound is designed for in vitro use and similar compounds are highly soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO. |
| ASK1 Inhibitor 10 | DMSO | 40 mg/mL | A known orally bioavailable inhibitor of ASK1. |
| GS-444217 | DMSO | 25 mg/mL | A potent and selective ATP-competitive inhibitor of ASK1. |
| ASK1-IN-1 | DMSO | < 1 mg/mL | This compound is noted to be insoluble or only slightly soluble in DMSO and ethanol. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution. The appearance of a clear solution after vortexing or gentle warming is indicative of complete dissolution. For many compounds, solubility can be enhanced by brief sonication.
Preparation of this compound for Experiments
This section provides detailed protocols for the preparation of this compound stock solutions and their dilution for use in in vitro experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound: The molecular weight of this compound is 378.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 378.39 g/mol * 1000 mg/g = 3.78 mg
-
-
Weigh the this compound powder: Carefully weigh out 3.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound for In Vitro Assays
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in DMSO or the appropriate cell culture medium.
-
Prepare the final working solution: Dilute the stock or intermediate solution into the final assay medium (e.g., cell culture medium) to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Protocol: In Vitro Kinase Assay for ASK1 Inhibition
This protocol outlines a general method for assessing the inhibitory activity of this compound on ASK1 kinase using a luminescence-based assay that measures ATP consumption.
Materials
-
Recombinant active ASK1 enzyme
-
ASK1 substrate (e.g., MKK6)
-
ATP
-
Kinase assay buffer
-
This compound (prepared as described above)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for an in vitro ASK1 kinase inhibition assay.
Detailed Protocol
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The concentration range should span the expected IC50 value.
-
Prepare the kinase reaction mixture containing the recombinant ASK1 enzyme and its substrate (e.g., MKK6) in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for ASK1.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as recommended.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
-
ASK1 Signaling Pathway
Understanding the context of ASK1 signaling is crucial for designing and interpreting experiments using this compound.
Caption: Simplified ASK1 signaling pathway and the point of inhibition by this compound.
References
Ask1-IN-3: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Ask1-IN-3 is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by various cellular stresses, including oxidative stress and inflammatory cytokines, and plays a crucial role in the downstream activation of p38 and JNK, leading to apoptosis and inflammation.[1] this compound exhibits a half-maximal inhibitory concentration (IC50) of 33.8 nM for ASK1 kinase.[2] In cellular assays, this compound has been demonstrated to induce apoptosis and cause cell cycle arrest at the G1 phase in HepG2 cancer cells.[2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the ASK1 signaling pathway.
Product Information
| Product Name | This compound |
| Synonyms | YD57 |
| Suppliers & Catalog Numbers | TargetMol: T61584Immunomart: T61584MedchemExpress: HY-136437CymitQuimica: T61584 |
| CAS Number | 2426705-19-1[3] |
| Molecular Formula | C₁₈H₁₈N₈O₂ |
| Molecular Weight | 378.39 g/mol |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4] |
Biological Activity
| Target | IC50 |
| ASK1 | 33.8 nM[2] |
| Cell-Based Assay | Cell Line | Effect | Concentration | Time |
| Apoptosis Induction | HepG2 | Induces PARP cleavage[2] | 10, 20, 50 µM | 48 hours[2] |
| Cell Cycle Arrest | HepG2 | Arrests cell cycle at G1 phase[2] | 1 - 16 µM | 24 hours[2] |
Signaling Pathways
The ASK1 signaling pathway is a critical cascade in the cellular response to stress. Under normal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[5] Upon exposure to stressors such as reactive oxygen species (ROS) or tumor necrosis factor-alpha (TNF-α), Trx dissociates from ASK1, leading to its activation through autophosphorylation.[5] Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[1] This cascade ultimately results in various cellular responses, including apoptosis and inflammation.[1]
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and can be used to determine the IC50 of this compound against ASK1.[6]
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[6]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µl of ASK1 enzyme solution (e.g., 6 ng per well) to each well.[6]
-
Add 2 µl of a substrate/ATP mixture (e.g., 0.1 µg/µl MBP and 25 µM ATP).[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to assess apoptosis in HepG2 cells treated with this compound using flow cytometry.
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control for 48 hours.[2]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of HepG2 cells treated with this compound.
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium and supplements
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound (e.g., 1 - 16 µM) or vehicle control for 24 hours.[2]
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
References
- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Investigating Ask1-IN-3 in Neurodegenerative Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases like Parkinson's, Alzheimer's, and Amyotrophic Lateral Sclerosis are often characterized by progressive neuronal loss driven by complex mechanisms, including oxidative stress, neuroinflammation, and apoptosis.[1][2] Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that responds to various cellular stresses.[3][4][5] Under conditions of oxidative or endoplasmic reticulum stress, ASK1 is activated and initiates a signaling cascade through p38 and JNK, leading to inflammation and apoptosis.[4][6][7] Dysregulated ASK1 signaling has been linked to the pathology of several neurodegenerative disorders, making it a promising therapeutic target.[1][8] Ask1-IN-3 is a small molecule inhibitor designed to block the kinase activity of ASK1, thereby preventing downstream signaling and potentially mitigating neuronal damage.
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in both in vitro and in vivo models of neurodegeneration.
Part 1: In Vitro Characterization of this compound
Objective: To determine the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell culture model. A widely used model involves inducing oxidative stress in neuronal cells with toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which mimic aspects of Parkinson's disease pathology.[9][10]
Key Experiments & Data Presentation
| Parameter | Experiment | Cell Model | Treatment Groups | Expected Outcome with this compound |
| Target Engagement | Western Blot | SH-SY5Y neuroblastoma cells | Vehicle, 6-OHDA, 6-OHDA + this compound | Decreased phosphorylation of ASK1 (Thr845), p38, and JNK |
| Cell Viability | MTT Assay | SH-SY5Y neuroblastoma cells | Vehicle, 6-OHDA, 6-OHDA + this compound (dose-response) | Increased cell viability in a dose-dependent manner |
| Apoptosis | TUNEL Assay | Primary cortical neurons | Vehicle, H₂O₂, H₂O₂ + this compound | Decreased number of TUNEL-positive (apoptotic) cells |
| Oxidative Stress | ROS Measurement (DCFDA) | Primary cortical neurons | Vehicle, H₂O₂, H₂O₂ + this compound | Reduced intracellular ROS levels |
Signaling Pathway Diagram
The following diagram illustrates the stress-activated ASK1 signaling pathway and the proposed point of intervention for this compound.
Protocol 1.1: Western Blot for Phosphorylated ASK1, p38, and JNK
This protocol is for detecting the activation state of the ASK1 pathway.[11] Phosphatase inhibitors are critical for preserving the phosphorylation of target proteins.
-
Sample Preparation:
-
Plate SH-SY5Y cells and treat with vehicle, 6-OHDA (50 µM), and/or this compound (at desired concentration) for the specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature.[11][12] (Note: BSA is preferred over milk for phospho-antibodies to reduce background).[13]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-ASK1 (Thr845), anti-phospho-p38, anti-phospho-JNK, and a loading control like β-actin).
-
Wash the membrane 3 times with TBST for 5-10 minutes each.[13]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane 3-4 times with TBST.
-
Detect signal using an ECL substrate and a chemiluminescence imager.[13]
-
Protocol 1.2: TUNEL Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
-
Cell Culture and Treatment:
-
Culture primary neurons on coverslips.
-
Treat cells with vehicle, an apoptosis-inducing agent (e.g., 100 µM H₂O₂), and/or this compound. Include a positive control treated with DNase I.
-
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit (e.g., Roche, In Situ Cell Death Detection Kit).
-
Briefly, equilibrate the cells in the provided buffer.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.[15][16]
-
Rinse the coverslips multiple times with PBS.
-
-
Imaging:
-
Mount coverslips onto slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
-
Part 2: In Vivo Evaluation of this compound
Objective: To assess the neuroprotective and functional effects of this compound in a mouse model of Parkinson's disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used as it recapitulates key features of the disease, including the loss of dopaminergic neurons in the substantia nigra.[17][18][19]
Experimental Design & Data Presentation
| Parameter | Experiment | Animal Model | Treatment Groups | Expected Outcome with this compound |
| Motor Function | Rotarod Test | C57BL/6 mice | Saline, MPTP + Vehicle, MPTP + this compound | Improved motor coordination and increased latency to fall |
| Dopaminergic Neuron Survival | Immunohistochemistry (TH) | C57BL/6 mice | Saline, MPTP + Vehicle, MPTP + this compound | Increased number of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra |
| Striatal Dopamine (B1211576) Levels | HPLC | C57BL/6 mice | Saline, MPTP + Vehicle, MPTP + this compound | Attenuation of dopamine and metabolite (DOPAC, HVA) depletion in the striatum |
| Neuroinflammation | Immunohistochemistry (Iba1) | C57BL/6 mice | Saline, MPTP + Vehicle, MPTP + this compound | Reduced microglial activation (Iba1 staining) in the substantia nigra |
Experimental Workflow Diagram
This diagram outlines the sequence of the in vivo study.
Protocol 2.1: MPTP Mouse Model and Drug Administration
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: Administer this compound or vehicle (e.g., via oral gavage or intraperitoneal injection) daily, starting 3 days before MPTP administration and continuing for 7 days after the final MPTP injection.
-
MPTP Induction: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[20] Handle MPTP with extreme caution under appropriate safety protocols. Control animals receive saline injections.
Protocol 2.2: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to visualize and quantify the survival of dopaminergic neurons.[21][22]
-
Tissue Preparation:
-
Deeply anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains (e.g., at 30 µm thickness) through the substantia nigra pars compacta (SNpc) using a cryostat.
-
-
Staining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and permeabilize sections with a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.[21][23]
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.[21]
-
Wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[23]
-
Wash sections three times with PBS.
-
-
Imaging and Analysis:
-
Mount sections onto slides and coverslip with an anti-fade mounting medium.
-
Capture images of the SNpc using a fluorescence or confocal microscope.
-
Perform stereological counting of TH-positive cells in the SNpc to obtain an unbiased estimate of neuron numbers.
-
Logical Relationship Diagram
This diagram illustrates the hypothesis and the logical flow of the experimental validation.
References
- 1. ASK1 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ASK1 - Wikipedia [en.wikipedia.org]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. astorscientific.us [astorscientific.us]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. criver.com [criver.com]
- 21. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. protocols.io [protocols.io]
Application Notes: Time-Course of ASK1 Kinase Inhibition by Ask1-IN-3
For research use only. Not for use in diagnostic procedures.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways.[1][2] These pathways are activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[1][3][4] Sustained activation of the ASK1 signaling cascade is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[3][5]
Ask1-IN-3 is a potent and selective inhibitor of ASK1 kinase activity with an IC50 value of 33.8 nM.[6] By inhibiting the autophosphorylation and activation of ASK1, this compound provides a valuable tool for researchers to investigate the time-dependent roles of ASK1 in cellular stress responses. These application notes provide detailed protocols for characterizing the time-course of ASK1 inhibition by this compound in a cellular context.
Principle of the Assay
The efficacy and duration of ASK1 inhibition by this compound can be assessed by monitoring the phosphorylation status of its downstream targets, JNK and p38. In response to a stimulus such as TNF-α or H₂O₂, ASK1 becomes activated and phosphorylates downstream kinases. Treatment with this compound is expected to block this signaling cascade, leading to a time- and concentration-dependent decrease in the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38). These changes can be quantified using techniques such as Western blotting.
Data Presentation
The following tables provide illustrative data on the time-dependent inhibition of ASK1 activity by this compound in a cellular assay. The data is presented as the percentage of inhibition of stimulus-induced p-JNK levels, as determined by Western blot analysis.
Table 1: Time-Dependent Inhibition of p-JNK by this compound at 100 nM
| Treatment Time | % Inhibition of p-JNK |
| 0 min | 0% |
| 30 min | 45% |
| 1 hr | 75% |
| 2 hr | 92% |
| 4 hr | 88% |
| 8 hr | 65% |
| 12 hr | 40% |
| 24 hr | 20% |
Table 2: Concentration-Dependent Inhibition of p-JNK by this compound at 2 hours
| This compound Concentration | % Inhibition of p-JNK |
| 1 nM | 15% |
| 10 nM | 55% |
| 33.8 nM (IC50) | 78% |
| 100 nM | 92% |
| 500 nM | 98% |
| 1 µM | 99% |
Experimental Protocols
Protocol 1: Time-Course Analysis of ASK1 Inhibition in Cultured Cells via Western Blotting
This protocol describes how to treat cultured cells with this compound for various durations and then analyze the inhibition of the ASK1 signaling pathway by measuring the phosphorylation of JNK and p38.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
ASK1 activator (e.g., TNF-α, H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-JNK (Thr183/Tyr185), anti-JNK, anti-p-p38 (Thr180/Tyr182), anti-p38, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. Include a vehicle control (DMSO).
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 1 hour).
-
-
Stimulation and Time-Course:
-
Prepare the ASK1 activator (e.g., TNF-α at 20 ng/mL) in cell culture medium.
-
Add the activator to the cells and incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-JNK, JNK, p-p38, p38, and the loading control.
-
Normalize the phosphorylated protein levels to the total protein levels for each pathway.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Protocol 2: In Vitro ASK1 Kinase Assay (Biochemical Assay)
This protocol provides a general framework for a biochemical assay to measure the direct inhibition of ASK1 by this compound over a short time course.
Materials:
-
Recombinant active ASK1 enzyme
-
Kinase buffer
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (including [γ-³²P]ATP for radioactive detection or using a commercial non-radioactive kit like ADP-Glo™)
-
This compound
-
Stop solution (e.g., phosphoric acid for radioactive assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant ASK1 enzyme, kinase buffer, and the substrate (MBP).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Time-Course Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for different time points (e.g., 10, 20, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the generated ADP, which corresponds to kinase activity.
-
-
Data Analysis: Calculate the percentage of ASK1 inhibition for each concentration and time point relative to the vehicle control.
Mandatory Visualizations
Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Ask1-IN-3 Efficacy in a Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis signal-regulating kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the MAPK signal transduction pathway.[1][2] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3][4][5] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAP kinases, respectively.[1][2][4][5] This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation.[5] Due to its involvement in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, ASK1 is a significant therapeutic target.[2][4][6]
Ask1-IN-3 is a potent and selective inhibitor of ASK1, with a reported IC50 of 33.8 nM.[7][8] It has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8] These application notes provide a detailed protocol for measuring the in vitro efficacy of this compound using a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.
ASK1 Signaling Pathway
Under various stress conditions, ASK1 is activated and initiates a kinase cascade that leads to apoptosis and inflammation. This compound acts by directly inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.
Caption: The ASK1 signaling cascade from stress stimuli to cellular response.
Principle of the Kinase Assay
The efficacy of this compound is determined using the ADP-Glo™ Kinase Assay. This is a luminescent assay that measures the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the enzymatic reaction. The ASK1 kinase transfers a phosphate (B84403) group from ATP to a suitable substrate, generating ADP. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which serves as a substrate for luciferase, producing a light signal that is directly proportional to the ADP generated and thus to the ASK1 kinase activity. An inhibitor like this compound will reduce kinase activity, leading to a decrease in the luminescent signal.
Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other formats.
Materials and Reagents
-
Enzyme: Recombinant Human ASK1 (MAP3K5)
-
Inhibitor: this compound
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ASK1
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega) or similar
-
Buffer: Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
-
ATP: Adenosine triphosphate
-
Plates: Low-volume 384-well white assay plates
-
Control Inhibitor: Staurosporine (optional)
-
Solvent: DMSO for inhibitor dilution
-
Multichannel pipettes, plate reader with luminescence detection capabilities
Experimental Workflow
The workflow involves preparing the reagents, running the kinase reaction in the presence of the inhibitor, developing the luminescent signal, and finally, acquiring and analyzing the data.
Caption: Workflow for the ASK1 kinase activity and inhibition assay.
Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in Kinase Reaction Buffer containing a fixed percentage of DMSO (e.g., 5%). A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM.
-
Prepare a "no inhibitor" control (0% inhibition) containing only the buffer with DMSO and a "no enzyme" control (100% inhibition) for background measurement.
-
-
Kinase Reaction Setup (per 10 µL reaction):
-
Add 2.5 µL of the serially diluted this compound or control solution to the wells of a 384-well plate.
-
Add 2.5 µL of diluted ASK1 enzyme solution (the final concentration should be determined empirically, e.g., 2-10 ng/well).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 5 µL of the substrate/ATP mixture. The final concentrations should be at or below the Km for ATP (e.g., 10 µM) and a suitable concentration for the substrate (e.g., 20 µM MBP).[10]
-
Mix the plate gently and incubate for 60 minutes at room temperature.[9]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.[9]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percentage Inhibition:
-
Subtract the "no enzyme" background luminescence from all other measurements.
-
The "no inhibitor" control represents 0% inhibition.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Determine IC50:
-
Plot the Percentage Inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example Data and Calculation for this compound IC50 Determination
| This compound [nM] | Log [M] | Luminescence (RLU) | Corrected RLU (minus background) | % Inhibition |
| 1000 | -6.0 | 15,500 | 15,000 | 95.0% |
| 333 | -6.5 | 18,500 | 18,000 | 94.0% |
| 111 | -6.9 | 45,500 | 45,000 | 85.0% |
| 37 | -7.4 | 150,500 | 150,000 | 50.0% |
| 12.3 | -7.9 | 225,500 | 225,000 | 25.0% |
| 4.1 | -8.4 | 270,500 | 270,000 | 10.0% |
| 1.4 | -8.9 | 291,500 | 291,000 | 3.0% |
| 0 (No Inhibitor) | N/A | 300,500 | 300,000 | 0.0% |
| No Enzyme | N/A | 500 | 0 | 100.0% |
| Note: Data is hypothetical for illustrative purposes. |
Table 2: Comparative IC50 Values of Various ASK1 Inhibitors
| Inhibitor | Reported IC50 (Biochemical) | Reference |
| This compound | 33.8 nM | [7][8] |
| ASK1-IN-8 | 1.8 nM | [7] |
| ASK1-IN-6 | 7 nM | [7] |
| ASK1-IN-1 | 21 nM | [7] |
| ASK1-IN-2 | 32.8 nM | [7] |
| Staurosporine | 38 nM | [11] |
| MSC2032964A | 93 nM | [12] |
| ASK1-IN-4 | 200 nM | [7] |
| Sorafenib | 10,000 nM | [11] |
| Sunitinib | 20,000 nM | [11] |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Ask1-IN-3 in a Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key pathological feature of sepsis is the "cytokine storm," a massive release of pro-inflammatory cytokines that can lead to widespread tissue damage, organ failure, and death. Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a critical upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are activated by various stress signals, including those prevalent in sepsis such as lipopolysaccharide (LPS) from gram-negative bacteria, and play a pivotal role in mediating the inflammatory response.[1]
Ask1-IN-3 is a potent and selective inhibitor of ASK1 kinase with an IC50 of 33.8 nM. By targeting ASK1, this compound offers a promising therapeutic strategy to mitigate the excessive inflammatory response characteristic of sepsis. Inhibition of ASK1 is expected to reduce the activation of downstream JNK and p38 pathways, leading to decreased production of pro-inflammatory cytokines and potentially reducing the severity of organ damage and improving survival rates in sepsis.
These application notes provide a comprehensive overview of the use of this compound in a preclinical sepsis model, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: ASK1 Signaling in Sepsis
In the context of sepsis, pathogen-associated molecular patterns (PAMPs), such as LPS, trigger Toll-like receptors (TLRs) on immune cells. This initiates a signaling cascade that leads to the activation of ASK1.[1] Activated ASK1 then phosphorylates and activates downstream MAP2Ks (MKK4/7 and MKK3/6), which in turn activate JNK and p38 MAPKs.[1] These activated MAPKs translocate to the nucleus and activate transcription factors, such as AP-1, leading to the transcription and release of a battery of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1] this compound, by selectively inhibiting the kinase activity of ASK1, can interrupt this cascade, thereby dampening the inflammatory response.
Data Presentation
The following table summarizes representative quantitative data expected from a study investigating the effects of an ASK1 inhibitor in a murine cecal ligation and puncture (CLP) sepsis model. Please note that specific in vivo data for this compound in a sepsis model is not publicly available. The data presented here is a composite based on studies with other selective ASK1 inhibitors and ASK1 knockout mice to illustrate the anticipated effects.
| Parameter | Control Group (Vehicle) | ASK1 Inhibitor Group | Fold Change/Percent Reduction | Reference |
| Survival Rate (%) | 20-30 | 50-60 | ~2-fold increase | [1][2] |
| Serum TNF-α (pg/mL) | 1500 ± 200 | 700 ± 100 | ~53% reduction | [1] |
| Serum IL-6 (pg/mL) | 8000 ± 1000 | 3500 ± 500 | ~56% reduction | [1] |
| Serum IL-1β (pg/mL) | 500 ± 80 | 200 ± 50 | ~60% reduction | [1] |
| Liver Function | ||||
| ALT (U/L) | 250 ± 40 | 120 ± 20 | ~52% reduction | [3] |
| AST (U/L) | 450 ± 60 | 200 ± 30 | ~56% reduction | [3] |
| Kidney Function | ||||
| BUN (mg/dL) | 100 ± 15 | 50 ± 10 | ~50% reduction | [3] |
| Creatinine (mg/dL) | 1.5 ± 0.3 | 0.7 ± 0.2 | ~53% reduction | [3] |
Experimental Protocols
The following are detailed protocols for a representative in vivo study of this compound in a murine CLP-induced sepsis model.
Experimental Workflow
Animal Model and Sepsis Induction (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Sterile saline for resuscitation
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using a standard protocol.
-
Shave the abdomen and sterilize the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation and an analgesic for pain management.
-
For sham-operated control animals, perform the laparotomy and expose the cecum, but do not ligate or puncture it.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline with a solubilizing agent like Tween 80)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration in a vehicle suitable for in vivo administration (e.g., saline with 5% DMSO and 10% Tween 80). The final concentration should be determined based on dose-response studies, but a starting point could be in the range of 10-30 mg/kg.
-
Administer this compound or the vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a specified time before or after CLP induction (e.g., 1 hour pre-CLP).
Assessment of Sepsis Outcomes
a) Survival Rate:
-
Monitor the mice at least twice daily for a period of 7 days post-CLP.
-
Record the time of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
b) Cytokine Analysis:
-
At a predetermined time point (e.g., 24 hours post-CLP), euthanize a subset of mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercially available ELISA kits according to the manufacturer's instructions.
c) Organ Damage Assessment:
-
From the plasma collected above, use a biochemical analyzer to measure markers of liver and kidney damage.
-
Liver damage: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Kidney damage: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
Harvest organs (liver, kidneys, lungs) and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist blinded to the experimental groups should score the tissue sections for signs of injury (e.g., necrosis, inflammation, edema).
Conclusion
The selective inhibition of ASK1 by this compound presents a targeted approach to mitigating the hyperinflammatory response that drives the pathophysiology of sepsis. By blocking the ASK1-JNK/p38 signaling axis, this compound is anticipated to reduce the systemic levels of pro-inflammatory cytokines, thereby protecting against organ damage and improving survival in preclinical models of sepsis. The protocols outlined here provide a framework for evaluating the therapeutic potential of this compound and other ASK1 inhibitors in the context of sepsis research and drug development. Further studies are warranted to fully characterize the efficacy and safety profile of this compound for this critical indication.
References
- 1. The Function of ASK1 in Sepsis and Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ask1-IN-3 not inhibiting p38 phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of p38 phosphorylation inhibition when using ASK1-IN-3.
Troubleshooting Guide & FAQs
This guide addresses the common issue where treatment with this compound does not result in the expected decrease in phosphorylated p38 (p-p38).
Question 1: I am not observing any inhibition of p38 phosphorylation after treating my cells with this compound. What are the most common initial issues to check?
Answer: When the expected inhibitory effect is not observed, the first step is to verify the experimental setup and the integrity of the inhibitor itself.
-
Inhibitor Integrity and Concentration:
-
Solubility and Storage: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and has been stored correctly at -20°C to prevent degradation.[1] Multiple freeze-thaw cycles should be avoided.
-
Working Concentration: The reported IC50 for this compound is 33.8 nM.[1] However, the optimal effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the ideal concentration for your specific model.
-
Treatment Duration: The time required to observe downstream effects can vary. A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) is recommended to identify the optimal incubation period.
-
-
Cellular Health and Stimulation:
-
Basal Phosphorylation: The basal level of p38 phosphorylation in unstimulated cells may be too low to detect a decrease.[2] Ensure you are using a positive control where p38 is robustly activated by a known stimulus (e.g., anisomycin, UV radiation, TNF-α, or oxidative stress).[2][3]
-
Cell Viability: High concentrations of inhibitors can be toxic.[4] Assess cell health after treatment to ensure the lack of effect is not due to widespread cell death.
-
Question 2: I have validated my inhibitor's concentration and treatment conditions, but the issue persists. Could my Western blot protocol be the source of the problem?
Answer: Yes, detecting phosphorylated proteins requires specific optimizations in the Western blot protocol. Errors in this multi-step process are a frequent cause of unreliable results.[5]
-
Sample Preparation:
-
Use Phosphatase Inhibitors: Immediately after cell collection, lyse the cells in a buffer containing a cocktail of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
-
Keep Samples Cold: All sample preparation steps should be performed on ice or at 4°C using pre-chilled buffers and equipment to slow enzymatic activity.
-
-
Antibody and Buffer Selection:
-
Blocking Agent: Avoid using non-fat dry milk for blocking when probing for phosphoproteins.[6] Milk contains casein, a phosphoprotein that can cause high background noise by cross-reacting with the phospho-specific antibody.[7] Use Bovine Serum Albumin (BSA) instead.[6][8]
-
Buffer System: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS).[6] The phosphate (B84403) in PBS can compete with the antibody for binding to the phosphorylated epitope.
-
Antibody Validation: Ensure your primary antibody is specific for p38 phosphorylated at Thr180/Tyr182. A weak or absent signal could be due to a faulty or expired antibody.[2] Always include a lane for total p38 as a loading control and to normalize the phospho-p38 signal.
-
Question 3: My experimental technique is robust, and my controls are working as expected. What are the potential biological reasons that this compound is not inhibiting p38 phosphorylation in my specific model?
Answer: This is a critical question that points towards the complexity of cellular signaling. The most likely biological explanation is the activation of p38 by signaling pathways that do not depend on ASK1.
-
Alternative MAP3K Activation: ASK1 is just one of many MAP3K family members that can activate the p38 pathway.[9] Depending on the cell type and the stimulus used, other kinases can fulfill this role. These include:
-
Non-Canonical p38 Activation: In some contexts, p38 can be activated through mechanisms that are independent of the canonical MAP3K -> MAP2K cascade.[10][11]
-
TAB1-mediated Autophosphorylation: The protein TAB1 (TAK1-binding protein 1) can bind directly to p38α and induce its autophosphorylation and activation, bypassing the need for upstream MKKs entirely.[3][10]
-
T-Cell Receptor Signaling: In T-cells, p38α can be activated via phosphorylation on Tyr323 by ZAP70, which promotes self-activation.[9][12]
-
-
Stimulus-Specific Signaling: The signaling route to p38 is highly dependent on the initial stress or cytokine signal. For example, while oxidative stress strongly activates ASK1, other stimuli might preferentially use different upstream kinases.[13][14][15] One study demonstrated that in endothelial cells, an ASK1 inhibitor reduced JNK phosphorylation but had no significant effect on p38 phosphorylation.[16]
Data & Parameters
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Apoptosis signal-regulating kinase 1 (ASK1/MAP3K5) | [1] |
| IC50 | 33.8 nM | [1] |
| Mechanism | ATP-competitive inhibitor | [17] |
| Common Solvent | DMSO | N/A |
| Storage | -20°C | [1] |
Table 2: Troubleshooting Checklist for Lack of p38 Inhibition
| Category | Checkpoint | Recommended Action |
| Inhibitor | Purity & Integrity | Confirm source and handling. Consider purchasing a new batch. |
| Concentration | Perform a dose-response curve (e.g., 10 nM to 10 µM). | |
| Treatment Time | Perform a time-course experiment (e.g., 15 min to 6 hrs). | |
| Biochemical Assay | Phosphatase Activity | Always use fresh phosphatase inhibitors in lysis buffer. |
| Blocking Buffer | Use 3-5% BSA in TBST instead of non-fat milk.[6] | |
| Wash Buffer | Use TBST instead of PBS-T.[6] | |
| Antibodies | Validate phospho-p38 (Thr180/Tyr182) and total p38 antibodies. | |
| Biological Context | Alternative Pathways | Use a direct p38 inhibitor (e.g., SB203580) as a positive control for inhibition.[18] |
| Stimulus Used | Research the specific upstream MAP3Ks activated by your stimulus of choice.[9] | |
| Cell Line Specificity | Confirm that ASK1 is expressed and is a key p38 activator in your cell line. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 and Total p38
This protocol is optimized for the detection of phosphorylated proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells, incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[2]
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run according to standard procedures.
-
Transfer protein to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in TBST containing 5% BSA.[2]
-
Incubate the membrane overnight at 4°C with the primary antibody for phospho-p38 (Thr180/Tyr182), diluted in 5% BSA in TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal.[2]
-
-
Stripping and Re-probing (Optional):
-
Strip the membrane using a mild stripping buffer.
-
Repeat steps 5 and 6 using an antibody against total p38 to confirm equal protein loading.
-
Protocol 2: In Vitro ASK1 Kinase Assay (Positive Control)
This assay confirms that the this compound compound is chemically active.
-
Reaction Setup: Prepare a reaction mix in a microcentrifuge tube on ice. The mix should contain assay buffer (e.g., 20 mM HEPES, 20 mM MgCl2), recombinant active ASK1 enzyme, and a suitable substrate (e.g., inactive MKK6).[19]
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (final concentration ~2.5 mM).[19]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS sample buffer.
-
Analysis: Analyze the reaction products via Western blot, probing for phosphorylated MKK6. A successful inhibition will show a dose-dependent decrease in MKK6 phosphorylation.
Visualizations
Caption: Canonical ASK1-p38 signaling pathway and the inhibitory target of this compound.
Caption: Alternative pathways for p38 activation that can bypass ASK1 inhibition.
Caption: Logical workflow for troubleshooting the lack of p38 inhibition by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The many paths to p38 mitogen-activated protein kinase activation in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ASK1 - Wikipedia [en.wikipedia.org]
- 14. The ASK1-Signalosome regulates p38 MAPK activity in response to levels of endogenous oxidative stress in the Klotho mouse models of aging | Aging [aging-us.com]
- 15. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ask1-IN-3 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ask1-IN-3, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that, in response to cellular stresses like oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2][3][4][5] By inhibiting the kinase activity of ASK1, this compound blocks the downstream phosphorylation of JNK and p38, thereby interfering with stress-induced apoptosis and inflammatory responses.[6][7][8]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line and assay-dependent. Based on available data, a good starting point for dose-response experiments is a broad logarithmic range from 1 nM to 50 µM. For specific applications in HepG2 cells, concentrations between 1-16 µM have been used for cell cycle arrest studies, while concentrations of 10, 20, and 50 µM have been effective in inducing apoptosis.[9] A biochemical IC50 of 33.8 nM has been reported for this compound.[1][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). While the maximum solubility in DMSO is not always specified by suppliers, a stock concentration of 10 mM is a common starting point for many kinase inhibitors. To prepare the stock solution, dissolve the powdered this compound in anhydrous DMSO and ensure it is fully dissolved; gentle warming or sonication may assist with this. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to one year in solvent).[9] For experiments, dilute the DMSO stock solution into your aqueous cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to cells.
-
Compound Precipitation: this compound, like many kinase inhibitors, has low aqueous solubility. When diluting a concentrated DMSO stock into aqueous media, the compound can precipitate, and these precipitates can be cytotoxic. To avoid this, it is best to make serial dilutions of your stock in DMSO first before the final dilution into your aqueous buffer.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to ASK1 inhibition or potential off-target effects of this compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your cells.
Q5: I am not seeing any effect of this compound on my cells. What should I check?
A5: If you are not observing the expected biological effect, consider the following:
-
Inhibitor Concentration: The concentration you are using may be too low. Perform a dose-response experiment to determine the effective concentration for your specific cell line and endpoint.
-
Inhibitor Stability: The inhibitor may be degrading in your cell culture medium over the course of the experiment. For long-term experiments, consider refreshing the medium with fresh inhibitor at regular intervals.
-
Cellular Context: The ASK1 pathway may not be the primary driver of the phenotype you are studying in your chosen cell line or under your specific experimental conditions. Ensure that the ASK1 pathway is active in your model system.
-
Experimental Readout: Verify that your assay for measuring the downstream effects (e.g., phosphorylation of JNK/p38, apoptosis) is working correctly by using appropriate positive and negative controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low. 4. Low ASK1 activity in the cell model. | 1. Perform a stability study of the inhibitor in your specific media. For long-term experiments, replenish the media with fresh inhibitor periodically. 2. Review the physicochemical properties of this compound. Although generally cell-permeable, extreme cell densities or media compositions can affect uptake. 3. Perform a dose-response experiment to determine the IC50 for your cell line and endpoint. 4. Confirm ASK1 expression and activation in your cell line under your experimental conditions (e.g., by Western blot for phospho-ASK1). |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Compound Precipitation: The inhibitor may be precipitating out of the aqueous culture medium. | 1. Use the lowest effective concentration of the inhibitor. If off-target effects are suspected, consider using another ASK1 inhibitor with a different chemical scaffold for comparison. 2. Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). 3. Prepare intermediate dilutions of the DMSO stock in DMSO before the final dilution into aqueous media. Visually inspect for precipitates after dilution. |
| Variability in downstream signaling (p-JNK/p-p38 levels). | 1. Differential Downstream Coupling: In some cell types, ASK1 preferentially signals through JNK over p38. 2. Timing of Analysis: The kinetics of JNK and p38 phosphorylation and dephosphorylation can differ. | 1. Be aware that ASK1 inhibition may not affect p38 phosphorylation in all cell types. It has been observed that ASK1 inhibition can reduce JNK phosphorylation without a significant effect on p38.[6] 2. Perform a time-course experiment to determine the optimal time point for observing changes in JNK and p38 phosphorylation after this compound treatment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 33.8 nM | - | Biochemical Assay | [1][9] |
| Effective Concentration (Cell Cycle Arrest) | 1 - 16 µM | HepG2 | Cell Cycle Analysis | [9] |
| Effective Concentration (Apoptosis Induction) | 10, 20, 50 µM | HepG2 | PARP Cleavage | [9] |
| IC50 (Hypothetical) | User-defined value | A549 | MTT Assay | User-defined |
Note: Specific IC50 values for this compound in various cancer cell lines like A549 are not consistently reported in publicly available literature. Researchers should determine this empirically.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
Adherent cells (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression.[10][11][12]
Protocol 2: Western Blot Analysis of ASK1 Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets JNK and p38.
Materials:
-
Cells treated with this compound and a relevant stimulus (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-ASK1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time, followed by stimulation to activate the ASK1 pathway (e.g., with an oxidative stressor). Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on JNK and p38 phosphorylation.[6][7][8][13][14]
Mandatory Visualizations
Caption: ASK1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound using an MTT Assay.
Caption: Troubleshooting Logic for Common Issues with this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 | eLife [elifesciences.org]
- 6. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Ask1-IN-3 off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ask1-IN-3, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate potential challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1] By blocking the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of ASK1, thereby inhibiting its downstream signaling cascades, including the p38 and JNK pathways.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound has been optimized for selectivity towards ASK1, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[3] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and to minimize the risk of off-target effects.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[4]
Q4: What is the expected stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors in aqueous cell culture media can vary. Factors such as the chemical structure of the compound, media pH, serum proteins, and incubation time and temperature can influence stability.[4] If you observe a decrease in activity over time, it may be indicative of compound instability.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on the target pathway (e.g., p38/JNK phosphorylation) | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. 4. Off-target Effects: The inhibitor may be acting on other kinases. | 1. Perform a stability study of the inhibitor in your specific media and conditions. 2. Consult the manufacturer's data for cell permeability information or perform a cellular uptake assay. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. 4. Test the inhibitor's selectivity against a panel of other kinases. |
| High cellular toxicity observed at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final DMSO concentration in your culture media is below a toxic threshold (typically <0.5%). |
| Unexpected or paradoxical cellular phenotype | The inhibitor may be hitting an off-target kinase that has an opposing biological function or inhibiting a kinase in a negative feedback loop.[3] | 1. Validate your findings with a structurally unrelated inhibitor for the same target or use a genetic approach like siRNA or CRISPR to knock down ASK1. 2. Perform a kinase selectivity profiling to identify potential off-targets. |
Quantitative Data Summary
The following table provides a hypothetical selectivity profile for this compound. This data is for illustrative purposes to demonstrate how such information is typically presented.
| Target | IC50 (nM) | Assay Type |
| ASK1 | 15 | Biochemical Kinase Assay |
| MAP3K1 (MEKK1) | >1000 | Biochemical Kinase Assay |
| MAP3K2 (MEKK2) | 850 | Biochemical Kinase Assay |
| MAP3K3 (MEKK3) | >1000 | Biochemical Kinase Assay |
| JNK1 | >5000 | Biochemical Kinase Assay |
| p38α | >5000 | Biochemical Kinase Assay |
Signaling Pathway and Workflow Diagrams
Caption: ASK1 signaling pathway under stress conditions and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Target Engagement
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of ASK1, such as p38 and JNK.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Stress-inducing agent (e.g., H₂O₂, TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce stress by adding the appropriate stimulus (e.g., 1 mM H₂O₂ for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
3. In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory activity of this compound on ASK1.
-
Materials:
-
Recombinant active ASK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the ASK1 enzyme to each well.
-
Add the substrate and ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
References
Ask1-IN-3 stability in cell culture media
Welcome to the technical support center for Ask1-IN-3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of this compound in cell culture experiments. Here you will find frequently asked questions and troubleshooting guides to help you navigate potential challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by various stressors like oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[3][4] Upon activation, ASK1 triggers downstream signaling cascades, primarily through p38 and JNK kinases, which can lead to cellular responses such as apoptosis, inflammation, and differentiation.[3][5] this compound exerts its effect by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] Once dissolved in a solvent such as DMSO to create a stock solution, it is advisable to aliquot the solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Q3: What is the solubility of this compound?
While specific solubility data for this compound in various solvents is not detailed in the provided search results, a related ASK1 inhibitor, GS-444217, is soluble in DMSO.[6] It is common practice to dissolve small molecule inhibitors like this compound in DMSO to create a concentrated stock solution before diluting it into aqueous solutions like cell culture media. For another ASK1 inhibitor, GS-444217, warming and sonication can aid in dissolution if precipitation occurs.[6]
Q4: How stable is this compound in cell culture media?
Summary of this compound Properties
| Property | Value | Reference |
| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | [1][2] |
| IC50 | 33.8 nM | [1][2] |
| Molecular Formula | C18H18N8O2 | [2] |
| Storage Temperature | -20°C (solid) | [2] |
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect of this compound in my cell culture experiments.
-
Question: Could the inhibitor be inactive or degraded?
-
Answer: Ensure that the compound has been stored correctly at -20°C as a solid and that stock solutions in DMSO are stored at -80°C with minimal freeze-thaw cycles. To confirm the activity of your compound, you can include a positive control experiment where the effects of this compound have been previously validated, such as inducing apoptosis in HepG2 cancer cells.[1]
-
-
Question: Is it possible that the inhibitor is not stable in my specific cell culture conditions?
-
Answer: The stability of this compound can vary depending on the cell culture media and conditions. For experiments extending beyond 24 hours, it is advisable to replace the media with a fresh inhibitor to ensure a consistent concentration. You can also perform a time-course experiment to assess how long the inhibitor remains active in your system.
-
Issue 2: The this compound compound precipitated when I added it to my cell culture media.
-
Question: What can I do to prevent precipitation?
-
Answer: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the inhibitor's solubility in the aqueous media is low. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and improve solubility. When diluting the stock solution, add it to the media with gentle vortexing to ensure it is well-dispersed. If precipitation persists, you may need to lower the final concentration of this compound.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Media: Prepare your standard cell culture media containing the desired final concentration of this compound. Also, prepare a control media with the same concentration of the solvent (e.g., DMSO).
-
Incubation: Incubate the prepared media in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Cell Treatment: At each time point, use the pre-incubated media to treat your target cells for a defined period (e.g., 24 hours).
-
Activity Assay: After the treatment period, assess the biological activity of this compound. This can be done by measuring the phosphorylation of downstream targets of ASK1, such as p38 or JNK, using Western blotting or an ELISA-based assay.
-
Data Analysis: Compare the activity of this compound at different pre-incubation time points. A decrease in activity over time would indicate instability in the cell culture media.
Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Ask1-IN-3 Insolubility
Welcome to the technical support center for Ask1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular experiments, with a specific focus on the solubility of this compound. The following guides and FAQs will address specific problems to ensure the successful application of this potent and selective ASK1 kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent for creating a stock solution?
A1: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Kinase inhibitors, including this compound, are often hydrophobic and exhibit poor solubility in aqueous solutions. A high-concentration stock in DMSO serves as a crucial starting point for subsequent dilutions.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
Here are several strategies to mitigate this issue:
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay. While some cell lines can tolerate higher concentrations, it's crucial to keep it as low as possible to avoid solvent-induced artifacts and insolubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in the aqueous buffer or medium. This gradual change in solvent composition can help to keep the compound in solution.
-
Sonication: After dilution, briefly sonicate the solution in a water bath. This can help to break up small precipitates and improve dissolution.
-
Gentle Warming: Gentle warming of the solution to 37°C may aid in solubilization. However, it is essential to first confirm the temperature stability of this compound to avoid degradation.
Q3: How does pH affect the solubility of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity and activity of the inhibitor.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability.[1]
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store at -80°C.[1]
Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. Could this be related to insolubility?
A5: Yes, insolubility is a primary suspect if you are not seeing the expected biological activity. If the compound has precipitated, the actual concentration in solution will be much lower than intended.
-
Visual Inspection: Before and after adding the inhibitor to your cells, carefully inspect the wells of your culture plate for any signs of precipitation.
-
Solubility Test: It is highly recommended to perform a small-scale solubility test in your specific cell culture medium before conducting a large experiment. This will help you determine the maximum soluble concentration under your experimental conditions.
Data Presentation: Solubility of ASK1 Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for other known ASK1 inhibitors to illustrate the general solubility characteristics of this class of compounds.
| Inhibitor Name | Solvent | Solubility |
| GS-444217 | DMSO | 25 mg/mL |
| ASK1 Inhibitor 10 | DMSO | 40 mg/mL |
| ASK1-IN-1 | DMSO | < 1 mg/mL (insoluble or slightly soluble) |
| ASK1-IN-1 | Ethanol | < 1 mg/mL (insoluble) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C and protect from light.
Protocol 2: General Protocol for Cell-Based Assays with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and recover for 24 hours.
-
Inhibitor Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period to observe the effect of the inhibitor on the ASK1 signaling pathway.
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors. The cell lysates can then be used for downstream analysis, such as Western blotting to assess the phosphorylation status of ASK1 targets.
Mandatory Visualizations
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress.[2] Once activated, ASK1 phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[3][4] This signaling cascade ultimately leads to cellular responses such as apoptosis, inflammation, and differentiation.[3]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ask1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Ask1-IN-3, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] It has an IC50 value of 33.8 nM for ASK1.[1] Its primary mechanism of action is to block the kinase activity of ASK1, thereby inhibiting the downstream activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical mediators of cellular stress responses, inflammation, and apoptosis.[2][3][4][5]
Q2: What are the known cellular effects of this compound?
In addition to inhibiting the ASK1 signaling pathway, this compound has been observed to have the following cellular effects:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, such as HepG2. This is often confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.
-
Cell Cycle Arrest: This inhibitor can cause cell cycle arrest, particularly at the G1 phase.[6] This effect is attributed to the downregulation of key cell cycle regulatory proteins.[6]
Q3: What are the potential off-target effects of this compound?
While this compound is described as a selective inhibitor, it is also known to inhibit several other cell cycle regulating kinases.[1] The specific identities of these off-target kinases are not widely published. Off-target kinase inhibition is a common source of unexpected experimental results and should be considered when interpreting data.
Troubleshooting Guides
Unexpected Result 1: Reduced or Absent Apoptosis Upon Treatment
Problem: You are treating your cells with this compound to induce apoptosis, but you observe minimal or no cell death.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to ASK1 inhibition. The pro-apoptotic effect of this compound has been documented in HepG2 cells. Your cell line may have redundant survival pathways or lower reliance on the ASK1 pathway for apoptosis regulation. Action: Test a positive control cell line known to be sensitive to this compound. Consider using a combination of this compound with other pro-apoptotic agents. |
| Suboptimal Concentration or Treatment Duration | The effective concentration and treatment time can vary significantly between cell types. Action: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Differential p38/JNK Pathway Activation | In some cell types, ASK1 may preferentially signal through one downstream pathway (e.g., JNK) over the other (p38).[7] If the pro-apoptotic signals in your cells are primarily mediated by the pathway that is not strongly activated by ASK1 in that context, you may see reduced apoptosis. Action: Use Western blotting to analyze the phosphorylation status of both p38 and JNK in your cell model upon stimulation and treatment with this compound. |
| Inhibitor Inactivity | Improper storage or handling can lead to the degradation of the inhibitor. Action: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Test the activity of the inhibitor in a well-established in vitro kinase assay if possible. |
Experimental Workflow for Investigating Reduced Apoptosis
Troubleshooting workflow for low apoptotic response.
Unexpected Result 2: Cell Cycle Arrest at a Different Phase or No Arrest
Problem: You are expecting G1 cell cycle arrest with this compound, but you observe arrest at G2/M, or no significant change in the cell cycle profile.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | This compound is known to inhibit other cell cycle regulating kinases.[1] These off-target effects could lead to a different cell cycle arrest profile depending on the specific kinases inhibited and their roles in your cell line. Action: Review the literature for known off-target effects of similar ASK1 inhibitors. Perform a kinase selectivity screen if possible. Analyze the levels of key cell cycle proteins (Cyclins, CDKs) by Western blot to understand the molecular basis of the observed arrest. |
| Cell Line-Specific Cell Cycle Control | The machinery governing cell cycle progression can differ significantly between cell types. Action: Characterize the baseline expression and activity of key cell cycle regulators in your cell line. |
| Concentration-Dependent Effects | At different concentrations, the on-target versus off-target effects of the inhibitor may vary, leading to different phenotypic outcomes. Action: Perform a detailed dose-response analysis and correlate it with the cell cycle profile. |
Signaling Pathway: ASK1-Mediated Cell Cycle Regulation
Simplified pathway of this compound-induced G1 arrest.
Unexpected Result 3: Unanticipated Phenotypic Changes
Problem: You observe unexpected phenotypic changes in your cells upon treatment with this compound, such as changes in cell morphology, adhesion, or metabolic activity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Broad Role of ASK1 in Cellular Processes | ASK1 is involved in a wide range of cellular processes beyond apoptosis and inflammation, including cell differentiation and cytoskeletal organization.[4][5] Inhibition of ASK1 could therefore have pleiotropic effects. Action: Thoroughly review the literature for known functions of ASK1 in your specific biological context. |
| Off-Target Effects | As previously mentioned, inhibition of other kinases can lead to a wide array of unexpected phenotypes. Action: Consider the known functions of kinases that are structurally similar to ASK1 as potential off-targets. |
| Metabolic Reprogramming | Some studies have shown that pharmacological inhibition of ASK1 can lead to unexpected metabolic changes, such as hepatic lipid accumulation.[8] Action: If you observe changes in cellular metabolism, consider performing assays to measure key metabolic parameters (e.g., glucose uptake, lipid accumulation). |
Experimental Protocols
Western Blot for p38 and JNK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of this compound for the indicated time. Include appropriate vehicle controls and positive controls (e.g., a known activator of the ASK1 pathway like H2O2 or TNF-α).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using PARP Cleavage
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the Western Blot protocol.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described above. Use a primary antibody that specifically recognizes both full-length PARP (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). An increase in the cleaved PARP fragment is indicative of apoptosis.
Disclaimer: The information provided here is for research purposes only. The off-target profile of this compound has not been exhaustively characterized in the public domain. Researchers should always perform appropriate controls and validate their findings in their specific experimental systems.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASK1 - Wikipedia [en.wikipedia.org]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: ASK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for the potential cytotoxicity of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a focus on a representative compound, ASK1-IN-3.
Understanding ASK1 and Potential for Cytotoxicity
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Activation of ASK1 triggers a downstream cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases.[2] This signaling cascade can ultimately lead to programmed cell death (apoptosis) and inflammation.[2][3]
While ASK1 inhibitors are being investigated for their therapeutic potential in various diseases, their mechanism of action inherently involves modulating a key pathway in cell survival and death.[4] Therefore, assessing and controlling for potential cytotoxicity is a critical aspect of preclinical research involving these compounds. Cytotoxicity can arise from on-target effects (inhibition of ASK1 in a way that promotes cell death in the experimental system) or off-target effects (unintended interactions with other cellular components).[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound might induce cytotoxicity?
A1: this compound, as an inhibitor of ASK1, is designed to modulate the ASK1 signaling pathway. Cytotoxicity can be an on-target effect if the inhibition of ASK1 signaling disrupts essential cellular processes in a particular cell type, leading to apoptosis. Alternatively, cytotoxicity could be an off-target effect, where this compound inhibits other kinases or cellular proteins, leading to cell death through unintended pathways.[5][6]
Q2: How do I distinguish between on-target and off-target cytotoxicity of this compound?
A2: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Use a structurally unrelated ASK1 inhibitor: If a different ASK1 inhibitor with a distinct chemical structure produces the same cytotoxic effect, it is more likely to be an on-target effect.[5]
-
Rescue experiments: Overexpressing a drug-resistant mutant of ASK1 could reverse on-target cytotoxicity but not off-target effects.[5]
-
Kinome profiling: Screening this compound against a panel of other kinases can identify potential off-target interactions.[7]
-
Western Blotting: Analyze downstream effectors of ASK1 (e.g., phospho-p38, phospho-JNK) to confirm on-target pathway modulation. Simultaneously, assess key proteins in other survival pathways to check for unexpected changes.[5]
Q3: What are the initial steps to take if I observe significant cytotoxicity with this compound?
A3: If you observe significant cytotoxicity, the first steps should be to:
-
Confirm the finding: Repeat the experiment to ensure the result is reproducible.
-
Perform a dose-response analysis: Determine the concentration at which cytotoxicity is observed and whether it correlates with the concentration required for ASK1 inhibition.
-
Check the vehicle control: Ensure that the solvent used to dissolve this compound is not causing the cytotoxicity.
-
Review the literature: Look for any published data on the cytotoxicity of similar compounds.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[5][7]2. Test a structurally different ASK1 inhibitor targeting the same pathway.[5] | 1. Identification of off-target kinases.2. If cytotoxicity is still present with a different inhibitor, it may indicate an on-target effect. |
| Inappropriate Dosage | 1. Conduct a thorough dose-response curve to find the lowest effective concentration.[5]2. Consider reducing the treatment duration. | Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture medium.2. Always include a vehicle control to rule out solvent-induced toxicity.[5] | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
| Cell Line Sensitivity | Test this compound in multiple cell lines to determine if the cytotoxicity is cell-type specific. | Identification of more robust cell models for your experiments and understanding the context-dependent effects of the inhibitor. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to investigate the activation of known survival or stress response pathways.2. Consider co-treatment with inhibitors of identified compensatory pathways.[5] | A clearer understanding of the cellular response to ASK1 inhibition and more consistent results. |
| Inhibitor Instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Ensuring that the observed effects are due to the intact inhibitor and not its degradation products. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number, confluency, and media composition between experiments. | Increased reproducibility of your results. |
Data Presentation: Summarizing Cytotoxicity Data
When assessing the cytotoxicity of this compound, it is crucial to present the data in a clear and structured format. The following table provides a template for summarizing results from common cytotoxicity assays.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (relative to vehicle control) | IC50 (µM) |
| Cell Line A | MTT | 0.1 | 98 ± 3.2 | \multirow{5}{}{12.5} |
| 1 | 85 ± 4.1 | |||
| 10 | 52 ± 5.5 | |||
| 25 | 21 ± 3.8 | |||
| 50 | 5 ± 2.1 | |||
| Cell Line B | MTT | 0.1 | 99 ± 2.8 | \multirow{5}{}{> 50} |
| 1 | 96 ± 3.5 | |||
| 10 | 91 ± 4.0 | |||
| 25 | 88 ± 3.1 | |||
| 50 | 85 ± 4.2 | |||
| Cell Line A | Caspase-3/7 Activity | 10 | 350 ± 25 (% of control) | N/A |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate in the dark for at least 2 hours at room temperature, or overnight at 37°C.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Lysis buffer
-
96-well black plates
-
Fluorometric plate reader
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After treatment, lyse the cells according to the manufacturer's protocol for your chosen assay kit.
-
Prepare the caspase-3/7 reaction mixture containing the assay buffer and fluorogenic substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for an AMC-based substrate.[11]
Visualizations
ASK1 Signaling Pathway
Caption: Simplified ASK1 signaling pathway leading to apoptosis and inflammation.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Discrepancies in ASK1 Inhibitor Studies
Topic: ASK1-IN-3 Showing Different Results Than Selonsertib (B560150)
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering varied experimental outcomes when comparing the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, this compound, with the clinically tested inhibitor, selonsertib. This document provides a framework for understanding these differences through frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: We are observing different cellular phenotypes with this compound compared to selonsertib, even at seemingly equivalent concentrations. Why might this be the case?
A1: Discrepancies in cellular phenotypes between two inhibitors targeting the same kinase are not uncommon and can arise from a multitude of factors. While both this compound and selonsertib are potent ASK1 inhibitors, their distinct chemical structures can lead to differences in:
-
Selectivity and Off-Target Effects: Kinase inhibitors are rarely completely specific for their intended target. This compound is known to inhibit several cell cycle regulating kinases, which could produce phenotypes independent of ASK1 inhibition.[1][2][3] Selonsertib, while also selective, may have a different off-target profile. These off-target activities can significantly influence experimental outcomes.
-
Mechanism of Inhibition: Most small molecule kinase inhibitors, including selonsertib, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[4] If this compound has a different binding mode (e.g., allosteric), it could modulate kinase function and downstream signaling in a distinct manner.[5][6][7][8][9]
-
Cellular Permeability and Efflux: The ability of a compound to enter the cell and remain at a sufficient concentration to inhibit the target can vary. Differences in the physicochemical properties of this compound and selonsertib can affect their membrane permeability and susceptibility to cellular efflux pumps.
-
Metabolism: Cells can metabolize compounds at different rates, leading to variations in the intracellular concentration and activity of the inhibitor over time.
Q2: How can we begin to troubleshoot the different results we are seeing between this compound and selonsertib in our experiments?
A2: A systematic approach is crucial to understanding the source of the discrepancy. We recommend the following initial steps:
-
Confirm On-Target Engagement: First, verify that both inhibitors are engaging with ASK1 in your specific cellular system. A cellular thermal shift assay (CETSA) or a Western blot for downstream ASK1 signaling markers (e.g., phosphorylated p38 and JNK) can confirm target engagement.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both inhibitors, observing multiple endpoints (e.g., cell viability, apoptosis, target phosphorylation). This will help to establish the effective concentration range for each compound in your assay.
-
Use of Orthogonal Approaches: To confirm that the observed phenotype is due to ASK1 inhibition, use a third, structurally distinct ASK1 inhibitor or a genetic approach like siRNA or CRISPR to knock down ASK1. If these methods produce a similar phenotype to one of the inhibitors, it strengthens the evidence for an on-target effect.
Q3: What are the key differences in the known properties of this compound and selonsertib?
A3: While both are ASK1 inhibitors, there are notable differences based on available data.
| Feature | This compound | Selonsertib (GS-4997) |
| Potency (IC50) | 33.8 nM[1][2][3] | Potent ASK1 inhibitor (specific IC50 values vary across studies) |
| Known Off-Targets | Inhibits several cell cycle regulating kinases[1][2][3] | Generally described as selective, but off-target profile may exist |
| Mechanism | Likely ATP-competitive | ATP-competitive inhibitor of ASK1[4] |
| Reported Cellular Effects | Induces apoptosis in HepG2 cancer cells; potent cell cycle arrest activities[2] | Investigated for anti-fibrotic effects in NASH and diabetic kidney disease |
| Clinical Development | Research compound | Investigated in Phase 3 clinical trials for NASH |
Q4: Could the differences we observe be due to the specific cell line or experimental model we are using?
A4: Absolutely. The cellular context is critical. Different cell lines can have varying expression levels of on- and off-target kinases, as well as different activities of drug transporters and metabolic enzymes. Therefore, the effects of an inhibitor can be highly cell-line dependent. It is essential to characterize your model system thoroughly.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay to Determine IC50
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on ASK1 kinase activity.
Materials:
-
Recombinant active ASK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (e.g., 25 µM)
-
Test inhibitors (this compound and selonsertib) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of the inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the ASK1 enzyme, the substrate (MBP), and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for Downstream ASK1 Signaling
This protocol assesses the inhibition of ASK1 activity in a cellular context by measuring the phosphorylation of its downstream targets, p38 and JNK.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and selonsertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-ASK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or selonsertib for a specified time.
-
Induce ASK1 activation with a stimulus such as H₂O₂ or TNF-α, if necessary for your model.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Troubleshooting Guide
Caption: A troubleshooting workflow for investigating discrepant results between ASK1 inhibitors.
Signaling Pathway
Caption: The ASK1 signaling pathway and points of inhibition.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Ask1-IN-3 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the cellular target engagement of Ask1-IN-3, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).
Frequently Asked Questions (FAQs)
Q1: What is ASK1 and why is its inhibition important?
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the MAPK signaling cascade.[1][2] It is activated by a variety of cellular stresses, including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[2][3] Upon activation, ASK1 triggers downstream signaling through p38 and c-Jun N-terminal kinase (JNK), which can lead to inflammation, apoptosis, and fibrosis.[4][5] Dysregulation of the ASK1 pathway is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 a critical therapeutic target.[1][2][5]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to block the kinase activity of ASK1. Under normal conditions, ASK1 is kept inactive by binding to inhibitory proteins like thioredoxin (Trx).[1][6] Stress signals cause Trx to dissociate, allowing ASK1 to autophosphorylate at key residues (e.g., Thr838 or Thr845) and become active.[1][7][8] this compound works by preventing this crucial autophosphorylation step, thereby blocking the activation of the entire downstream p38/JNK cascade.[3]
Q3: How can I confirm that this compound is engaging ASK1 in my cells?
There are three primary methods to validate target engagement in a cellular context:
-
Indirect Target Engagement (Signaling Pathway Analysis): Assess the phosphorylation status of ASK1 and its downstream substrates (p38, JNK) via Western Blot. Successful engagement by this compound should reduce the levels of phosphorylated ASK1 (p-ASK1), p-p38, and p-JNK upon stimulation with a stressor like H₂O₂.[8]
-
Direct Target Engagement (Thermal Stability): Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding. The binding of this compound to ASK1 should increase the protein's thermal stability, meaning more ASK1 protein will remain soluble at higher temperatures compared to vehicle-treated controls.[9][10][11]
-
Direct Target Engagement (Live-Cell BRET): Employ a live-cell, quantitative method like the NanoBRET™ Target Engagement Assay. This assay measures the displacement of a fluorescent tracer from an ASK1-NanoLuc® fusion protein by this compound, allowing for the determination of intracellular affinity (IC50) and occupancy.[12][13][14]
Troubleshooting Guide
Issue 1: No change in downstream p-p38 or p-JNK levels after this compound treatment.
-
Possible Cause 1: Insufficient ASK1 Activation.
-
Solution: Ensure your stimulus (e.g., H₂O₂, TNF-α) is potent enough to activate the ASK1 pathway. Titrate the stimulus concentration and time course to find the optimal window for p-p38/p-JNK induction before inhibitor treatment. Confirm activation in your positive control (stimulus + vehicle).
-
-
Possible Cause 2: Compound Potency/Permeability.
-
Solution: Verify the concentration and purity of your this compound stock. Increase the concentration of the inhibitor; a dose-response experiment is crucial. Ensure the incubation time is sufficient for the compound to permeate the cells and engage the target (typically 1-4 hours).
-
-
Possible Cause 3: ASK1-Independent Pathway Activation.
-
Solution: Some stimuli can activate p38 or JNK through pathways that do not involve ASK1.[4] Consider using a more specific ASK1 activator or confirm that your stimulus is indeed working through ASK1 by using ASK1 knockout/knockdown cells as a control if available.
-
-
Possible Cause 4: Technical Issue with Western Blot.
-
Solution: Verify antibody performance and specificity. Run appropriate controls, including loading controls (e.g., GAPDH, β-actin) and total protein controls for each phosphoprotein target (e.g., total-p38, total-JNK).
-
Issue 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
-
Possible Cause 1: Suboptimal Heating Temperature.
-
Solution: The chosen temperature must be on the slope of the ASK1 melt curve to detect a shift. Perform a full melt curve experiment (e.g., from 40°C to 70°C) with vehicle-treated cells to identify the optimal temperature for the isothermal (single-temperature) experiment.
-
-
Possible Cause 2: Inefficient Cell Lysis.
-
Solution: Ensure the freeze-thaw cycles are performed correctly and rapidly to achieve complete cell lysis. Incomplete lysis will lead to high variability.
-
-
Possible Cause 3: Insufficient Compound Concentration.
-
Solution: If the compound concentration is too low, the shift in thermal stability may be too small to detect. Perform a dose-response CETSA to determine the concentration at which the maximal thermal shift is observed.
-
Data Presentation
Table 1: Representative NanoBRET™ Target Engagement Data
This table shows sample IC50 values for this compound and a control compound against the ASK1-NanoLuc fusion protein in live HEK293 cells. The lower IC50 value for this compound indicates higher affinity for the target in a cellular environment.
| Compound | Intracellular IC50 (nM) | Hill Slope | Max Response (% Inhibition) |
| This compound | 25.4 | -1.05 | 98.2 |
| Control Compound | >10,000 | N/A | <10 |
Table 2: Representative CETSA Data
This table summarizes the results from an isothermal CETSA experiment. The data shows the relative amount of soluble ASK1 protein remaining after heating to 52°C. Treatment with this compound results in a higher percentage of soluble protein, indicating target stabilization.
| Treatment | Temperature (°C) | % Soluble ASK1 (Normalized to 37°C) | Fold Stabilization (vs. Vehicle) |
| Vehicle (DMSO) | 52 | 35.5% | 1.0 |
| This compound (1 µM) | 52 | 78.1% | 2.2 |
Signaling Pathway and Experimental Workflows
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 2 hours.
-
Stimulation: Add a stress stimulus (e.g., 500 µM H₂O₂ for 30 minutes) to all wells except the unstimulated control.
-
Lysis: Wash cells once with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour in 5% BSA or non-fat milk in TBST. Incubate with primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-total-p38, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphoprotein levels to their respective total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Grow cells to 80-90% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle for 2 hours in culture media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.
-
Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes at the desired temperatures (e.g., a gradient from 42°C to 68°C for a melt curve), followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble ASK1 by Western Blot as described in Protocol 1.
-
Analysis: Plot the percentage of soluble ASK1 against temperature. A stabilizing ligand like this compound will shift the curve to the right.[10][11]
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol is based on the Promega NanoBRET™ system and should be adapted from their specific technical manuals.[13]
-
Transfection: Co-transfect HEK293 cells with a vector expressing the ASK1-NanoLuc® fusion protein and follow the manufacturer's protocol for cell plating.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM.
-
Assay Plate Setup: Add compounds to a 96- or 384-well white assay plate.
-
Tracer & Cell Addition: Prepare an assay medium containing the NanoBRET™ tracer and add the transfected cells. Dispense the cell/tracer mix into the assay plate containing the compounds.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound equilibration.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® Inhibitor mix. Read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (610nm) emission.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the compound concentration and fit to a four-parameter logistic regression model to determine the IC50.[14]
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 14. wechat.promega.com.cn [wechat.promega.com.cn]
Ask1-IN-3 degradation and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ask1-IN-3, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the ASK1 kinase, with an IC50 of 33.8 nM.[1][2] ASK1 (also known as MAP3K5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[3][4] Upon activation, ASK1 phosphorylates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases. This cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation.[4] this compound exerts its effect by inhibiting the kinase activity of ASK1, thereby blocking these downstream signaling events.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Long-term (up to 2 years) | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Short-term (up to 1 year) | Aliquot to avoid repeated freeze-thaw cycles. |
Disclaimer: Specific stability data for this compound in various solvents and under different conditions (e.g., room temperature, aqueous solutions) is not publicly available. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.
3. How should I prepare a stock solution of this compound?
Most small molecule kinase inhibitors, including likely this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution:
-
Use anhydrous, high-purity DMSO.
-
Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final solvent concentration in your experiment.
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a bath sonicator.
-
Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
4. What is the ASK1 signaling pathway?
The ASK1 signaling pathway is a critical stress-response cascade. Under normal conditions, ASK1 is kept in an inactive state through binding to inhibitory proteins like thioredoxin (Trx).[3] Upon exposure to stress signals such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its activation through autophosphorylation. Activated ASK1 then initiates a phosphorylation cascade involving MKKs and ultimately JNK and p38 MAP kinases, leading to various cellular outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound and other small molecule kinase inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the inhibitor spends in aqueous solutions before being added to cells. Consider assessing the inhibitor's stability in your specific media.2. Review literature for the specific cell line to check for known permeability issues with similar compounds.3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. If available, use a structurally dissimilar inhibitor for the same target to confirm the phenotype is on-target.2. Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%.[5] Include a vehicle control with the same final DMSO concentration in your experiment. |
| Precipitation of this compound upon dilution into aqueous media. | Poor Aqueous Solubility: The inhibitor is significantly less soluble in aqueous solutions than in DMSO. | 1. Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring the aqueous solution to facilitate rapid mixing.2. Avoid preparing large volumes of diluted inhibitor in aqueous solutions that will be stored for extended periods.3. Consider using a lower final concentration of the inhibitor if precipitation persists. |
Experimental Protocols
While a specific, detailed protocol for an experiment using this compound is not available, the following provides a general workflow for a cell-based kinase inhibition assay.
Protocol for a General Cell-Based Kinase Inhibition Assay:
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in your cell culture medium. It is crucial to add the DMSO stock to the medium with vigorous mixing to prevent precipitation.
-
Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations.
-
Include a vehicle control group that is treated with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
-
Incubation and Stimulation:
-
Incubate the cells with the inhibitor for a pre-determined amount of time. This time should be optimized based on your specific experimental goals.
-
If your experiment requires it, stimulate the cells with a known ASK1 activator (e.g., H2O2, sorbitol, or TNF-α) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Downstream Analysis:
-
Analyze the cell lysates by Western blotting to detect the levels of phosphorylated and total p38, JNK, or other downstream targets of the ASK1 pathway.
-
Alternatively, other methods such as ELISA or immunofluorescence can be used to assess the inhibition of the ASK1 pathway.
-
References
- 1. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 - Wikipedia [en.wikipedia.org]
- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Impact of serum concentration on Ask1-IN-3 activity
Welcome to the technical support center for Ask1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors that may influence the activity of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MSC2032964A, is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a critical role in cellular responses to stress signals such as oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs.[1][2] This signaling pathway is involved in apoptosis, inflammation, and fibrosis. This compound functions by binding to the ATP-binding site of ASK1, preventing its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[1]
Q2: What is the reported IC50 value for this compound?
In a biochemical (cell-free) enzyme assay, this compound (MSC2032964A) has a reported half-maximal inhibitory concentration (IC50) of 93 nM. It is important to note that this value can vary depending on the specific assay conditions, such as ATP concentration.
Q3: Can the concentration of serum in my cell culture medium affect the activity of this compound?
Yes, the concentration of serum can significantly impact the apparent activity of this compound in cell-based assays. There are two primary reasons for this:
-
Protein Binding: Small molecule inhibitors can bind to proteins present in serum, most notably albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, ASK1, within the cells. This phenomenon is known as the "IC50 shift," where a higher concentration of the inhibitor is required to achieve the same level of inhibition in the presence of serum.[3][4]
-
Pathway Activation: Serum is a complex mixture containing growth factors and cytokines that can activate intracellular signaling pathways. Some of these pathways may lead to the activation of ASK1 or parallel signaling cascades that can counteract the inhibitory effect of this compound.
Q4: How can I minimize the impact of serum on my experiments with this compound?
To minimize serum-related variability, consider the following approaches:
-
Serum Starvation: For short-term experiments, you can serum-starve your cells for a period (e.g., 12-24 hours) before adding the inhibitor and the stimulus. This will reduce the baseline activation of signaling pathways.
-
Use of Reduced-Serum Media: If prolonged serum starvation is toxic to your cells, consider using a reduced-serum medium during the experiment.
-
Consistent Serum Concentration: If serum is required for your experimental model, ensure that you use the same concentration of serum from the same batch across all experiments to maintain consistency.
-
Biochemical vs. Cell-Based Assays: Be aware that IC50 values determined in biochemical (cell-free) assays will likely be lower than those observed in cell-based assays containing serum.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value in a cell-based assay compared to the reported biochemical IC50. | 1. Serum Protein Binding: The inhibitor is binding to proteins in the cell culture medium, reducing its effective concentration. 2. Cellular Efflux: The inhibitor may be actively transported out of the cells by efflux pumps. 3. High Basal ASK1 Activity: The cell line used may have high endogenous ASK1 activity, requiring a higher inhibitor concentration. | 1. Perform an IC50 shift assay by testing the inhibitor's potency in the presence of varying concentrations of serum or bovine serum albumin (BSA). 2. Use efflux pump inhibitors (e.g., verapamil) as a control to see if the IC50 is reduced. 3. Measure the baseline phosphorylation of ASK1 or its downstream targets (p38, JNK) in your cell line. |
| Inconsistent results between experiments. | 1. Variability in Serum Batches: Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors and proteins. 2. Cell Passage Number: The phenotype and signaling responses of cell lines can change with high passage numbers. 3. Inconsistent Plating Density: Cell density can influence signaling pathways and drug responses. | 1. Use a single, large batch of serum for a series of experiments. If you must switch batches, qualify the new batch by repeating a key experiment. 2. Maintain a consistent range of passage numbers for your experiments and regularly thaw fresh cells. 3. Ensure consistent cell plating density across all wells and experiments. |
| No effect of this compound on the downstream pathway (p-p38/p-JNK) after stimulation. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit ASK1 in your specific cell type and under your experimental conditions. 2. Incorrect Timing of Inhibition: The inhibitor may not have been pre-incubated for a sufficient amount of time before stimulation. 3. Alternative Signaling Pathways: The stimulus you are using may activate p38 and JNK through an ASK1-independent pathway. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound in your system. 2. Optimize the pre-incubation time with the inhibitor (typically 1-2 hours is a good starting point). 3. Use a positive control stimulus known to activate ASK1 (e.g., H2O2, TNF-α) to confirm that the inhibitor is active. Consider using an alternative inhibitor that targets a different node in the pathway to investigate the signaling mechanism. |
Data Presentation
Impact of Serum on Kinase Inhibitor Potency (Illustrative Example)
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 (Biochemical Assay) | 93 | 1.0 |
| 2 | 250 | 2.7 |
| 5 | 600 | 6.5 |
| 10 | 1500 | 16.1 |
Note: This is an illustrative example. The actual fold shift will depend on the specific inhibitor and its binding affinity for serum proteins.
Experimental Protocols
Protocol 1: In Vitro ASK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a method for measuring the enzymatic activity of ASK1 in a cell-free system.[5][6][7]
Materials:
-
Recombinant active ASK1 enzyme
-
ASK1 substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer at 2x the final desired concentration.
-
Prepare a solution of ASK1 enzyme in kinase buffer at 2x the final desired concentration.
-
Prepare a solution of the substrate and ATP in kinase buffer at 2x the final desired concentration. The optimal ATP concentration should be close to the Km of ASK1 for ATP.
-
-
Kinase Reaction:
-
Add 5 µL of the 2x this compound solution (or vehicle control) to the wells of the plate.
-
Add 5 µL of the 2x ASK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based ASK1 Activity Assay (Western Blot)
This protocol describes how to measure the inhibition of ASK1 activity in a cellular context by assessing the phosphorylation of its downstream target, p38 MAPK.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (with and without serum)
-
This compound
-
ASK1-activating stimulus (e.g., H2O2, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
If desired, serum-starve the cells for 12-24 hours.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an ASK1 activator (e.g., 1 mM H2O2 for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p38 and total p38.
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
-
Calculate the percent inhibition of p38 phosphorylation for each concentration of this compound relative to the stimulated control.
-
Plot the data to determine the cellular IC50 value.
-
Visualizations
Caption: The ASK1 signaling pathway and the point of inhibition by this compound.
Caption: Workflow comparing biochemical and cell-based assays, illustrating the IC50 shift.
Caption: A logical troubleshooting workflow for a high cellular IC50 value.
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. promega.com [promega.com]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the ASK1 Inhibitors: Ask1-IN-3 and SRT-015
In the landscape of therapeutic drug discovery, Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical target for intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a detailed comparison of two prominent ASK1 inhibitors, Ask1-IN-3 and SRT-015, with a focus on their potency, cellular effects, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Potency and Efficacy: A Quantitative Comparison
A direct comparison of the inhibitory potency of this compound and SRT-015 reveals their efficacy at the biochemical and cellular levels. This compound demonstrates potent inhibition of the ASK1 kinase with a biochemical IC50 value of 33.8 nM .[1] SRT-015 is also characterized as a potent and selective inhibitor of activated ASK1.[2] While a direct biochemical IC50 value for SRT-015 is not publicly available in the provided resources, its cellular activity has been documented. For instance, SRT-015 demonstrated a dose-dependent reduction of TNFα secretion in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 7.8 µM .[3] It is important to note that a direct comparison of these IC50 values is challenging due to the different assay formats (biochemical vs. cellular).
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | ASK1 Kinase | Biochemical | 33.8 nM | [1] |
| SRT-015 | ASK1 (cellular) | TNFα Secretion Inhibition (human PBMCs) | 7.8 µM | [3] |
Cellular Mechanisms and Therapeutic Potential
Both compounds exhibit promising therapeutic potential through their modulation of the ASK1 signaling pathway, which plays a crucial role in apoptosis, inflammation, and fibrosis.
This compound has been shown to be a potent inducer of apoptosis in HepG2 cancer cells and also causes cell cycle arrest, highlighting its potential as an anti-cancer agent.[1]
SRT-015 , a second-generation ASK1 inhibitor, has demonstrated a broader range of effects in preclinical studies. It exhibits direct anti-inflammatory, anti-fibrotic, and anti-apoptotic activities.[2] These trimodal effects position SRT-015 as a potential therapeutic for complex diseases like non-alcoholic steatohepatitis (NASH) and other liver diseases.[2][4]
Experimental Methodologies
The evaluation of this compound and SRT-015 has been conducted through a series of robust in vitro and in vivo experiments.
Biochemical Kinase Inhibition Assay
The biochemical potency of ASK1 inhibitors is commonly determined using enzymatic assays. For SRT-015, the ADP-Glow Kinase Assay (Promega) was utilized to measure the inhibition of the ASK1 catalytic domain's enzymatic activity.[3] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Cellular Assays
Apoptosis Induction:
-
This compound: The pro-apoptotic effects of this compound were observed in HepG2 cells.[1] A general protocol for assessing apoptosis in HepG2 cells often involves treating the cells with the compound for a specified duration (e.g., 24 hours) and then measuring markers of apoptosis. This can be achieved through methods such as caspase-3 activity assays or flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide.
-
SRT-015: The anti-apoptotic activity of SRT-015 was evaluated by its ability to inhibit hydrogen peroxide (H2O2)-induced apoptosis in HepG2 cells. The activity of caspase 3/7, key executioner caspases in the apoptotic pathway, was measured after 20 hours of treatment.[3][5]
Cell Cycle Analysis:
-
This compound: The ability of this compound to induce cell cycle arrest was noted in HepG2 cells.[1] Standard protocols for cell cycle analysis typically involve treating cells with the compound, followed by fixation and staining with a fluorescent DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Inflammation and Fibrosis Assays (SRT-015):
-
Anti-inflammatory Activity: The anti-inflammatory effects of SRT-015 were assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced TNFα production in human PBMCs.[5]
-
Anti-fibrotic Activity: The anti-fibrotic potential of SRT-015 was determined by its ability to inhibit the transforming growth factor-beta (TGFβ)-induced expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, in human fibroblasts.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ASK1 signaling pathway and a general workflow for evaluating ASK1 inhibitors.
Caption: The ASK1 signaling pathway is activated by various stress stimuli, leading to downstream cellular responses.
References
Head-to-head comparison of ASK1 inhibitors in vitro
An In-Vitro Head-to-Head Comparison of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It serves as a key sensor for various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[3] Upon activation, ASK1 initiates a kinase cascade, primarily activating MKK4/MKK7 and MKK3/MKK6, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPKs, respectively.[1][3] This signaling cascade plays a pivotal role in cellular responses such as apoptosis, inflammation, and differentiation.[4] Dysregulation of the ASK1 pathway is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 a compelling therapeutic target for drug development.[2][4]
This guide provides a head-to-head comparison of various ASK1 inhibitors based on publicly available in vitro data. It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative potency and characteristics of different small molecule inhibitors targeting ASK1.
ASK1 Signaling Pathway
The diagram below illustrates the central role of ASK1 in response to cellular stress. Under normal conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (Trx).[1] The presence of reactive oxygen species (ROS) or other stressors leads to the dissociation of Trx, allowing ASK1 to autophosphorylate and become active, thereby initiating downstream signaling to JNK and p38.[1][3]
Comparative Efficacy of ASK1 Inhibitors
The potency of ASK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes in vitro data for several notable ASK1 inhibitors.
| Inhibitor Name | Biochemical IC50 | Cellular IC50 / EC50 | Assay Type (Cellular) | Reference |
| Selonsertib (GS-4997) | N/A | Compared in assays | Cell Protection (L02 cells) | [5] |
| MSC2032964A | 93 nM | N/A | N/A | [6] |
| ASK1-IN-1 | 21 nM | 138 nM | N/A | [7] |
| ASK1-IN-2 | 32.8 nM | N/A | N/A | [7] |
| ASK1-IN-6 | 7 nM | 25 nM | N/A | [7][8] |
| ASK1-IN-8 | 1.8 nM | N/A | N/A | [7] |
| EP-027315 | < 1.25 nM | N/A | H2O2-treated HEK293 cells | [9] |
| Takeda Cmpd. 10 | Kd < 1 nM | 24 nM | N/A | [10] |
| CS17919 | Compared to Selonsertib | Compared to Selonsertib | Cell Protection (L02 cells) | [5] |
| Pyridin-2-yl urea (B33335) 2 | 1.55 nM | N/A | N/A | [11] |
N/A: Data not available in the cited sources.
Experimental Protocols
The determination of inhibitor potency relies on robust biochemical and cell-based assays. Methodologies vary but generally follow established principles to measure kinase activity or downstream cellular effects.
Biochemical Kinase Inhibition Assay Workflow
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified ASK1. Common formats include ADP-Glo and TR-FRET assays.
1. ADP-Glo™ Kinase Assay Protocol: This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11]
-
Reagents : Active ASK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), ATP, and the test inhibitor.[11]
-
Procedure :
-
Inhibitors are prepared in serial dilutions.[11]
-
The kinase reaction is initiated by incubating the active ASK1 enzyme, the substrate (MBP), and ATP with the various concentrations of the inhibitor.[11]
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11]
-
A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, which is directly proportional to the amount of ADP produced and thus to kinase activity, is measured.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format, used to compare inhibitors like CS17919 and GS-4997, measures the phosphorylation of a substrate through fluorescence resonance energy transfer (FRET).[5]
-
Principle : The assay uses a biotinylated substrate and two antibodies: one labeled with a europium cryptate (donor) that binds the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that specifically recognizes the phosphorylated form of the substrate.
-
Procedure :
-
The ASK1 kinase reaction is performed in the presence of the inhibitor.
-
After the reaction, the detection reagents (antibodies) are added.
-
If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
-
The intensity of the FRET signal is proportional to the extent of substrate phosphorylation.
-
Cell-Based Assay Protocols
Cell-based assays are crucial for confirming that an inhibitor is active in a more physiologically relevant context. These assays can measure target engagement, inhibition of downstream signaling, or a resulting cellular phenotype.
1. Cellular Phosphorylation Assay (Western Blot or ELISA): This approach measures the phosphorylation of downstream targets of ASK1, such as JNK or p38, within cells.[12][13]
-
Procedure :
-
Cells (e.g., HEK293, endothelial cells) are pre-incubated with the ASK1 inhibitor for a set period.[13]
-
The ASK1 pathway is stimulated using an agonist (e.g., H₂O₂, LPS, or TNF-α).[9]
-
After stimulation, cell lysates are collected.[13]
-
The levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) are quantified using Western blotting or ELISA with phospho-specific antibodies.[13]
-
A reduction in the p-JNK or p-p38 signal relative to total protein levels indicates successful inhibition of ASK1 activity.
-
2. Cell Viability / Protection Assay: These assays assess the ability of an inhibitor to protect cells from apoptosis induced by an ASK1-activating stressor.[5]
-
Procedure :
-
A relevant cell line (e.g., L02 liver cells) is treated with various concentrations of the ASK1 inhibitor.[5]
-
Apoptosis is induced by adding a stressor, such as palmitic acid.[5]
-
After an incubation period, cell viability is measured using a standard method (e.g., MTT, CellTiter-Glo).
-
An increase in cell viability in the presence of the inhibitor demonstrates its protective effect.
-
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. Structure-guided optimization of a novel class of ASK1 inhibitors with increased sp3 character and an exquisite selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Ask1-IN-3: A Comparative Guide for MAP3K Inhibitors
For researchers navigating the complex landscape of MAP3K inhibitors, understanding the specificity of these molecules is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of Ask1-IN-3 with other inhibitors targeting the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family, with a focus on supporting experimental data and methodologies.
This compound has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, with a reported IC50 of 33.8 nM. While it demonstrates high potency for ASK1, studies have indicated that it also exhibits inhibitory activity against several cell cycle-regulating kinases, suggesting a degree of polypharmacology.[1][2] This guide delves into the specifics of this compound's selectivity profile and contrasts it with that of other well-characterized MAP3K inhibitors.
Comparative Kinase Inhibitor Profiling
To provide a clear comparison of inhibitor specificity, the following table summarizes the inhibitory activity (IC50 in nM) of this compound and other selected MAP3K inhibitors against their primary targets and other relevant kinases.
| Inhibitor | Primary Target | ASK1 (MAP3K5) IC50 (nM) | Other Notable Targets (IC50 in nM) | Inhibitor Type |
| This compound | ASK1 | 33.8 | CDK2/CycA (91), CDK1/CycB (130), TAK1 (>5000), ASK2 (>5000) | Type I |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 | Highly Selective | Type I |
| NG25 | TAK1 | - | TAK1 (149), MAP4K2 (21.7) | Type II |
| (5Z)-7-Oxozeaenol | Tpl2 (COT) | - | Tpl2 (IC50 not specified), TAK1 | Covalent |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In-Depth Look at this compound Specificity
The primary research on this compound revealed that while it is a potent inhibitor of ASK1, it also demonstrates activity against Cyclin-Dependent Kinase 2/Cyclin A (CDK2/CycA) and Cyclin-Dependent Kinase 1/Cyclin B (CDK1/CycB) with IC50 values of 91 nM and 130 nM, respectively. Importantly, the inhibitor showed high selectivity against other closely related MAP3Ks, with IC50 values greater than 5000 nM for both ASK2 and Transforming growth factor-beta-activated kinase 1 (TAK1). This indicates a significant selectivity window for ASK1 over these other MAP3Ks.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., ASK1)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for some kinases)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ASK1 Activity Assay (Western Blot for Phospho-p38)
This method assesses the ability of an inhibitor to block ASK1 activity within a cellular context by measuring the phosphorylation of its downstream target, p38 MAPK.
Objective: To evaluate the cellular potency of an ASK1 inhibitor.
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line)
-
Cell culture medium and supplements
-
ASK1 activator (e.g., H2O2 or TNF-α)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an ASK1 activator (e.g., H2O2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and normalize to the total p38 or a loading control like GAPDH. Determine the concentration of the inhibitor that causes a 50% reduction in p38 phosphorylation.
Conclusion
This compound is a potent inhibitor of ASK1 with an IC50 in the low nanomolar range. While it exhibits high selectivity against the closely related kinases ASK2 and TAK1, it also demonstrates off-target activity against certain cell cycle kinases. This specificity profile makes this compound a valuable tool for studying ASK1-mediated signaling pathways, but researchers should remain mindful of its potential effects on the cell cycle, particularly at higher concentrations. For studies requiring a highly selective ASK1 inhibitor, Selonsertib (GS-4997) may be a more appropriate choice. Conversely, for investigating pathways involving TAK1 or Tpl2, inhibitors such as NG25 and (5Z)-7-Oxozeaenol, respectively, are established tools, each with their own distinct selectivity profiles. The selection of a MAP3K inhibitor should be guided by the specific research question and a thorough understanding of its kinase selectivity profile.
References
Validating On-Target Efficacy: A Comparative Guide to ASK1 Inhibitors
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comparative analysis of Ask1-IN-3, a potent and selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, with other known ASK1 inhibitors, Selonsertib (GS-4997) and SRT-015. We present supporting experimental data and detailed protocols for key validation assays.
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key signaling molecule activated by various stress stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 triggers a downstream signaling cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate p38 MAP kinase and c-Jun N-terminal kinase (JNK), respectively.[2] This pathway plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3]
Comparative Analysis of ASK1 Inhibitors
The validation of a new inhibitor requires rigorous comparison against existing alternatives. This section compares the biochemical potency and cellular activity of this compound with Selonsertib and SRT-015.
| Inhibitor | Target | Biochemical IC50 | Cellular Activity | Key Findings |
| This compound (Compound 26e) | ASK1 | 30.17 nM[4][5] | Dose-dependent reduction of lipid droplets in FFA-induced LO2 cells.[4][5] | Demonstrates potent in vitro inhibition and cellular activity with a favorable safety profile in normal human liver cells compared to Selonsertib.[4][5] |
| Selonsertib (GS-4997) | ASK1 | 3.2 nM[6] | pIC50 of 8.3 in a cellular assay.[7][8] | First ASK1 inhibitor to reach advanced clinical trials for NASH, though it did not meet primary endpoints.[9][10] Showed limited in vitro activity in some studies.[11] |
| SRT-015 | ASK1 | Not explicitly stated | Demonstrated superior efficacy in a preclinical NASH model compared to Selonsertib.[9] Showed consistent inhibition of inflammation, fibrosis, and apoptosis.[9] | A second-generation, liver-selective ASK1 inhibitor with an improved safety and efficacy profile in preclinical models.[12][13][14] |
Experimental Protocols for On-Target Validation
To ascertain that the observed biological effects of an inhibitor are due to its interaction with the intended target, a series of validation experiments are essential. Below are detailed protocols for biochemical and cellular assays to confirm the on-target effects of ASK1 inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ASK1 in a cell-free system.
Principle: The assay quantifies the phosphorylation of a substrate by the ASK1 enzyme. The inhibitory effect is determined by measuring the reduction in phosphorylation in the presence of the test compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Inhibitor Addition: Add serial dilutions of the ASK1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive 32P-ATP incorporation, fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Downstream Pathway Inhibition
This cell-based assay verifies that the inhibitor blocks the ASK1 signaling cascade within a cellular context by measuring the phosphorylation status of downstream targets.
Principle: Cells are treated with a stimulus to activate the ASK1 pathway in the presence or absence of the inhibitor. The phosphorylation levels of key downstream proteins, such as ASK1 (autophosphorylation at Thr838) and p38 MAPK (at Thr180/Tyr182), are then assessed by Western blotting.[15][16]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HepG2) and grow to 70-80% confluency. Pre-treat the cells with the ASK1 inhibitor or vehicle for 1-2 hours.
-
Stimulation: Induce ASK1 activation by treating the cells with a stress stimulus (e.g., H₂O₂, TNF-α, or sorbitol) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ASK1 (Thr838), total ASK1, phospho-p38 (Thr180/Tyr182), and total p38 overnight at 4°C.[15][16][17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] Densitometry analysis is performed to quantify the changes in phosphorylation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[19][20][21][22]
Protocol:
-
Cell Treatment: Treat intact cells with the ASK1 inhibitor or vehicle control for a defined period to allow for cell penetration and target binding.
-
Heating: Heat the cell suspensions or lysates in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by a cooling step.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting, ELISA, or mass spectrometry to quantify the amount of soluble ASK1 at each temperature.
-
Data Analysis: Plot the amount of soluble ASK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the ASK1 signaling pathway and the experimental workflows for its validation.
ASK1 Signaling Pathway and Point of Inhibition.
Western Blotting Workflow for Pathway Analysis.
Cellular Thermal Shift Assay (CETSA) Workflow.
By employing these methodologies and comparative analyses, researchers can confidently validate the on-target effects of novel ASK1 inhibitors like this compound, paving the way for further preclinical and clinical development.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. sealrocktx.com [sealrocktx.com]
- 12. Seal Rock Therapeutics Announces Clinical and Preclinical Data on Differentiated ASK1 Inhibitor SRT-015 for Treatment of Alcoholic Hepatitis and Other Liver Diseases at The Liver Meeting® 2022 [prnewswire.com]
- 13. Seal Rock Therapeutics Announces Clinical and Preclinical Data on Differentiated ASK1 Inhibitor SRT-015 for Treatment of Alcoholic Hepatitis and Other Liver Diseases at The Liver Meeting® 2022 - BioSpace [biospace.com]
- 14. sealrocktx.com [sealrocktx.com]
- 15. Phospho-ASK1 (Thr838) Polyclonal Antibody (PA5-64541) [thermofisher.com]
- 16. mesoscale.com [mesoscale.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ASK1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of a representative Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor with other kinases, supported by experimental data. As specific kinome-wide screening data for Ask1-IN-3 is not publicly available, this guide utilizes data from a structurally related, well-characterized ASK1 inhibitor, compound 21 from the work of Xin et al., to illustrate a typical selectivity profile.
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Dysregulation of the ASK1 pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.
ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx). In response to cellular stress, Trx dissociates, leading to the autophosphorylation and activation of ASK1. Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6. These, in turn, activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively. The activation of these downstream pathways ultimately leads to various cellular responses, including apoptosis, inflammation, and fibrosis.
Cross-Reactivity Profile of a Representative ASK1 Inhibitor
To assess the selectivity of a kinase inhibitor, it is often screened against a large panel of kinases in a binding assay. The following table summarizes the cross-reactivity data for compound 21, a potent and selective ASK1 inhibitor, as determined by a KINOMEscan® assay. The data is presented as the dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the kinase population. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Dissociation Constant (Kd) in nM |
| MAP3K5 (ASK1) | < 10 |
| MAP3K2 (MEKK2) | 1,200 |
| MAP3K3 (MEKK3) | > 10,000 |
| MAP3K4 (MEKK4) | 5,400 |
| MAP3K1 (MEKK1) | > 10,000 |
| ZAK (MLTK) | 3,300 |
| MAP2K4 (MKK4) | > 10,000 |
| MAP2K7 (MKK7) | > 10,000 |
| MAPK8 (JNK1) | > 10,000 |
| MAPK14 (p38α) | > 10,000 |
Data extracted from the supplementary information of Xin, Z., et al. (2020). Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 485–490.
The data clearly demonstrates the high selectivity of compound 21 for ASK1, with a dissociation constant below 10 nM. The affinity for other closely related MAP3K family members, such as MEKK2 and MEKK4, is significantly lower, with Kd values in the micromolar range. This high degree of selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities.
Experimental Protocols
The determination of the kinase selectivity profile is a critical step in the characterization of any kinase inhibitor. The KINOMEscan® platform, a widely used competition binding assay, provides a robust method for assessing the interaction of a compound with a large number of kinases.
KINOMEscan® Competition Binding Assay
Principle: The KINOMEscan® assay is an in vitro, ATP-independent, competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Workflow:
Detailed Methodology:
-
Preparation of Kinase-tagged Phage: The kinase of interest is expressed as a fusion protein with a unique DNA tag.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads.
-
Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (e.g., this compound) at various concentrations. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Elution: The kinase that remains bound to the immobilized ligand is eluted.
-
Quantification by qPCR: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound for the kinase. The dissociation constant (Kd) is then calculated by plotting the amount of bound kinase against the concentration of the test compound and fitting the data to a standard binding isotherm.
Conclusion
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery. While specific cross-reactivity data for this compound is not publicly available, the analysis of a representative ASK1 inhibitor, compound 21, demonstrates that high selectivity for ASK1 over other kinases is achievable. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor. The use of robust and comprehensive screening platforms, such as the KINOMEscan® assay, is indispensable for characterizing the selectivity profile of kinase inhibitors and guiding their development into safe and effective therapeutics. Researchers and drug developers should prioritize obtaining such data to make informed decisions about the progression of their candidate compounds.
Efficacy of Pharmacological Inhibition vs. Genetic Knockout of ASK1: A Comparative Guide
In the landscape of therapeutic intervention and target validation, researchers are often faced with the choice between pharmacological inhibition and genetic knockout to probe the function of a specific protein. This guide provides a detailed comparison of the efficacy and experimental considerations of using a pharmacological inhibitor versus a genetic knockout approach to target Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of stress and inflammatory signaling pathways. For the purpose of this comparison, we will focus on a representative, well-characterized ASK1 inhibitor and the established ASK1 knockout mouse models.
Introduction to ASK1
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family.[1] It plays a pivotal role in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAP kinases, respectively.[2][3] This signaling cascade is implicated in the regulation of apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders.[1][3][4]
The ASK1 Signaling Pathway
The activation of the ASK1 signaling pathway is a critical step in the cellular response to stress. The following diagram illustrates the canonical ASK1 signaling cascade.
Caption: The ASK1 signaling pathway is initiated by various stress stimuli, leading to the activation of downstream kinases and cellular responses.
Comparison of Pharmacological Inhibition and Genetic Knockout
| Feature | Pharmacological Inhibition (e.g., with an ASK1 inhibitor) | Genetic Knockout of ASK1 |
| Mechanism of Action | Temporally controlled, dose-dependent blockade of ASK1 kinase activity. Can be administered acutely or chronically. | Complete and permanent ablation of ASK1 protein expression throughout the organism's life, including developmental stages. |
| Temporal Control | High. The inhibitory effect is present only when the compound is administered, allowing for the study of ASK1's role in specific time windows of disease progression. | Low. The gene is absent from conception, which can lead to compensatory mechanisms and makes it difficult to dissect the role of ASK1 in different life stages. |
| Specificity | Potential for off-target effects, where the inhibitor may interact with other kinases or proteins, leading to confounding results. | Highly specific to the ASK1 gene. However, the complete absence of the protein could have unforeseen effects on other signaling pathways. |
| Clinical Relevance | High. Mimics the therapeutic approach that would be used in patients, providing insights into the potential efficacy and safety of a drug. | Moderate. Provides proof-of-concept for target validation but does not fully replicate the nuances of pharmacological intervention in a clinical setting. |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes compared to genetic knockout, especially with acute administration. | High potential for the upregulation of other signaling pathways to compensate for the lifelong absence of ASK1. |
| In Vivo vs. In Vitro | Can be used in both in vitro and in vivo experiments. | Primarily an in vivo tool, though cells can be isolated from knockout animals for in vitro studies. |
Experimental Data: A Comparative Overview
The following table summarizes representative data from studies utilizing either an ASK1 inhibitor or a genetic knockout model in the context of disease.
| Experimental Model | Intervention | Key Findings | Reference |
| Myocardial Infarction | ASK1 Knockout Mice | Significantly smaller increases in left ventricular end-diastolic and end-systolic dimensions and smaller decreases in fractional shortening compared to wild-type mice. Decreased number of apoptotic myocytes. | [5] |
| Neuroinflammation (EAE Model) | Microglia/Macrophage-specific ASK1 Knockout | Reduced neuroinflammation in both early and later stages of Experimental Autoimmune Encephalomyelitis (EAE). | [6][7] |
| Sepsis (LPS-induced) | ASK1 Knockout Mice | Resistant to LPS-induced endotoxic shock with reduced serum levels of TNF-α. | [8] |
| Endothelial Inflammation (LPS Challenge) | ASK1 Inhibitor (GS-444217) | Reduced LPS-mediated IL-6 production in endothelial cells, primarily through inhibition of the JNK pathway. | [8] |
Experimental Protocols
Genetic Knockout of ASK1: General Methodology
The generation and use of ASK1 knockout mice have been described in multiple studies. The general protocol involves:
-
Generation of ASK1 Knockout Mice: ASK1 knockout mice are typically generated using homologous recombination in embryonic stem cells to disrupt the Map3k5 gene.[9][10] These mice are then backcrossed onto a specific genetic background (e.g., C57BL/6J).[5]
-
Animal Husbandry: Mice are housed in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.[9]
-
Experimental Procedures: Age- and sex-matched wild-type and ASK1 knockout mice are subjected to the experimental model of interest (e.g., surgical induction of myocardial infarction, induction of EAE with MOG peptide, or LPS injection).[5][6]
-
Analysis: Following the experimental period, tissues and serum are collected for analysis. This can include histological examination for tissue damage, Western blotting for protein expression and phosphorylation, qPCR for gene expression, and functional assessments (e.g., echocardiography for cardiac function).[5]
Pharmacological Inhibition of ASK1: General Methodology
The use of a pharmacological inhibitor of ASK1 in an experimental setting typically follows these steps:
-
Inhibitor Preparation: The ASK1 inhibitor is dissolved in a suitable vehicle (e.g., DMSO for in vitro studies, or a specific formulation for in vivo administration).
-
In Vitro Kinase Assay: To determine the potency of the inhibitor, an in vitro kinase assay is often performed. This involves incubating the recombinant ASK1 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The production of ADP is then measured to determine the IC50 value.
-
Cell-Based Assays: Cells are treated with the ASK1 inhibitor at various concentrations before or concurrently with a stress stimulus (e.g., H₂O₂ or TNF-α). The activation of downstream targets like p38 and JNK, as well as cellular outcomes like apoptosis, are then measured.
-
In Vivo Administration: For animal studies, the inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. A vehicle control group is always included.
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples may be collected to determine the pharmacokinetic profile of the inhibitor. Tissues are collected to assess the pharmacodynamic effects, such as the inhibition of p38 or JNK phosphorylation.
Workflow Comparison: Pharmacological Inhibition vs. Genetic Knockout
The following diagram illustrates the distinct experimental workflows for studying ASK1 function using a pharmacological inhibitor versus a genetic knockout model.
Caption: A comparison of the experimental workflows for studying ASK1 function using a pharmacological inhibitor versus a genetic knockout model.
Conclusion
Both pharmacological inhibition and genetic knockout of ASK1 are powerful tools for investigating its role in health and disease. The choice between these two approaches depends on the specific research question.
-
Genetic knockout offers a "clean" and highly specific method for determining the absolute requirement of ASK1 in a particular biological process. However, the potential for developmental compensation and the lack of temporal control are significant considerations.
-
Pharmacological inhibition provides a more clinically relevant model, allowing for dose-dependent and temporally controlled studies. This approach is invaluable for preclinical validation of a therapeutic strategy. The main caveat is the potential for off-target effects, which necessitates careful characterization of the inhibitor's specificity.
For a comprehensive understanding of ASK1's function and therapeutic potential, a combined approach that leverages the strengths of both genetic and pharmacological models is often the most robust strategy. The data from knockout studies can provide strong genetic validation of the target, while studies with specific inhibitors can offer crucial insights into the feasibility and potential outcomes of therapeutic intervention.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ASK1 signaling regulates phase specific glial interactions during neuroinflammation [igakuken.or.jp]
- 7. pnas.org [pnas.org]
- 8. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of Apoptosis Signal-Regulating Kinase 1 (ASK1) Protects Pancreatic Beta-Cells from Stress-Induced Death but Not from Glucose Homeostasis Alterations under Pro-Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Phenotypic Differences Between ASK1 and p38 Inhibitors
In the landscape of kinase inhibitors for research and therapeutic development, Apoptosis Signal-regulating Kinase 1 (ASK1) and p38 mitogen-activated protein kinase (p38 MAPK) inhibitors represent two strategic approaches to modulating cellular stress and inflammatory responses. While both target key nodes in the same signaling cascade, their distinct points of intervention—ASK1 as an upstream MAP3K and p38 as a downstream MAPK—lead to notable differences in their biological and phenotypic effects. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
It is important to note that while this guide aims to compare "Ask1-IN-3" with p38 inhibitors, publicly available experimental data specifically for a compound named "this compound" is limited. Therefore, this guide will utilize data from well-characterized, selective ASK1 inhibitors, such as GS-444217, as a representative for the ASK1 inhibitor class in direct comparison to various p38 inhibitors.
The ASK1-p38 Signaling Pathway: A Tale of Upstream vs. Downstream Inhibition
The ASK1-p38 signaling pathway is a critical mediator of cellular responses to a variety of stressors, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum (ER) stress.[1][2] As depicted in the signaling pathway diagram below, ASK1 is positioned upstream of both the p38 and JNK (c-Jun N-terminal kinase) pathways.[1][3] In contrast, p38 inhibitors act further downstream, directly targeting the p38 kinase itself. This fundamental difference in their mechanism of action dictates the breadth of their cellular effects.
References
- 1. ASK1 inhibitor treatment suppresses p38/JNK signalling with reduced kidney inflammation and fibrosis in rat crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of Ask1-IN-3 compared to other ASK1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a promising therapeutic target for a range of diseases characterized by inflammation, apoptosis, and fibrosis. Consequently, the development of potent and selective ASK1 inhibitors is an area of intense research. This guide provides an objective comparison of the in vivo efficacy of various ASK1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their preclinical studies. While this guide aims to be comprehensive, specific data for a compound designated "Ask1-IN-3" is not publicly available in the reviewed literature. Therefore, this comparison focuses on other well-characterized ASK1 inhibitors with published in vivo data.
ASK1 Signaling Pathway
Under cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated and initiates a downstream signaling cascade through the phosphorylation of MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) pathways, respectively. The sustained activation of these pathways can lead to inflammation, apoptosis, and fibrosis. ASK1 inhibitors aim to block this cascade at an upstream point, thereby mitigating these pathological outcomes.
Caption: The ASK1 signaling cascade under cellular stress.
Comparative In Vivo Efficacy of ASK1 Inhibitors
The following tables summarize the in vivo efficacy of several ASK1 inhibitors across different preclinical models.
Table 1: Comparison in a Mouse Model of Liver Injury (Acetaminophen-Induced)
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| EP-027315 | C57BL/6 Mice | 30 mg/kg, oral gavage | - Dose-dependently inhibited liver p-p38 and p-JNK. - Reduced plasma ALT levels. - Decreased centrilobular hepatocyte degeneration. | [1] |
| GS-4997 (Selonsertib) | C57BL/6 Mice | Not specified in direct comparison | - Showed dose-dependent inhibition of liver p-p38 and p-JNK. | [1] |
Table 2: Comparison in a Mouse Model of Non-Alcoholic Steatohepatitis (DIO-NASH)
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| SRT-015 | DIO-NASH Mice | 0.3% and 0.5% w/w in diet | - Significantly lowered plasma ALT. - Decreased fibrosis, inflammation, and apoptosis. - Showed efficacy despite no significant effect on p38 or JNK phosphorylation. | [2] |
| Selonsertib (B560150) | DIO-NASH Mice | 0.1% w/w in diet | - Showed no efficacy in reducing fibrosis at a clinically relevant dose. - Significantly inhibited p38 phosphorylation. | [2][3] |
Table 3: Efficacy in a Mouse Model of Neuroinflammation
| Inhibitor | Animal Model | Dose | Key Findings | Reference |
| Compound 32 | Human tau transgenic (Tg4510) Mice | 3, 10, and 30 mg/kg, BID/PO for 4 days | - Showed robust reduction of inflammatory markers (e.g., IL-1β) in the cortex. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols for the cited studies.
Acetaminophen (B1664979) (APAP)-Induced Liver Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice receive a single oral gavage dose of the ASK1 inhibitor (e.g., EP-027315) or vehicle.
-
One hour after treatment, mice are administered a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at 300 mg/kg to induce liver injury.
-
Livers and plasma are harvested 6 hours after APAP administration for analysis.
-
-
Endpoints:
-
Phosphorylation of p38 and JNK in liver lysates (Western blot or MSD assay).
-
Plasma Alanine Aminotransferase (ALT) levels as a marker of liver damage.
-
Histological evaluation of liver sections (e.g., H&E staining) to assess hepatocyte degeneration and necrosis.[1]
-
Caption: Workflow for the APAP-induced liver injury model.
Diet-Induced Obese (DIO)-NASH Mouse Model
-
Animal Model: Diet-induced obese (DIO) mice with non-alcoholic steatohepatitis (NASH).
-
Procedure:
-
Mice are fed a high-fat, high-fructose, high-cholesterol diet to induce NASH.
-
After disease establishment (confirmed by biopsy), mice are treated with the ASK1 inhibitor mixed in the diet (e.g., SRT-015 at 0.3% or 0.5% w/w) or a control diet for a specified period (e.g., 3 months).
-
-
Endpoints:
Human Tau Transgenic (Tg4510) Mouse Model of Neuroinflammation
-
Animal Model: Tg4510 mice, which overexpress a mutant form of human tau and exhibit age-dependent neuroinflammation.
-
Procedure:
-
Transgenic mice are treated with the ASK1 inhibitor (e.g., Compound 32) or vehicle via oral gavage twice daily (BID) for 4 consecutive days.
-
-
Endpoints:
-
Levels of inflammatory markers (e.g., IL-1β) in the brain cortex, measured by methods such as ELISA or qPCR.[4]
-
Conclusion
The available in vivo data demonstrates that ASK1 inhibitors can effectively modulate disease-relevant pathways and improve pathological outcomes in preclinical models of liver disease and neuroinflammation. However, the efficacy can vary between different inhibitors and disease models. For instance, while both EP-027315 and selonsertib showed target engagement in an acute liver injury model, SRT-015 demonstrated superior efficacy over selonsertib in a chronic NASH model, suggesting that the molecular context of the disease is a critical factor. The brain-penetrant inhibitor, Compound 32, highlights the potential for targeting ASK1 in neurological disorders. The lack of public data on "this compound" prevents its inclusion in this direct comparison. Researchers are encouraged to consider the specific context of their studies when selecting an ASK1 inhibitor and to refer to the primary literature for detailed experimental conditions.
References
A Comparative Analysis of ASK1 Inhibitors: Ask1-IN-3 and NQDI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of two inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1): Ask1-IN-3 and NQDI-1. ASK1 is a key signaling molecule involved in cellular stress responses, inflammation, and apoptosis, making it an attractive therapeutic target for a range of diseases. This document summarizes their known biochemical and cellular activities, presents available quantitative data, and outlines relevant experimental methodologies to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to this compound and NQDI-1
This compound is a potent and selective inhibitor of ASK1. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. NQDI-1 is another specific inhibitor of ASK1 that has demonstrated protective effects in preclinical models of ischemic injury by reducing oxidative stress and cell death.[1] Both molecules serve as valuable chemical probes for elucidating the physiological and pathological roles of the ASK1 signaling pathway.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and NQDI-1, providing a direct comparison of their reported potencies. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary based on the specific assay conditions.
| Parameter | This compound | NQDI-1 |
| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | Apoptosis Signal-regulating Kinase 1 (ASK1) |
| IC50 | 33.8 nM | 3 µM[2][3] |
| Ki | Not Reported | 500 nM[2][3][4] |
| Cellular Activity | - Induces PARP cleavage in HepG2 cells- Arrests HepG2 cell cycle at G1 phase | - Inhibits ASK1 phosphorylation- Reduces p38 and JNK phosphorylation- Attenuates apoptosis and oxidative stress |
| In Vivo Efficacy | Not Reported | - Neuroprotective in cerebral injury models- Renoprotective in renal ischemia-reperfusion models |
| Kinase Selectivity | Inhibits several cell cycle regulating kinases (specific kinases not detailed in available literature) | Selective for ASK1 (detailed kinase panel data not publicly available) |
Mechanism of Action and Signaling Pathways
Both this compound and NQDI-1 exert their effects by inhibiting the kinase activity of ASK1. Under conditions of cellular stress, such as oxidative stress or inflammatory signals, ASK1 becomes activated through autophosphorylation. Activated ASK1, in turn, phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which then activate the JNK and p38 MAP kinase pathways, respectively. These pathways play crucial roles in mediating apoptosis, inflammation, and other cellular responses. By inhibiting ASK1, both compounds effectively block these downstream signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for this compound and NQDI-1 are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
In Vitro Kinase Assay for ASK1 Inhibition
This protocol describes a general method for determining the in vitro potency of inhibitors against ASK1.
Protocol:
-
Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Component Preparation:
-
Dilute recombinant human ASK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate (e.g., inactive MKK6) and ATP. The ATP concentration should be near the Km for ASK1.
-
Perform serial dilutions of the test inhibitor (this compound or NQDI-1) in DMSO and then in kinase buffer.
-
-
Reaction Initiation:
-
In a 96-well or 384-well plate, add the ASK1 enzyme, substrate, and inhibitor dilutions.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by using a detection reagent that stops the reaction.
-
Quantify the product formation. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.
-
Radiometric Assay: Uses [γ-32P]ATP and measures the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Apoptosis Assay (PARP Cleavage in HepG2 Cells)
This protocol details the detection of apoptosis in HepG2 cells treated with this compound by monitoring the cleavage of PARP via Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for PARP that detects both the full-length (116 kDa) and the cleaved fragment (89 kDa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Analyze the band intensities to determine the ratio of cleaved PARP to full-length PARP as an indicator of apoptosis.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of HepG2 cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat HepG2 cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Model of Cerebral Injury (Rat)
This protocol provides a general outline for evaluating the neuroprotective effects of NQDI-1 in a rat model of subarachnoid hemorrhage (SAH), a type of cerebral injury.[5]
Protocol:
-
Animal Model:
-
Induce SAH in adult male rats using the endovascular perforation model.
-
Sham-operated animals undergo the same surgical procedure without vessel perforation.
-
-
Drug Administration:
-
Administer NQDI-1 or a vehicle control via intracerebroventricular (ICV) injection at a specific time point relative to the injury (e.g., 1 hour post-SAH).[5]
-
-
Neurological Function Assessment:
-
Evaluate short-term and long-term neurological deficits using standardized scoring systems (e.g., modified Garcia score, beam balance test, rotarod test).[5]
-
-
Tissue Collection and Analysis:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-injury), euthanize the animals and perfuse the brains.
-
Collect brain tissue for analysis, including:
-
Western Blotting: To assess the phosphorylation status of ASK1, p38, and JNK, and levels of apoptotic markers.[5]
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of relevant proteins and assess cellular damage.
-
TUNEL Staining: To quantify apoptotic cells.[5]
-
Oxidative Stress Markers: To measure levels of oxidative stress.[5]
-
-
In Vivo Model of Renal Ischemia-Reperfusion Injury (Rat)
This protocol describes a model for assessing the renoprotective effects of NQDI-1.[6]
Protocol:
-
Animal Model:
-
Anesthetize adult male rats and perform a laparotomy to expose the kidneys.
-
Induce ischemia by clamping the renal artery and vein of one kidney for a defined period (e.g., 45 minutes), often accompanied by a contralateral nephrectomy.[6]
-
Remove the clamp to allow reperfusion.
-
-
Drug Administration: Administer NQDI-1 or vehicle control at a specific time relative to the ischemic event (e.g., before reperfusion).
-
Assessment of Renal Function:
-
Collect blood samples at various time points to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
-
Histological Analysis:
-
At the end of the experiment, harvest the kidneys and fix them in formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tubular necrosis, cast formation, and other signs of injury.
-
-
Molecular Analysis: Perform TUNEL staining to assess apoptosis and immunohistochemistry for markers of inflammation and cell death.[6]
Conclusion
Both this compound and NQDI-1 are valuable tools for studying the role of ASK1 in various biological processes. This compound, with its nanomolar potency, appears to be a suitable candidate for in vitro studies, particularly those investigating the role of ASK1 in cancer cell apoptosis and proliferation. NQDI-1 has been more extensively characterized in vivo, demonstrating clear protective effects in models of ischemic injury, making it a strong candidate for preclinical studies in these areas. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system being used, and the desired balance between in vitro potency and in vivo validation. Further studies, especially direct, side-by-side comparisons of their kinase selectivity profiles, would be beneficial for the research community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NQDI 1 | CAS 175026-96-7 | NDQI1 | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. amsbio.com [amsbio.com]
- 5. ASK1 inhibitor NQDI‑1 decreases oxidative stress and neuroapoptosis via the ASK1/p38 and JNK signaling pathway in early brain injury after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NQDI 1, an inhibitor of ASK1 attenuates acute ischemic renal injury by modulating oxidative stress and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Guide to Biochemical Assays for Ask1-IN-3
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of biochemical assays used to confirm the selectivity of Ask1-IN-3, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). We present supporting experimental data, detailed methodologies, and visual aids to facilitate a comprehensive understanding of its performance against other alternatives.
Introduction to this compound and the Importance of Selectivity
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2][3][4] Upon activation, ASK1 triggers a downstream cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate the p38 and JNK signaling pathways, respectively.[3][4][5] This cascade plays a crucial role in cellular processes such as apoptosis, inflammation, and differentiation.[3][5]
This compound has emerged as a potent inhibitor of ASK1 with a reported IC50 of 33.8 nM.[1][6][7] However, its activity against other kinases, particularly those involved in the cell cycle, necessitates a thorough evaluation of its selectivity profile.[1][6][7] High selectivity is a desirable characteristic for a therapeutic agent as it minimizes the potential for off-target effects and associated toxicities.[8]
Comparative Analysis of ASK1 Inhibitors
To contextualize the selectivity of this compound, it is compared with another well-characterized ASK1 inhibitor, Selonsertib (B560150) (GS-4997). While specific quantitative data for a head-to-head comparison of this compound and Selonsertib against a broad kinase panel is not publicly available, the following table summarizes their reported potencies for ASK1.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | ASK1 | 33.8[1][6][7] |
| Selonsertib (GS-4997) | ASK1 | ~5¹ |
¹ pIC50 of 8.3 corresponds to an IC50 in the low nanomolar range.
Biochemical Assays for Determining Kinase Selectivity
A variety of biochemical assays are employed to determine the selectivity of kinase inhibitors. These assays typically measure the inhibitor's ability to block the phosphorylation of a substrate by the target kinase. Two common and robust methods are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Experimental Protocols
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinases (e.g., ASK1, CDK2, etc.)
-
Kinase-specific substrates
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in a suitable buffer (e.g., 1% DMSO in kinase buffer).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
2. LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Recombinant tagged kinases
-
This compound and other test inhibitors
-
384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and tracer at 3X the final desired concentrations.
-
Assay Setup: In a 384-well plate, add 5 µL of the test compound, followed by 5 µL of the kinase/antibody mixture.
-
Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.[11][12]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of ASK1 Inhibitors: Ask1-IN-3 vs. GS-4997 (Selonsertib)
In the landscape of therapeutic drug development, particularly for diseases driven by stress-induced inflammation and apoptosis, Apoptosis Signal-regulating Kinase 1 (ASK1) has emerged as a critical target. This guide provides a detailed comparison of two prominent ASK1 inhibitors: Ask1-IN-3 and GS-4997 (selonsertib). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the potential advantages and disadvantages of these compounds.
Introduction to ASK1 and its Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various stress stimuli, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[1][2] Upon activation, ASK1 initiates a downstream signaling cascade through the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[3][4][5] This signaling pathway plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis.[6] Consequently, inhibiting ASK1 is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and fibrotic diseases.[7]
Comparative Overview: this compound and GS-4997 (Selonsertib)
This compound and GS-4997 (selonsertib) are both small molecule inhibitors that target the ATP-binding site of ASK1.[4][8] While both compounds effectively inhibit ASK1 activity, they differ significantly in their developmental stage and the breadth of available supporting data. Selonsertib (B560150), developed by Gilead Sciences, has undergone extensive preclinical and clinical evaluation, including Phase 3 trials for nonalcoholic steatohepatitis (NASH).[7] In contrast, this compound is a research compound with limited publicly available data.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of this compound and selonsertib is crucial for evaluating their potential therapeutic window.
| Compound | Target | IC50 | pIC50 | Known Off-Targets |
| This compound | ASK1 | 33.8 nM | - | Several cell cycle regulating kinases |
| GS-4997 (Selonsertib) | ASK1 | ~5 nM | 8.3 | Highly Selective |
This compound demonstrates potent inhibition of ASK1 with an IC50 of 33.8 nM. However, it is also reported to inhibit several cell cycle regulating kinases, suggesting a potential for off-target effects that could contribute to both efficacy and toxicity, particularly in the context of cancer.[4]
GS-4997 (selonsertib) exhibits a higher potency for ASK1, with a reported pIC50 of 8.3, which corresponds to an IC50 value of approximately 5 nM.[8][9] Importantly, selonsertib is described as a "highly selective" inhibitor, a characteristic that is generally desirable to minimize off-target side effects.[10]
Preclinical and Clinical Efficacy
The available data on the in vivo efficacy of these two compounds is heavily skewed towards selonsertib.
This compound: There is currently a lack of publicly available in vivo efficacy data for this compound. Its described pro-apoptotic and cell cycle arrest activities in HepG2 cancer cells suggest a potential application in oncology, but this has not been demonstrated in animal models in the available literature.[4]
GS-4997 (Selonsertib): Selonsertib has been evaluated in various preclinical models and human clinical trials.
-
Nonalcoholic Steatohepatitis (NASH): In a diet-induced mouse model of NASH, another selective ASK1 inhibitor, SRT-015, was shown to be more effective than selonsertib at reducing liver inflammation and fibrosis at equivalent liver exposures.[11] In a Phase 2 clinical trial in patients with NASH and stage 2-3 fibrosis, 24 weeks of treatment with selonsertib resulted in a reduction in fibrosis stage in a proportion of patients.[12][13] However, two larger Phase 3 trials (STELLAR-3 and STELLAR-4) in patients with bridging fibrosis and compensated cirrhosis due to NASH were terminated for lack of efficacy.[14]
-
Other Indications: Preclinical studies have shown that ASK1 inhibition with a selective inhibitor (GS-444217, a tool compound related to selonsertib) can halt the progression of pulmonary arterial hypertension (PAH) in rodent models.[15] Selonsertib has also been investigated for diabetic kidney disease.[16]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the ASK1 signaling pathway and the experimental workflows used to characterize them.
Caption: ASK1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for ASK1 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ASK1 inhibitors.
ASK1 Kinase Assay (ADP-Glo™ Kinase Assay Protocol)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for determining the in vitro IC50 of ASK1 inhibitors.[17][18]
Objective: To measure the enzymatic activity of ASK1 and the inhibitory effect of compounds.
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ASK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[17]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound or selonsertib) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of ASK1 enzyme solution.
-
Add 2 µL of a substrate/ATP mix (containing MBP and ATP).
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular ASK1 Inhibition Assay
This assay measures the ability of a compound to inhibit ASK1 activity within a cellular context by assessing the phosphorylation of downstream targets.[9][19]
Objective: To determine the cellular potency (IC50) of ASK1 inhibitors.
Materials:
-
A suitable cell line (e.g., HEK293 cells overexpressing ASK1, or a relevant cell line with endogenous ASK1).
-
Cell culture medium and reagents.
-
A stress-inducing agent (e.g., H₂O₂, TNF-α).
-
Test compounds (this compound or selonsertib).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK.
-
Secondary antibodies and detection reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Induce ASK1 activation by treating the cells with a stressor (e.g., H₂O₂) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phosphorylated and total p38 and JNK to assess the inhibition of the downstream signaling cascade.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
-
Determine the cellular IC50 by plotting the inhibition of phosphorylation against the compound concentration.
In Vivo Mouse Model of Liver Fibrosis (Dimethylnitrosamine-Induced)
This protocol describes a common method to induce liver fibrosis in rodents to evaluate the efficacy of anti-fibrotic compounds like selonsertib.[20]
Objective: To assess the in vivo efficacy of an ASK1 inhibitor in a model of liver fibrosis.
Animals:
-
Male C57BL/6J mice.
Materials:
-
Dimethylnitrosamine (DMN).
-
Test compound (e.g., selonsertib) formulated for oral administration.
-
Vehicle control.
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of DMN (e.g., 10 mg/kg) three times a week for three to four weeks.
-
Initiate treatment with the test compound or vehicle by oral gavage at a specified dose and frequency.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, sacrifice the animals and collect blood and liver tissue.
-
Assess liver injury by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Evaluate liver fibrosis by histological staining of liver sections (e.g., Hematoxylin and Eosin, Picro-Sirius Red) and by measuring the hepatic hydroxyproline (B1673980) content.
-
Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) in the liver tissue by immunohistochemistry or Western blotting.
Conclusion: Potential Advantages and Future Directions
Based on the currently available data, a direct comparison of the advantages of this compound over selonsertib is challenging due to the limited information on this compound.
GS-4997 (selonsertib) has the clear advantage of being extensively studied, providing a wealth of preclinical and clinical data. Its high selectivity for ASK1 is a significant strength. However, its failure to demonstrate efficacy in Phase 3 trials for NASH raises questions about the translatability of its preclinical anti-fibrotic effects and the overall strategy of targeting ASK1 for this indication.
This compound , on the other hand, presents a different profile. Its reported activity against cell cycle kinases could be a double-edged sword. In the context of cancer, this broader activity might be advantageous, potentially leading to synergistic anti-tumor effects. However, for non-oncology indications where a clean safety profile is paramount, this lack of selectivity could be a significant drawback.
Future research should focus on:
-
Comprehensive Profiling of this compound: A detailed kinase selectivity panel and in vivo studies are necessary to understand its full therapeutic potential and safety profile.
-
Exploring Alternative Indications for ASK1 Inhibition: Given the clinical trial results for selonsertib in NASH, exploring other indications where ASK1 plays a key role, such as certain cancers or neuroinflammatory diseases, may be more fruitful.
-
Combination Therapies: Investigating the efficacy of ASK1 inhibitors in combination with other therapeutic agents could unlock synergistic effects and overcome the limitations observed with monotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Assay [bio-protocol.org]
- 8. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioinvenu.com [bioinvenu.com]
- 10. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sealrocktx.com [sealrocktx.com]
- 12. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gilead.com [gilead.com]
- 14. researchgate.net [researchgate.net]
- 15. ASK1 Inhibition Halts Disease Progression in Preclinical Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma proteome signatures of ASK1 inhibition by selonsertib associate with efficacy in the MOSAIC randomized trial for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. scribd.com [scribd.com]
- 19. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Validating ASK1-IN-3 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. As a case study, we will refer to ASK1-IN-3, a potent and selective inhibitor of ASK1. This document outlines the experimental protocols, presents quantitative data for comparison, and uses visualizations to clarify complex pathways and workflows, enabling researchers to make informed decisions on the most suitable target validation strategies.
Introduction to ASK1 and Target Validation
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in cellular signaling.[1] As part of the MAPK signaling cascade, ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively. These pathways play a central role in orchestrating cellular responses such as apoptosis, inflammation, and fibrosis. Given its pivotal role in these pathological processes, ASK1 has emerged as a significant therapeutic target for a range of diseases, including cancer, and neurodegenerative and cardiovascular conditions.
Confirming that a small molecule inhibitor, such as this compound, directly binds to and engages with ASK1 inside a cell is a crucial step in drug discovery. This process, known as target engagement validation, provides confidence that the observed biological effects of the compound are a direct result of its interaction with the intended target. Several methodologies exist for this purpose, each with distinct principles, advantages, and limitations.
The ASK1 Signaling Pathway
The activation of the ASK1 signaling cascade is a multi-step process initiated by cellular stress, leading to downstream cellular responses.
Cellular Thermal Shift Assay (CETSA) for ASK1 Target Engagement
CETSA is a powerful biophysical method for confirming drug-target interaction in a physiologically relevant environment, such as intact cells or tissue lysates.[2] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[2] This increased stability can be detected by heating the samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.
CETSA Experimental Workflow
The workflow for assessing this compound target engagement using CETSA involves two main experimental formats: the melt curve (to determine the temperature shift) and the isothermal dose-response (to determine cellular potency).
Detailed Experimental Protocol for ASK1 CETSA
This protocol is adapted from standard CETSA procedures for kinase targets.
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing ASK1 (e.g., HEK293T, HepG2) to ~80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Melt Curve Experiment:
-
Aliquot the cell suspension (treated with a saturating concentration of this compound or vehicle) into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Isothermal Dose-Response (ITDR) Experiment:
-
Aliquot cell suspensions treated with a serial dilution of this compound into PCR tubes.
-
Heat all samples at a single, optimized temperature (determined from the melt curve, e.g., 52°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification of Soluble ASK1:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific to ASK1 and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
For the melt curve, plot the normalized intensity of soluble ASK1 against temperature to determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by this compound.
-
For the ITDR experiment, plot the normalized intensity of soluble ASK1 against the log of this compound concentration to determine the cellular EC50 value.
-
Comparison with Alternative Target Validation Methods
While CETSA provides direct evidence of target engagement in a cellular context, other methods offer complementary information. The choice of assay depends on the specific research question, available resources, and the stage of drug development.
| Method | Principle | Typical Output | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein in cells or lysates. | ΔTm, Cellular EC50 | Label-free; works in intact cells with endogenous protein; high physiological relevance.[3] | Not all binding events cause a thermal shift; lower throughput for Western blot-based readout.[3] |
| Biochemical Kinase Assay | Measures the inhibitor's effect on the enzymatic activity of purified ASK1 protein.[4] | IC50 | High-throughput; provides direct measure of enzymatic inhibition; good for initial screening.[4] | Lacks cellular context (no cell permeability, metabolism, or efflux data); may not reflect cellular potency.[5][6] |
| Phospho-ASK1 Western Blot | Measures the inhibition of ASK1 autophosphorylation (e.g., at Thr845) or substrate phosphorylation in cells following inhibitor treatment. | Cellular IC50 | Measures functional downstream consequences of target engagement in cells; uses endogenous protein. | Indirect measure of binding; signal can be affected by other pathways; requires specific phospho-antibodies. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged ASK1 by a competitive inhibitor in live cells.[7] | Cellular IC50, Kd | High-throughput; quantitative measure of affinity in live cells; can determine residence time.[7][8] | Requires genetic modification of the target protein (fusion to NanoLuc); requires a specific fluorescent tracer.[9] |
| Kinobeads / Chemoproteomics | Uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. Target engagement is measured by competition with a free inhibitor. | IC50 (in lysate) | Provides broad selectivity profile across the kinome; identifies off-targets.[7] | Performed in cell lysates, not intact cells; competition format can be complex to interpret. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of an inhibitor to purified ASK1 protein. | Kd, ΔH, ΔS | Label-free; provides a complete thermodynamic profile of the binding interaction. | Requires large amounts of pure protein and compound; low throughput; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Measures the change in mass on a sensor surface as the inhibitor binds to immobilized purified ASK1. | Kd, kon, koff | Real-time kinetic data (association and dissociation rates); high sensitivity. | Requires purified protein immobilization which may affect protein conformation; label-free for the analyte. |
Quantitative Data Comparison: this compound and Other Inhibitors
Direct comparative CETSA data for ASK1 inhibitors is not widely available in the public domain. However, we can compile known biochemical and cellular data for representative ASK1 inhibitors and use data from other kinase inhibitors to illustrate the expected outcomes from different assays.
Table 1: Potency of ASK1 Inhibitors Across Different Assays
| Compound | Biochemical IC50 (Purified ASK1) | Cellular IC50 (Phospho-ASK1 Inhibition) | Cellular EC50 (CETSA - Illustrative) | Cellular IC50 (NanoBRET - Illustrative) |
| This compound | 33.8 nM | Not Reported | Expected: 50-500 nM | Expected: 40-400 nM |
| Selonsertib (GS-4997) | pIC50 = 8.3 (~5 nM) | Not Reported | Expected: 10-100 nM | Expected: 10-100 nM |
| ASK1-IN-8 | 1.8 nM | Not Reported | Expected: 5-50 nM | Expected: 5-50 nM |
Note: Illustrative CETSA and NanoBRET values are estimated based on typical shifts observed between biochemical and cellular assays for kinase inhibitors due to factors like cell permeability and intracellular ATP concentrations.[5][6] The discrepancy between biochemical and cellular potencies is a common observation, highlighting the importance of cell-based target engagement assays.[5][6]
Table 2: Illustrative Comparison of Target Engagement Methods for a Representative Kinase Inhibitor (e.g., for MAPK14)
| Method | Output Metric | Value | Reference |
| CETSA (ITDR) | Cellular EC50 | 120 nM | Fictional data for illustration |
| Biochemical Assay | IC50 | 15 nM | Fictional data for illustration |
| NanoBRET | Cellular IC50 | 95 nM | Fictional data for illustration |
| ITC | Kd | 10 nM | Fictional data for illustration |
| SPR | Kd | 12 nM | Fictional data for illustration |
This table illustrates the typical range and differences in potency values obtained from various assays for the same compound-target pair, emphasizing the unique insights provided by each method.
Conclusion
Validating the direct interaction between a novel inhibitor and its intracellular target is fundamental to successful drug development. The Cellular Thermal Shift Assay (CETSA) stands out as a powerful technique for confirming the target engagement of ASK1 inhibitors like this compound in a physiologically relevant setting. It provides a label-free method to directly assess binding in intact cells, bridging the gap between biochemical potency and cellular activity.
However, no single method provides a complete picture. A multi-faceted approach that combines the cellular relevance of CETSA with the high-throughput nature of biochemical assays, the functional readout of phospho-protein analysis, the quantitative power of NanoBRET, and the broad selectivity profiling of chemoproteomics will yield the most comprehensive understanding of an inhibitor's mechanism of action. By carefully selecting and integrating these methods, researchers can build a robust data package to confidently advance promising ASK1 inhibitors through the drug discovery pipeline.
References
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments [mdpi.com]
- 6. BiochemSphere [biochemicalsci.com]
- 7. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Profiles of ASK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses, has emerged as a promising therapeutic target for a range of diseases characterized by inflammation and apoptosis. The development of small molecule inhibitors targeting ASK1 is an active area of research. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for optimizing their therapeutic potential. This guide provides a comparative analysis of the available pharmacokinetic data for prominent ASK1 inhibitors: Selonsertib (GS-4997), a clinical candidate, and the preclinical inhibitors K811 and K812.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Selonsertib, K811, and K812, providing a basis for comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Inhibitor | Species | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |
| Selonsertib (GS-4997) | Human | 1 mg (single dose) | 40.5 ng/mL | 1.0 | 258 | 13.1 |
| Human | 3 mg (single dose) | 120 ng/mL | 1.5 | 925 | 14.2 | |
| Human | 10 mg (single dose) | 428 ng/mL | 2.0 | 3820 | 16.4 | |
| Human | 30 mg (single dose) | 1300 ng/mL | 2.0 | 13100 | 18.0 | |
| Human | 100 mg (single dose) | 3640 ng/mL | 2.0 | 49600 | 21.9 | |
| K811 | Mouse | 30 mg/kg (p.o.) | 1.27 ng/mL | 1.67 | 13.8 (0-24h) | Not Reported |
| K812 | Mouse | 30 mg/kg (p.o.) | 4.80 ng/mL | 2.00 | 73.9 (0-7h) | Not Reported |
Data for Selonsertib is from a Phase 1 study in healthy volunteers. Data for K811 and K812 is from a preclinical study in mice[1].
Experimental Protocols
A summary of the methodologies used in the cited pharmacokinetic studies is provided below to offer context for the presented data.
Selonsertib (GS-4997) Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult subjects. For the single-dose cohorts, subjects received a single oral dose of Selonsertib (1, 3, 10, 30, or 100 mg) or placebo in a fasted state. Serial blood samples were collected at predefined time points before and after dosing to determine the plasma concentrations of Selonsertib and its major metabolite. Pharmacokinetic parameters were calculated using non-compartmental analysis.
K811 and K812 Preclinical Mouse Study
Male C57BL/6J mice were used to determine the pharmacokinetic profiles of K811 and K812. The compounds were administered as a single oral gavage dose of 30 mg/kg. Blood samples were collected at various time points post-administration. Plasma concentrations of the inhibitors were determined, and pharmacokinetic parameters were calculated.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the activation of the ASK1 signaling cascade by stress stimuli, leading to downstream activation of JNK and p38, which in turn promote apoptosis and inflammation. ASK1 inhibitors block this pathway at the level of ASK1.[2][3]
Caption: General Experimental Workflow for Pharmacokinetic Studies.
This workflow outlines the key steps involved in determining the pharmacokinetic profiles of the ASK1 inhibitors, from administration to data analysis.
Discussion
The pharmacokinetic data reveals important differences between the clinical candidate Selonsertib and the preclinical inhibitors K811 and K812. Selonsertib exhibits dose-proportional pharmacokinetics in humans, with increasing Cmax and AUC values corresponding to higher doses.[4] Its half-life is supportive of once-daily dosing.[4] In contrast, the preclinical data for K811 and K812 in mice show significantly lower plasma concentrations compared to what is observed with Selonsertib in humans, even at a relatively high oral dose of 30 mg/kg.[1] This suggests that K811 and K812 may have lower oral bioavailability or higher clearance in mice. These differences highlight the importance of careful lead optimization and preclinical species selection in drug development to identify candidates with favorable pharmacokinetic properties for clinical translation. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic relationships of these and other novel ASK1 inhibitors to advance the development of effective therapies for diseases driven by ASK1 signaling.
References
- 1. enanta.com [enanta.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ask1-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This document provides essential safety and logistical information for the proper disposal of Ask1-IN-3, a potent and selective ASK1 kinase inhibitor.
This compound is utilized in research for its ability to induce apoptosis in cancer cells and arrest the cell cycle.[1] Due to its biologically active nature, adherence to proper disposal protocols is imperative to mitigate potential environmental and health risks.
Key Safety and Disposal Information
The following table summarizes essential data for this compound, pertinent to its safe handling and disposal. This information is derived from safety data sheets and chemical databases.
| Property | Value | Reference |
| CAS Number | 2426705-19-1 | [1] |
| Molecular Formula | C18H18N8O2 | [1] |
| Appearance | Solid | [2] |
| Storage | Store at -20°C in a dry, cool, and well-ventilated place. | [1][2] |
| Disposal Consideration | Discharge into the environment must be avoided. Dispose of in accordance with appropriate laws and regulations. | [2] |
Step-by-Step Disposal Procedures
The disposal of this compound should be treated as hazardous chemical waste. Laboratory personnel must follow established institutional and local regulations. The following steps provide a general guideline:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[2]
-
Containerization:
-
Collect waste this compound, including any contaminated lab materials (e.g., pipette tips, tubes), in a dedicated and clearly labeled hazardous waste container.[2]
-
The container must be suitable for solid chemical waste and kept securely closed when not in use.[2]
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazard associated with the compound.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Waste Pickup and Disposal:
-
Spill Management:
-
In the event of a spill, avoid dust formation.[2]
-
Use appropriate absorbent materials to collect the spilled solid.
-
Place all contaminated materials into the hazardous waste container.
-
Clean the spill area thoroughly.
-
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stressors, including oxidative stress and tumor necrosis factor-alpha (TNF-α). Once activated, ASK1 phosphorylates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation.
Caption: The ASK1 signaling cascade activated by cellular stressors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
